Product packaging for Dapta(Cat. No.:CAS No. 106362-34-9)

Dapta

Cat. No.: B1666603
CAS No.: 106362-34-9
M. Wt: 856.9 g/mol
InChI Key: AKWRNBWMGFUAMF-ZESMOPTKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Potent, selective CCR5 antagonist. Synthetic peptide. Selective antiviral entry inhibitor for R5 tropic HIV-1 isolates. Able to attenuate neuroinflammation.>Adaptavir, also known as RAP-101, DAPTA, and mthis compound, is a CCR5 receptor antagonist potentially for the treatment of HIV infection and HBV infection.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H56N10O15 B1666603 Dapta CAS No. 106362-34-9

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H56N10O15/c1-13(36)29(54)41-22(12-46)32(57)43-26(16(4)49)34(59)45-27(17(5)50)35(60)44-25(15(3)48)33(58)40-21(11-23(37)52)30(55)39-20(10-18-6-8-19(51)9-7-18)31(56)42-24(14(2)47)28(38)53/h6-9,13-17,20-22,24-27,46-51H,10-12,36H2,1-5H3,(H2,37,52)(H2,38,53)(H,39,55)(H,40,58)(H,41,54)(H,42,56)(H,43,57)(H,44,60)(H,45,59)/t13-,14-,15-,16-,17-,20+,21+,22+,24+,25+,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWRNBWMGFUAMF-ZESMOPTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@@H](C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H56N10O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

856.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106362-34-9
Record name Adaptavir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106362349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DAPTA
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16290
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DAPTA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J208V4ZMP2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

DAPTA: A CCR5 Antagonist for Viral Entry Inhibition - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ala-Peptide T-Amide (DAPTA) is a synthetic octapeptide analogue of Peptide T, a naturally occurring peptide derived from the V2 region of the HIV-1 envelope glycoprotein gp120.[1][2] It functions as a potent and selective antagonist of the C-C chemokine receptor 5 (CCR5), a critical co-receptor for the entry of R5-tropic strains of HIV-1 into host cells.[1][3] By binding to CCR5, this compound effectively blocks the interaction between the viral gp120 protein and the host cell, thereby preventing viral entry and subsequent replication.[1] This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative antiviral activity, and detailed experimental protocols relevant to its study in a virological context.

Mechanism of Action

The entry of R5-tropic HIV-1 into a target cell, such as a macrophage or a CD4+ T-lymphocyte, is a multi-step process.[4] Initially, the viral surface glycoprotein gp120 binds to the primary receptor, CD4, on the host cell surface.[4] This binding induces a conformational change in gp120, exposing a binding site for a co-receptor, which for R5-tropic strains is CCR5.[2][4] The subsequent interaction of the gp120-CD4 complex with CCR5 triggers further conformational changes in the viral envelope glycoproteins, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm.[4]

This compound exerts its antiviral effect by competitively inhibiting the binding of the gp120-CD4 complex to CCR5.[1] This blockade is highly specific to R5-tropic viruses, as this compound has minimal effect on X4-tropic strains that utilize the CXCR4 co-receptor.[5] Studies have shown that this compound can potently inhibit the binding of recombinant gp120 from R5-tropic strains to cells expressing CCR5.[1] Furthermore, co-immunoprecipitation experiments have demonstrated that this compound disrupts the formation of the ternary gp120-CD4-CCR5 complex.

Quantitative Antiviral Activity of this compound

The antiviral potency of this compound has been quantified in various in vitro studies. The following tables summarize the 50% inhibitory concentrations (IC50) and other relevant quantitative data for this compound and, for comparison, other known CCR5 antagonists.

Table 1: In Vitro Anti-HIV-1 Activity of this compound

CompoundHIV-1 StrainAssay TypeCell TypeIC50 / InhibitionReference
This compoundR5-tropic strainsReplicationMonocytes/Macrophages>90% inhibition at 10⁻⁹ M[1][6]
This compoundgp120 Balgp120-CCR5 BindingCCR5+ cells0.06 nM (IC50)[1][3]
This compoundgp120 CM235gp120-CCR5 BindingCCR5+ cells0.32 nM (IC50)[1][3]

Table 2: Comparative In Vitro Anti-HIV-1 Activity of CCR5 Antagonists

CompoundHIV-1 Strain(s)Assay TypeIC50 RangeReference(s)
MaravirocR5-tropic isolatesReplication0.3 - 12.3 nM[7][8]
VicrivirocR5-tropic isolatesReplication0.1 - 1.0 nM[8][9]
TAK-779R5-tropic isolatesReplication1.2 - 3.7 nM[10]
This compoundR5-tropic isolatesgp120-CCR5 Binding0.06 - 0.32 nM[1][3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antiviral activity of this compound.

HIV-1 Neutralization Assay using TZM-bl Reporter Cells

This assay is widely used to quantify the ability of an antibody or compound to neutralize HIV-1 infectivity.

Materials:

  • TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with an integrated luciferase reporter gene under the control of the HIV-1 LTR)

  • Env-pseudotyped HIV-1 virus stock

  • Complete growth medium (DMEM, 10% FBS, penicillin/streptomycin)

  • DEAE-Dextran

  • 96-well flat-bottom culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of this compound in complete growth medium.

  • Neutralization Reaction: In a separate 96-well plate, mix 50 µL of the diluted this compound with 50 µL of diluted Env-pseudotyped virus (previously titrated to yield a desired level of luciferase activity). Incubate for 1 hour at 37°C.

  • Infection: Remove the medium from the TZM-bl cells and add 100 µL of the virus-DAPTA mixture to each well. Include virus-only and cell-only controls.

  • Enhancement of Infection: Add DEAE-Dextran to a final concentration of 15 µg/mL.

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent neutralization by comparing the luciferase activity in the presence of this compound to the virus-only control. Determine the IC50 value by plotting the percent neutralization against the log of the this compound concentration and fitting the data to a dose-response curve.[5][11]

Co-Immunoprecipitation (Co-IP) to Assess gp120-CCR5 Interaction

This protocol details the steps to determine if this compound can inhibit the interaction between the HIV-1 gp120/CD4 complex and the CCR5 co-receptor.

Materials:

  • Cells co-expressing CCR5 and CD4

  • Recombinant soluble CD4 (sCD4) and gp120 from an R5-tropic HIV-1 strain

  • This compound

  • Co-IP Lysis/Wash Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween-20, protease inhibitors)

  • Anti-CCR5 antibody suitable for IP

  • Protein A/G magnetic beads

  • SDS-PAGE and Western blotting reagents

  • Anti-gp120 antibody for detection

Procedure:

  • Cell Lysate Preparation:

    • Treat CCR5/CD4 expressing cells with or without this compound for a predetermined time.

    • Lyse the cells in Co-IP lysis buffer on ice for 30 minutes.

    • Centrifuge to pellet cellular debris and collect the supernatant.

  • Immune Complex Formation:

    • To the cleared lysate, add sCD4 and gp120 and incubate for 1-2 hours at 4°C with gentle rotation to allow the gp120-sCD4 complex to form.

    • Add the anti-CCR5 antibody and incubate for another 2-4 hours or overnight at 4°C.

  • Immunoprecipitation:

    • Add pre-washed Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with cold Co-IP wash buffer to remove non-specific binding proteins.

  • Elution:

    • Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-gp120 antibody to detect the presence of gp120 that was co-immunoprecipitated with CCR5. A reduction in the gp120 band in the this compound-treated sample indicates inhibition of the interaction.[12][13]

Quantitative PCR (qPCR) for HIV-1 DNA in Infected Macrophages

This protocol is for quantifying the amount of integrated HIV-1 DNA in macrophages following infection in the presence or absence of this compound.

Materials:

  • Primary human monocyte-derived macrophages (MDMs)

  • R5-tropic HIV-1 virus stock

  • This compound

  • DNA extraction kit

  • Primers and probe for a conserved region of the HIV-1 genome (e.g., LTR-gag)

  • Primers and probe for a host housekeeping gene (e.g., CCR5 or albumin) for normalization

  • qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Cell Culture and Infection:

    • Culture primary human monocytes for 5-7 days to allow differentiation into macrophages.

    • Pre-treat the macrophages with various concentrations of this compound for 1 hour at 37°C.

    • Infect the cells with R5-tropic HIV-1. Include a no-drug control.

  • Incubation: Incubate the infected cells for a period sufficient to allow for reverse transcription and integration (e.g., 48-72 hours).

  • DNA Extraction: Wash the cells to remove any remaining virus and extract total genomic DNA using a commercial kit.

  • qPCR:

    • Set up qPCR reactions in duplicate or triplicate for each sample, including primers and probes for both the HIV-1 target and the host housekeeping gene.

    • Use a standard curve of known quantities of HIV-1 plasmid DNA and host genomic DNA to enable absolute quantification.

    • Perform the qPCR using a real-time PCR instrument with appropriate cycling conditions (e.g., initial denaturation, followed by 40-45 cycles of denaturation, annealing, and extension).[4][14]

  • Data Analysis:

    • Determine the copy number of HIV-1 DNA and the host gene in each sample based on the standard curves.

    • Normalize the HIV-1 DNA copy number to the amount of host genomic DNA (e.g., copies per 10⁶ cells).

    • Calculate the percent inhibition of viral DNA synthesis for each this compound concentration compared to the no-drug control.

Visualizations

Signaling Pathways and Experimental Workflows

HIV_Entry_and_DAPTA_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell (e.g., Macrophage) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 Cytoplasm Cytoplasm gp41->Cytoplasm 4. Membrane Fusion & Viral Entry CCR5 CCR5 Co-Receptor CD4->CCR5 2. Conformational Change & gp120-CD4 complex binds CCR5 CCR5->gp41 3. Co-receptor Binding This compound This compound This compound->CCR5 Blocks Binding

Caption: HIV-1 entry mechanism and this compound's point of inhibition.

Antiviral_Assay_Workflow cluster_readouts Possible Readouts start Start cell_culture 1. Seed Target Cells (e.g., TZM-bl, Macrophages) start->cell_culture compound_prep 2. Prepare Serial Dilutions of this compound cell_culture->compound_prep infection 3. Infect Cells with R5-tropic HIV-1 in presence of this compound compound_prep->infection incubation 4. Incubate for Defined Period (e.g., 48-72h) infection->incubation readout 5. Measure Viral Activity/ Replication Endpoint incubation->readout data_analysis 6. Data Analysis (Calculate IC50) readout->data_analysis luciferase Luciferase Assay readout->luciferase p24 p24 ELISA readout->p24 qpcr qPCR for Viral DNA readout->qpcr end End data_analysis->end

Caption: General workflow for an in vitro antiviral assay.

CCR5_Signaling_Blockade cluster_ligand Ligands cluster_downstream Downstream Signaling Events Chemokines Natural Chemokines (e.g., CCL5) CCR5 CCR5 Receptor Chemokines->CCR5 gp120_CD4 HIV-1 gp120-CD4 Complex gp120_CD4->CCR5 Viral_Entry HIV-1 Entry gp120_CD4->Viral_Entry G_protein G-protein Activation CCR5->G_protein This compound This compound This compound->CCR5 Antagonistic Binding PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt Chemotaxis Cell Migration (Chemotaxis) G_protein->Chemotaxis NF_kB NF-κB Activation PI3K_Akt->NF_kB Inflammation Pro-inflammatory Gene Expression NF_kB->Inflammation

Caption: Blockade of CCR5-mediated signaling by this compound.

References

The Role of D-Ala-Peptide T-Amide (DAPTA) in HIV Entry Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth technical overview of D-Ala-peptide T-amide (DAPTA) as a selective HIV-1 entry inhibitor. It details its mechanism of action, presents quantitative data on its efficacy, outlines relevant experimental protocols, and illustrates key pathways and workflows through diagrams.

Introduction: The Challenge of HIV-1 Entry

Human Immunodeficiency Virus Type 1 (HIV-1) initiates infection by binding to and fusing with the host cell membrane. This process is mediated by the viral envelope glycoprotein complex, which consists of trimers of the surface subunit gp120 and the transmembrane subunit gp41[1][2]. For the most commonly transmitted strains, known as R5-tropic viruses, entry is a sequential process:

  • CD4 Binding: The gp120 protein first attaches to the primary CD4 receptor on the surface of target immune cells, such as T-helper cells and macrophages[3].

  • Conformational Change: This initial binding induces a conformational change in gp120, exposing a binding site for a secondary co-receptor[1][3].

  • Co-receptor Binding: The newly exposed site on gp120 binds to the C-C chemokine receptor 5 (CCR5)[3][4].

  • Membrane Fusion: The gp120-CCR5 interaction triggers further conformational changes in gp41, leading to the insertion of its fusion peptide into the host cell membrane and subsequent fusion of the viral and cellular membranes, allowing the viral capsid to enter the cell cytoplasm[3][4].

Given its critical role, the CCR5 co-receptor has become a key target for developing HIV entry inhibitors[5]. D-Ala-peptide T-amide (this compound) is one such molecule, a synthetic peptide that acts as a potent and selective CCR5 antagonist[6][7].

D-Ala-Peptide T-Amide (this compound): Profile and Mechanism of Action

This compound is a protease-resistant analog of Peptide T, an octapeptide (ASTTTNYT) originally derived from the V2 region of the HIV-1 gp120 envelope protein[6][8][9][10]. Initial research was met with controversy, but it is now understood that this compound's antiviral activity is highly specific to R5-tropic HIV-1 strains, with minimal effect on X4-tropic viruses that use the CXCR4 co-receptor[6][9][11].

The primary mechanism of action for this compound is competitive antagonism of the CCR5 co-receptor. By binding to CCR5, this compound effectively blocks the interaction between the CD4-bound gp120 protein and the co-receptor. This prevents the subsequent gp41-mediated fusion of the viral and host cell membranes, thus inhibiting viral entry into the cell[5][7][12]. Studies have confirmed that this compound potently blocks the formation of the gp120/sCD4 complex with the CCR5 receptor[5][11][12].

Signaling Pathway: HIV-1 Entry and this compound Inhibition

The following diagram illustrates the entry pathway for R5-tropic HIV-1 and the point of inhibition by this compound.

HIV_Entry_Inhibition cluster_this compound gp120 gp120 gp41 gp41 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-Receptor gp120->CCR5 3. Co-receptor Binding CD4->gp120 2. Conformational Change CCR5->gp41 4. Fusion Trigger This compound This compound This compound->CCR5 Inhibitory Binding (Competitive Antagonism)

Caption: HIV-1 entry pathway and this compound's inhibitory mechanism.

Downstream Signaling Effects

Beyond sterically hindering viral entry, this compound's interaction with CCR5 can modulate intracellular signaling. As a CCR5 antagonist, it has been shown to lead to the downregulation of the Notch/NF-κB signaling pathway, which is involved in inflammatory responses. This suggests that this compound may also have anti-inflammatory properties in addition to its direct antiviral effects[13].

Downstream_Signaling This compound This compound CCR5 CCR5 Receptor This compound->CCR5 Antagonizes Notch Notch Signaling CCR5->Notch Activates NFkB NF-κB Signaling Notch->NFkB Activates Inflammation Pro-inflammatory Mediators NFkB->Inflammation Promotes

Caption: this compound's antagonistic effect on CCR5-mediated downstream signaling.

Quantitative Data: Efficacy of this compound

The potency of this compound has been quantified in various in vitro assays. The following tables summarize key findings regarding its binding affinity and antiviral activity.

Table 1: Inhibition of gp120 Binding to CCR5

This table presents the half-maximal inhibitory concentration (IC50) of this compound required to block the binding of different HIV-1 gp120 envelope proteins to the CCR5 receptor.

HIV-1 Straingp120 ProteinIC50 (nM)Reference(s)
HIV-1 BaLgp120 BaL0.06[5][12]
HIV-1 CM235gp120 CM2350.32[5][12]
Table 2: Antiviral Activity in Primary Cells

This table shows the effectiveness of this compound in preventing HIV-1 replication in primary human cells, a more physiologically relevant model.

Cell TypeHIV-1 StrainsThis compound Concentration% Inhibition of ReplicationReference(s)
Monocytes/MacrophagesR5-tropic10⁻⁹ M (1 nM)> 90%[10][14]

Experimental Protocols

The characterization of this compound relies on a suite of specialized assays. This section provides detailed methodologies for key experiments.

Protocol: CCR5 Radioligand Binding Assay (Competitive Displacement)

This assay quantifies the affinity of this compound for the CCR5 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound for the CCR5 receptor.

Materials:

  • Cell membranes from a cell line expressing high levels of CCR5 (e.g., HOS-CD4-CCR5, Cf2Th/synR5).

  • Radioligand: ¹²⁵I-labeled MIP-1β or another high-affinity CCR5 ligand.

  • This compound stock solution.

  • Binding Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, 5 mM MgCl₂, 0.05% CHAPS, pH 7.4.

  • 96-well plates and glass fiber filters (e.g., GF/C, pre-soaked in 0.3% PEI).

  • Filtration apparatus (e.g., 96-well harvester).

  • Scintillation counter.

Methodology:

  • Plate Setup: In a 96-well plate, set up reactions in triplicate for total binding (radioligand only), non-specific binding (radioligand + high concentration of unlabeled ligand), and competitive binding (radioligand + varying concentrations of this compound).

  • Reaction Mixture: To each well, add:

    • 50 µL of competing compound (this compound dilutions or buffer).

    • 150 µL of CCR5-expressing cell membrane preparation (e.g., 10-20 µg protein).

    • 50 µL of radioligand at a fixed concentration (typically near its Kd value).

  • Incubation: Incubate the plate for 60-120 minutes at room temperature (or 25-30°C) with gentle agitation to reach equilibrium[15][16].

  • Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates receptor-bound radioligand from free radioligand[15][16].

  • Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Use non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant[16].

Radioligand_Workflow start Start prep_plate Prepare 96-well plate: Total Binding, Non-specific, This compound dilutions start->prep_plate add_reagents Add reagents to wells: 1. Membranes (CCR5+) 2. This compound / Control 3. Radioligand (e.g., ¹²⁵I-MIP-1β) prep_plate->add_reagents incubate Incubate at 25-30°C for 60-120 min add_reagents->incubate filtrate Rapid vacuum filtration (GF/C filters) incubate->filtrate wash Wash filters with ice-cold buffer filtrate->wash count Dry filters & measure radioactivity (CPM) wash->count analyze Analyze Data: Calculate IC50 and Ki (Cheng-Prusoff) count->analyze end_node End analyze->end_node

Caption: Experimental workflow for a competitive radioligand binding assay.

Protocol: HIV-1 Pseudovirus Entry Assay

This assay measures the ability of this compound to inhibit viral entry using non-replicating pseudoviruses.

Objective: To quantify the dose-dependent inhibition of R5-tropic HIV-1 entry by this compound.

Materials:

  • Target Cells: TZM-bl cell line (HeLa cells expressing CD4, CCR5, and CXCR4, with integrated Tat-responsive luciferase and β-galactosidase reporter genes).

  • Producer Cells: 293T/17 cells.

  • Plasmids: An HIV-1 envelope expression plasmid (R5-tropic, e.g., from BaL strain) and an Env-deficient HIV-1 backbone plasmid containing a reporter gene (e.g., luciferase).

  • This compound stock solution.

  • Cell culture medium (DMEM), FBS, transfection reagent (e.g., FuGENE).

  • Luciferase assay reagent (e.g., Britelite Plus).

  • Luminometer.

Methodology:

Part A: Pseudovirus Production

  • Cell Seeding: Seed 293T/17 cells in a T-75 flask to be 50-80% confluent on the day of transfection[17].

  • Transfection: Co-transfect the cells with the R5-tropic Env plasmid and the Env-deficient backbone plasmid using a suitable transfection reagent.

  • Incubation: Incubate for 48-72 hours at 37°C.

  • Harvest: Collect the virus-containing supernatant, clarify by centrifugation, filter through a 0.45-micron filter, and store at -80°C[17]. The viral titer can be determined by p24 ELISA or a TCID50 assay[18].

Part B: Inhibition Assay

  • Cell Seeding: Seed TZM-bl cells in a 96-well white, solid-bottom plate and incubate overnight.

  • Treatment: Pre-incubate the TZM-bl cells with serial dilutions of this compound for 30-60 minutes at 37°C.

  • Infection: Add a standardized amount of R5-tropic pseudovirus to each well. Include "no virus" and "no drug" controls.

  • Incubation: Incubate the plate for 48 hours at 37°C to allow for viral entry and reporter gene expression.

  • Lysis & Measurement: Remove the supernatant, lyse the cells, and add luciferase assay reagent according to the manufacturer's protocol[17].

  • Readout: Measure the luminescence in a plate luminometer.

  • Data Analysis:

    • Normalize the results by subtracting the background luminescence from the "no virus" control.

    • Calculate the percentage of inhibition relative to the "no drug" control.

    • Plot the percentage of inhibition against the log concentration of this compound and use non-linear regression to determine the IC50 value.

Pseudovirus_Workflow cluster_prod Part A: Pseudovirus Production cluster_assay Part B: Inhibition Assay cotransfect Co-transfect 293T cells (Env + Backbone Plasmids) incubate_prod Incubate 48-72h cotransfect->incubate_prod harvest Harvest & filter supernatant incubate_prod->harvest infect Infect cells with R5-tropic pseudovirus harvest->infect Use Virus Stock seed_tzm Seed TZM-bl target cells in 96-well plate treat_this compound Pre-treat cells with This compound dilutions seed_tzm->treat_this compound treat_this compound->infect incubate_assay Incubate 48h infect->incubate_assay measure_luc Lyse cells & measure luciferase activity incubate_assay->measure_luc analyze_ic50 Calculate % Inhibition and determine IC50 measure_luc->analyze_ic50

Caption: Experimental workflow for an HIV-1 pseudovirus entry inhibition assay.

Conclusion and Future Perspective

D-Ala-peptide T-amide is a well-characterized, potent, and selective inhibitor of R5-tropic HIV-1 entry. Its mechanism of action—competitive antagonism of the CCR5 co-receptor—is firmly established through extensive in vitro data. By physically blocking the gp120-CCR5 interaction, this compound prevents the crucial membrane fusion step required for viral infection[5][6][12]. Although early clinical development faced challenges, the compound's proven efficacy in blocking a key viral pathway and its potential to modulate downstream inflammatory signals highlight the continued importance of CCR5 as a therapeutic target[8][13]. The detailed protocols and quantitative data presented here serve as a valuable resource for researchers working on the next generation of HIV entry inhibitors and exploring the multifaceted roles of chemokine receptors in disease.

References

The Therapeutic Potential of D-Ala-Peptide T-Amide (DAPTA): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Ala-Peptide T-Amide (DAPTA) is a synthetic octapeptide analogue of Peptide T, a naturally occurring peptide derived from the V2 region of the HIV-1 envelope protein gp120. This compound functions as a potent and selective antagonist of the C-C chemokine receptor 5 (CCR5), a key co-receptor for the entry of R5-tropic HIV-1 strains into host cells. Beyond its well-documented anti-HIV activity, emerging evidence highlights the significant therapeutic potential of this compound in a range of neuroinflammatory and autoimmune disorders. This technical guide provides an in-depth overview of the core scientific data, experimental methodologies, and signaling pathways associated with this compound's mechanism of action, offering a valuable resource for researchers and professionals in drug development.

Mechanism of Action: CCR5 Antagonism

This compound exerts its primary therapeutic effects by binding to and blocking the CCR5 receptor. This action competitively inhibits the binding of R5-tropic HIV-1 gp120 to the receptor, thereby preventing viral entry into target cells such as T-lymphocytes and macrophages.[1] In the context of neuroinflammation, CCR5 is expressed on microglia and astrocytes. Its activation by chemokines contributes to the recruitment and activation of these cells, perpetuating inflammatory cascades. By antagonizing CCR5, this compound can attenuate these neuroinflammatory processes.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical investigations of this compound.

Table 1: In Vitro Anti-HIV-1 Activity of this compound

ParameterValueCell TypeVirus StrainReference
IC50 (gp120 Bal binding) 0.06 nMCCR5-expressing cellsHIV-1 Bal[1]
IC50 (gp120 CM235 binding) 0.32 nMCCR5-expressing cellsHIV-1 CM235[1]
HIV-1 Replication Inhibition >90% at 10⁻⁹ MMonocyte-Derived Macrophages (MDM)R5 HIV-1 strains[3]

Table 2: Effects of this compound in a Murine Model of Experimental Autoimmune Encephalomyelitis (EAE)

BiomarkerEffect of this compound TreatmentMethodReference
NF-κB p65 (in CD40⁺ B cells) Substantial ReductionFlow Cytometry[4]
IκBα (in CD40⁺ B cells) IncreaseFlow Cytometry[4]
Notch-1 (in CD40⁺ B cells) Substantial ReductionFlow Cytometry[4]
GM-CSF (in CD40⁺ B cells) Significant DecreaseFlow Cytometry[5]
MCP-1 (in CD40⁺ B cells) Significant DecreaseFlow Cytometry[5]
iNOS (in CD40⁺ B cells) Substantial ReductionFlow Cytometry[4]
TNF-α (in CD40⁺ B cells) Substantial ReductionFlow Cytometry[4]
IL-6 mRNA (brain tissue) DownregulationqRT-PCR[6]
IL-10 mRNA (brain tissue) UpregulationqRT-PCR[6]

Detailed Experimental Protocols

In Vitro HIV-1 Replication Inhibition Assay in Monocyte-Derived Macrophages (MDM)

This protocol outlines the methodology to assess the anti-HIV-1 activity of this compound in primary human monocyte-derived macrophages.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from healthy donors

  • Ficoll-Paque PLUS for monocyte isolation

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin

  • Macrophage Colony-Stimulating Factor (M-CSF)

  • R5-tropic HIV-1 strain (e.g., HIV-1 BaL)

  • This compound

  • p24 antigen ELISA kit

  • PCR reagents for viral cDNA analysis

Procedure:

  • Isolation and Culture of Monocytes: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Purify monocytes by adherence to plastic culture flasks for 2 hours.

  • Differentiation into Macrophages: Culture the adherent monocytes in RPMI 1640 supplemented with 10% FBS and M-CSF for 7 days to differentiate them into macrophages (MDM).

  • This compound Treatment and Infection: Pre-treat the MDM with varying concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁶ M) for 1 hour at 37°C.

  • Infect the treated MDM with an R5-tropic HIV-1 strain at a predetermined multiplicity of infection (MOI).

  • After 2-4 hours of infection, wash the cells to remove unbound virus and add fresh culture medium containing the respective concentrations of this compound.

  • Assessment of Viral Replication: Culture the infected cells for up to 21 days, collecting supernatant at regular intervals (e.g., every 3-4 days).

  • Quantify the amount of p24 antigen in the culture supernatants using a commercial ELISA kit as a measure of viral replication.

  • Analysis of Viral Entry: To confirm that this compound inhibits viral entry, perform PCR analysis for early and late HIV-1 reverse transcripts in cell lysates collected a few hours post-infection. A reduction in viral DNA would indicate entry inhibition.[3]

Murine Model of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol describes the induction of EAE in C57BL/6 mice to evaluate the in vivo efficacy of this compound in a model of multiple sclerosis.

Materials:

  • Female C57BL/6 mice (8-12 weeks old)

  • Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • This compound

  • Clinical scoring system for EAE

Procedure:

  • Immunization: Emulsify MOG₃₅₋₅₅ peptide in CFA at a final concentration of 2 mg/mL for both.

  • Anesthetize the mice and administer a subcutaneous injection of 100 µL of the MOG/CFA emulsion at two sites on the flank.

  • Pertussis Toxin Administration: On the day of immunization (day 0) and 48 hours later (day 2), administer an intraperitoneal (i.p.) injection of 200 ng of PTX in sterile PBS.[7][8]

  • This compound Treatment: From day 14 to day 42 post-immunization, administer a daily i.p. injection of this compound at a dose of 0.01 mg/kg.[4] A control group should receive vehicle injections.

  • Clinical Assessment: Monitor the mice daily for clinical signs of EAE using a standardized scoring system (e.g., 0 = no signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund).

  • Tissue Collection and Analysis: At the end of the experiment, euthanize the mice and collect spleen and brain tissue for further analysis.

  • Flow Cytometry: Prepare single-cell suspensions from the spleens and stain for various cell surface and intracellular markers (e.g., CD40, NF-κB p65, IκBα, Notch-1, GM-CSF, MCP-1, iNOS, TNF-α) to analyze immune cell populations by flow cytometry.[4]

  • qRT-PCR: Isolate RNA from brain tissue and perform quantitative real-time PCR to analyze the expression levels of inflammatory cytokine and signaling molecule mRNAs (e.g., IL-6, IL-10).[6]

Signaling Pathways and Experimental Workflows

This compound-Mediated Inhibition of HIV-1 Entry

This compound's primary mechanism in preventing HIV-1 infection is the blockade of the CCR5 co-receptor, a critical step in the viral entry process for R5-tropic strains.

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell (T-cell / Macrophage) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 2. Co-receptor Binding fusion Viral Entry CD4->gp120 Conformational Change CCR5->fusion 3. Membrane Fusion This compound This compound This compound->CCR5 Blockade

This compound blocks HIV-1 entry by binding to the CCR5 co-receptor.
This compound's Modulation of the NF-κB Signaling Pathway in Neuroinflammation

In neuroinflammatory conditions, this compound's antagonism of CCR5 on immune cells like B-lymphocytes leads to the downregulation of the pro-inflammatory NF-κB signaling pathway.

NFkB_Pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CCR5 CCR5 IKK IKK Complex CCR5->IKK Activation Ligand Pro-inflammatory Ligand Ligand->CCR5 This compound This compound This compound->CCR5 Inhibition IkB IκBα IKK->IkB Phosphorylation IkB_NFkB IκBα-NF-κB (Inactive Complex) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκBα Degradation DNA DNA NFkB_nuc->DNA Cytokines Pro-inflammatory Gene Transcription (TNF-α, IL-6) DNA->Cytokines EAE_Workflow cluster_induction EAE Induction cluster_treatment Treatment Phase cluster_assessment Assessment Immunization Day 0: Immunize mice with MOG₃₅₋₅₅ in CFA PTX1 Day 0: Administer Pertussis Toxin PTX2 Day 2: Administer Pertussis Toxin DAPTA_treat Days 14-42: Daily i.p. injection of this compound (0.01 mg/kg) Clinical_Score Daily: Monitor clinical EAE score Tissue_Harvest Day 42: Harvest spleen and brain tissue Analysis Flow Cytometry (Spleen) qRT-PCR (Brain) Tissue_Harvest->Analysis cluster_induction cluster_induction cluster_induction->DAPTA_treat

References

A Technical Guide to DAPTA's Engagement with Chemokine Receptor 5 (CCR5) Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the synthetic peptide D-ala-peptide T-amide (DAPTA) and its effects on the chemokine receptor 5 (CCR5) signaling pathway. This compound functions as a potent and selective CCR5 antagonist. Its primary, well-documented mechanism of action involves the inhibition of R5-tropic HIV-1 viral entry by sterically hindering the binding of the viral envelope glycoprotein gp120 to its co-receptor, CCR5.[1][2][3] Beyond its antiviral properties, emerging research demonstrates that this compound significantly modulates intracellular signaling cascades associated with inflammation. Specifically, it has been shown to downregulate the Notch and NF-κB signaling pathways, leading to a reduction in the expression of various proinflammatory mediators.[4][5][6] This dual antiviral and anti-inflammatory activity positions this compound as a compound of significant interest for therapeutic applications in neuro-AIDS and autoimmune disorders such as multiple sclerosis.

Introduction to CCR5 and this compound

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a central role in the immune system. It is expressed on the surface of various immune cells, including T cells, macrophages, and microglia. Its primary function is to direct the migration of these cells to sites of inflammation in response to binding its natural chemokine ligands (e.g., CCL3, CCL4, CCL5).

Beyond its role in immunomodulation, CCR5 gained significant attention as the principal co-receptor for the most commonly transmitted strains of HIV-1 (R5-tropic). The virus's surface glycoprotein, gp120, binds to the CD4 receptor on a host T-cell, which induces a conformational change allowing it to then bind to CCR5. This secondary binding event is critical for the fusion of the viral and host cell membranes, permitting viral entry.

This compound (D-ala-peptide T-amide) is a synthetic octapeptide analog of Peptide T, a sequence derived from the HIV-1 gp120 envelope protein.[3] It was developed as a protease-resistant, selective antagonist for CCR5.[2][4] Its mechanism of action is centered on its ability to bind to CCR5 and block critical interactions required for both viral entry and certain inflammatory signaling pathways.

Mechanism of Action

Inhibition of HIV-1 Viral Entry

This compound's primary therapeutic mechanism in the context of HIV is as a viral entry inhibitor. It achieves this by directly binding to the CCR5 receptor.[1][2][7] This interaction physically obstructs the subsequent binding of the CD4-gp120 complex to CCR5. By preventing this crucial step, this compound effectively blocks the membrane fusion process and subsequent entry of R5-tropic HIV-1 into host cells.[1][8] This action is highly potent, occurring at nanomolar and even picomolar concentrations.[1][2][7]

Modulation of Inflammatory Signaling Pathways

In addition to its role as a viral entry blockade, this compound modulates CCR5-mediated inflammatory signaling. Studies in experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis, have revealed that this compound can attenuate neuroinflammation by downregulating key signaling pathways.[4][5] Treatment with this compound leads to a significant reduction in the activation of the NF-κB and Notch signaling pathways.[4][5][6] This results in decreased production of several proinflammatory mediators, including GM-CSF, MCP-1, iNOS, and TNF-α, thereby reducing immune cell infiltration and activation within the central nervous system.[4][5]

G cluster_0 cluster_1 cluster_2 This compound This compound CCR5 CCR5 Receptor This compound->CCR5 Antagonizes Node_NFKB NF-κB Pathway (p65 activation) This compound->Node_NFKB Node_Notch Notch Pathway (Notch1/3 activation) This compound->Node_Notch ViralEntry Viral Entry CCR5->ViralEntry Mediates CCR5->Node_NFKB Activates CCR5->Node_Notch Activates HIV HIV gp120-CD4 Complex HIV->CCR5 Binds Proinflammatory Proinflammatory Mediators (TNF-α, iNOS, MCP-1) Node_NFKB->Proinflammatory Upregulates Node_Notch->Proinflammatory Upregulates Inflammation Neuroinflammation Proinflammatory->Inflammation Promotes

This compound's dual mechanism on CCR5 signaling.

Quantitative Analysis of this compound-CCR5 Interaction

The potency of this compound has been quantified in several key assays. The following table summarizes the reported values for its inhibitory activity.

ParameterDescriptionValueReference
IC₅₀ Inhibition of CD4-dependent gp120 (Bal strain) binding to CCR5.0.06 nM[1][2]
IC₅₀ Inhibition of CD4-dependent gp120 (CM235 strain) binding to CCR5.0.32 nM[1][2]
Inhibitory Conc. Concentration for >90% inhibition of R5 HIV-1 replication in primary human macrophages.1.0 nM (10⁻⁹ M)[8]
Binding Inhibition Concentration for maximal reduction (73%) of anti-CCR5 mAb (2D7) binding to macrophages.1.0 pM (10⁻¹² M)[7]

Key Experimental Protocols

The characterization of this compound's effects on CCR5 signaling relies on a variety of established molecular and cellular biology techniques. Detailed below are methodologies for key experiments cited in the literature.

gp120-CCR5 Binding Inhibition Assay

This assay quantifies the ability of a compound to inhibit the binding of the HIV gp120 protein to the CCR5 receptor.

  • Objective: To determine the IC₅₀ of this compound for the gp120-CCR5 interaction.

  • Materials:

    • Cell line or membrane preparation expressing high levels of human CCR5.

    • Recombinant soluble CD4 (sCD4).

    • Recombinant HIV-1 gp120 (e.g., from Bal or CM235 strains), typically radiolabeled (e.g., with ¹²⁵I).

    • This compound at various concentrations.

    • Glass fiber filters and a rapid filtration apparatus.

    • Scintillation counter.

  • Protocol:

    • Incubate CCR5-expressing membranes with sCD4 and radiolabeled gp120 in a suitable binding buffer.

    • In parallel reactions, add serial dilutions of this compound to the mixture. Include controls for total binding (no inhibitor) and non-specific binding (excess unlabeled gp120).

    • Allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).

    • Rapidly terminate the reaction by filtering the mixture through glass fiber filters using a cell harvester. This separates bound from unbound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound ligand.

    • Measure the radioactivity retained on the filters using a gamma or scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Flow Cytometry Analysis of Inflammatory Mediators

This protocol is used to quantify the expression of specific proteins in immune cell populations from in vivo models, such as the EAE mouse model.[4][5]

  • Objective: To measure the effect of this compound treatment on the expression of NF-κB, Notch, and various cytokines in specific immune cell subsets (e.g., CD40⁺ B cells).

  • Materials:

    • Spleen or other lymphoid tissue from control and this compound-treated EAE mice.

    • FACS buffer (e.g., PBS with 2% FBS).

    • Fluorochrome-conjugated antibodies against cell surface markers (e.g., anti-CD40).

    • Fixation/Permeabilization buffers (e.g., Cytofix/Cytoperm).

    • Fluorochrome-conjugated antibodies against intracellular targets (e.g., anti-NF-κB p65, anti-Notch1, anti-TNF-α).

    • Flow cytometer.

  • Protocol:

    • Prepare a single-cell suspension from the spleen by mechanical dissociation and passing through a cell strainer. Lyse red blood cells using an appropriate lysis buffer.

    • Wash the cells with FACS buffer and count them.

    • Stain for cell surface markers by incubating the cells with the relevant conjugated antibodies (e.g., anti-CD40) for 30 minutes on ice, protected from light.

    • Wash the cells to remove unbound antibodies.

    • Fix the cells using a fixation buffer for 20 minutes at 4°C.

    • Permeabilize the cells by washing and resuspending them in a permeabilization buffer.

    • Stain for intracellular proteins by incubating the permeabilized cells with antibodies against the intracellular targets of interest for 30-45 minutes at 4°C.

    • Wash the cells to remove unbound intracellular antibodies and resuspend in FACS buffer.

    • Acquire data on a multi-color flow cytometer.

    • Analyze the data using appropriate software to gate on the cell population of interest (e.g., CD40⁺ cells) and quantify the percentage of positive cells or the mean fluorescence intensity (MFI) for the intracellular targets.

G cluster_0 In Vivo Phase cluster_1 Ex Vivo Analysis cluster_2 Analytical Phase EAE Induce EAE in Mice (PLP Immunization) Treatment Administer this compound (e.g., 0.01 mg/kg, i.p.) or Vehicle Control EAE->Treatment Collection Sample Collection (Spleen & Brain Tissue) Treatment->Collection Processing Tissue Processing Collection->Processing SpleenProc Spleen: Single-Cell Suspension BrainProc Brain: RNA Extraction Flow Flow Cytometry (Protein Expression) SpleenProc->Flow QPCR qRT-PCR (mRNA Expression) BrainProc->QPCR Data Data Analysis & Interpretation

References

Understanding the structure-activity relationship of DAPTA

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Structure-Activity Relationship of "DAPTA"

Introduction

The term "this compound" can be ambiguous and may refer to two distinct therapeutic agents of significant interest in drug development: the lipopeptide antibiotic Daptomycin and the CCR5 antagonist D-ala-peptide T-amide (this compound) . To provide a comprehensive resource for researchers, scientists, and drug development professionals, this guide will delve into the structure-activity relationships (SAR) and core characteristics of both molecules.

Part 1: Daptomycin

Core Structure and Introduction

Daptomycin is a cyclic lipopeptide antibiotic highly effective against a range of Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1][2] Its unique mechanism of action makes it a valuable tool in combating challenging bacterial infections.[1] Daptomycin is comprised of a 13-amino acid cyclic peptide core and an N-terminal decanoyl lipid tail.

Structure-Activity Relationship (SAR) of Daptomycin

The antibacterial activity of Daptomycin is intrinsically linked to its unique structure. Modifications to various parts of the molecule can significantly impact its efficacy.

Key SAR Insights:

  • Lipid Tail: The N-terminal fatty acyl chain is crucial for its antibacterial activity. The length and nature of this tail influence its interaction with the bacterial membrane.

  • Amino Acid Core:

    • Position 2 (D-Asn): Appending hydrophobic groups to the D-asparagine at this position does not improve activity, suggesting this residue may not be closely associated with the cell membrane.[3]

    • Position 6 (Orn): Modifications at the ornithine residue are generally well-tolerated, and the positive charge at this position is not essential for antibacterial activity.[1]

    • Positions 8 and 11: Substitution at these positions with cationic residues can result in little to no loss of activity, and in some cases, may lead to derivatives with comparable or superior activity against certain bacterial strains.[4]

    • Position 12 (3-mGlu): Both the carboxylate and the methyl group of 3-methylglutamic acid are critical for antibacterial activity. Alterations at this position lead to a significant reduction in efficacy.[1]

    • Tryptophan Residue: Alkyl substitution on the tryptophan residue can modulate Daptomycin's potency, with some analogs showing improved activity against Daptomycin-resistant strains.[5][6]

Table 1: Summary of Daptomycin Structure-Activity Relationships

Modification Site Modification Type Effect on Antibacterial Activity Reference
N-terminal Fatty Acyl ChainRemoval or significant alterationDecreased activity[1]
Position 2 (D-Asn)Appending hydrophobic groups (methyl, ethyl, propyl, etc.)2 to 4-fold higher MIC values (decreased activity)[3]
Position 6 (Orn)N-acylation or N-alkylationActivity generally retained[1]
Position 8 and/or 11Substitution with cationic residuesLittle to no loss of activity; some analogs show improved activity[4]
Position 12 (3-mGlu)Replacement of 3R-mGluSignificantly reduced activity[1]
Tryptophan ResidueAlkylation at N1, C2, C5, and C6 positionsCan modulate potency; some analogs show 2-80 fold improvement against resistant strains[5][6]
Mechanism of Action

Daptomycin's bactericidal effect is mediated through a calcium-dependent interaction with the bacterial cell membrane.[7]

Proposed Steps:

  • Calcium-Dependent Binding: In the presence of calcium ions, Daptomycin undergoes a conformational change that facilitates the insertion of its lipid tail into the Gram-positive cytoplasmic membrane.[7][8]

  • Oligomerization: Once inserted, Daptomycin molecules oligomerize, forming a complex within the membrane.[7][9]

  • Membrane Disruption and Ion Leakage: This oligomerization disrupts the membrane structure, leading to the formation of ion channels.[7][8] This results in a rapid efflux of potassium ions, causing membrane depolarization.[7]

  • Inhibition of Cellular Processes: The loss of membrane potential inhibits the synthesis of DNA, RNA, and proteins, ultimately leading to bacterial cell death.[7]

Daptomycin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space DAP Daptomycin Oligomer Daptomycin Oligomer DAP->Oligomer Binds with Ca²⁺ and inserts Ca Ca²⁺ Membrane Pore Ion Channel Oligomer->Pore Forms K_ion K⁺ Pore->K_ion Efflux Processes DNA, RNA, Protein Synthesis K_ion->Processes Depolarization inhibits Death Cell Death Processes->Death Leads to

Caption: Proposed mechanism of action for Daptomycin.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution)

A key experiment for evaluating the activity of Daptomycin and its analogs is the determination of the Minimum Inhibitory Concentration (MIC) using broth microdilution.

Methodology:

  • Medium Preparation: Cation-adjusted Mueller-Hinton broth is supplemented with calcium chloride to a final concentration of 50 µg/ml.[10][11]

  • Inoculum Preparation: Bacterial isolates are grown on sheep blood agar plates for 20-24 hours. Colonies are then suspended in 0.9% saline to achieve a turbidity equivalent to a 0.5 McFarland standard.[10] This suspension is further diluted to yield a final inoculum density of approximately 5 x 10⁵ CFU/ml in the test wells.[10]

  • Drug Dilution: Serial two-fold dilutions of Daptomycin are prepared in the calcium-supplemented broth in microdilution trays.

  • Incubation: The inoculated trays are incubated at 35°C for 20-24 hours in ambient air.[11]

  • MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Part 2: D-ala-peptide T-amide (this compound)

Core Structure and Introduction

D-ala-peptide T-amide, commonly referred to as this compound, is a protease-resistant analog of Peptide T.[12] It is an octapeptide with the sequence [D-Ala]-Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr-NH₂. This compound functions as a viral entry inhibitor by targeting the C-C chemokine receptor 5 (CCR5).[12] It has been investigated for its therapeutic potential in HIV infection and neuroinflammatory conditions like multiple sclerosis.[12][13]

Structure-Activity Relationship (SAR) of this compound

The biological activity of Peptide T and its analogs, including this compound, is dependent on their amino acid sequence. The core pentapeptide sequence is particularly important for its potent ligand activity for CCR5.[12] The substitution of the N-terminal L-alanine with D-alanine in this compound confers resistance to degradation by peptidases, enhancing its stability and bioavailability.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by acting as a CCR5 antagonist.[14] In the context of HIV, it blocks the entry of R5-tropic HIV-1 strains into host cells by preventing the viral envelope protein gp120 from binding to the CCR5 co-receptor.[15][16]

In neuroinflammatory conditions, this compound has been shown to downregulate inflammatory signaling pathways. Specifically, it can attenuate the Notch/NF-κB signaling cascade.[13]

Signaling Pathway Modulation:

  • CCR5 Blockade: this compound binds to CCR5, preventing its activation by natural ligands or viral proteins.

  • Inhibition of NF-κB: This blockade leads to a reduction in the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses.[13] this compound treatment has been shown to decrease the expression of the NF-κB p65 subunit and increase the expression of its inhibitor, IκBα.[13]

  • Downregulation of Notch Signaling: this compound also downregulates the Notch signaling pathway, which is interconnected with NF-κB signaling and plays a role in T-cell function and inflammation.[13][17] This is evidenced by decreased expression of Notch-1 and Notch-3.[13]

  • Reduced Pro-inflammatory Mediators: The overall effect is a reduction in the production of pro-inflammatory mediators such as TNF-α, GM-CSF, and MCP-1.[13]

DAPTA_Signaling This compound This compound CCR5 CCR5 Receptor This compound->CCR5 Blocks Notch Notch Signaling CCR5->Notch Inhibits NFkB NF-κB Activation CCR5->NFkB Inhibits Notch->NFkB Crosstalk Inflammation Pro-inflammatory Mediators Notch->Inflammation Reduces NFkB->Notch Crosstalk NFkB->Inflammation Reduces

Caption: this compound-mediated downregulation of Notch/NF-κB signaling.

Experimental Protocols

CCR5 Receptor Binding Assay

To evaluate the interaction of this compound with its target, a radioligand binding assay can be performed.

Methodology:

  • Membrane Preparation: Crude membrane preparations are obtained from cells engineered to express the human CCR5 receptor (e.g., HEK 293T cells).[18]

  • Radioligand: A radiolabeled ligand for CCR5, such as ¹²⁵I-CCL3 or ³⁵S-gp120 complexed with sCD4, is used.[18]

  • Competition Binding: Membranes are incubated with the radioligand in the presence of varying concentrations of the unlabeled competitor (this compound).

  • Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 90 minutes) in an appropriate assay buffer.[18]

  • Separation of Bound and Free Ligand: Unbound radioligand is separated from membrane-bound radioligand by filtration through GF/B filters or by centrifugation.[18]

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the inhibitory concentration (IC₅₀) of this compound, which is the concentration required to inhibit 50% of the specific binding of the radioligand.

Quantitative Data

This compound has been shown to be a potent inhibitor of the interaction between the HIV-1 gp120 protein and the CCR5 receptor.

Table 2: Inhibitory Activity of this compound

Assay HIV-1 Strain IC₅₀ (nM) Reference
Inhibition of gp120 binding to CCR5Bal0.06[15]
Inhibition of gp120 binding to CCR5CM2350.32[15]

References

DAPTA (D-ala-peptide T-amide): A Technical Guide to its Interaction with the HIV-1 gp120 Envelope Protein and Mechanism of Action as a CCR5 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-ala-peptide T-amide (DAPTA) is a synthetic octapeptide and a potent, selective antagonist of the C-C chemokine receptor 5 (CCR5), a critical co-receptor for the entry of R5-tropic Human Immunodeficiency Virus type 1 (HIV-1) into host cells.[1] Derived from a region of the HIV-1 gp120 envelope protein, this compound functions as a viral entry inhibitor by blocking the interaction between gp120 and CCR5.[2][3][4] This technical guide provides an in-depth analysis of the molecular interactions of this compound, its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Introduction: this compound as a CCR5 Antagonist

This compound, a protease-resistant analog of Peptide T, was developed based on the hypothesis that a segment of the HIV-1 gp120 envelope protein could interact with a cellular receptor.[2] Subsequent research identified this receptor as CCR5, a key chemokine receptor utilized by the majority of transmitted HIV-1 strains (R5-tropic) for viral entry.[2][4] By acting as a CCR5 antagonist, this compound effectively blocks this crucial step in the viral lifecycle, preventing the fusion of the viral and cellular membranes.[3][4] this compound has been investigated in Phase II clinical trials for its anti-HIV-1 activity and has also shown potential for its neuroprotective and anti-inflammatory properties.[2][1]

Molecular Interaction with the gp120-CD4-CCR5 Complex

The primary mechanism of this compound's antiviral activity is its interference with the binding of the HIV-1 gp120 envelope protein to the CCR5 co-receptor. While this compound is a peptide analog derived from gp120, current evidence does not suggest a direct high-affinity binding to gp120 itself. Instead, this compound directly targets and binds to the CCR5 co-receptor.

The entry of R5-tropic HIV-1 into a target cell is a sequential process:

  • CD4 Binding: The viral surface glycoprotein gp120 first binds to the primary receptor, CD4, on the surface of the host cell.

  • Conformational Change: This binding induces a conformational change in gp120, exposing a binding site for a co-receptor.

  • CCR5 Co-receptor Binding: The altered gp120 then binds to the CCR5 co-receptor.

  • Membrane Fusion: This dual-receptor interaction triggers further conformational changes in the gp41 transmembrane protein, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral capsid into the host cell.

This compound exerts its inhibitory effect at the third step of this process. By binding to CCR5, this compound allosterically hinders the interaction of the gp120-CD4 complex with the co-receptor, thereby preventing the necessary conformational changes for membrane fusion.

Quantitative Data

The following tables summarize the available quantitative data on the activity of this compound from in vitro studies.

Table 1: Inhibition of gp120-CCR5 Binding by this compound

HIV-1 Straingp120 Protein SourceAssay TypeIC50 (nM)Reference
Bal (R5-tropic)RecombinantCompetitive Binding Assay0.06[4]
CM235 (R5-tropic)RecombinantCompetitive Binding Assay0.32[4]

Table 2: Inhibition of HIV-1 Replication by this compound

Cell TypeHIV-1 Strain(s)Assay TypeThis compound Concentration (M)InhibitionReference
Monocytes/MacrophagesR5-tropicp24 Antigen Assay1 x 10-9>90%[3]

Table 3: Inhibition of gp120/sCD4/CCR5 Complex Formation

Assay TypeThis compound Concentration (nM)EffectReference
Co-immunoprecipitation1Blocks formation of the gp120/sCD4 complex with CCR5[4][5]

Experimental Protocols

Inhibition of gp120-CCR5 Binding Assay (Competitive Binding Assay)

This assay measures the ability of this compound to compete with the binding of gp120 to CCR5-expressing cells.

Materials:

  • CCR5-expressing cell line (e.g., CHO-CD4-CCR5 cells)

  • Recombinant soluble CD4 (sCD4)

  • Recombinant gp120 from an R5-tropic HIV-1 strain (e.g., Bal or CM235)

  • This compound

  • Labeled secondary antibody or ligand for detection (e.g., radiolabeled or fluorescently tagged)

  • Wash buffers and binding buffers

  • Plate reader or flow cytometer

Protocol:

  • Cell Preparation: Culture and harvest CCR5-expressing cells.

  • Incubation: Incubate the cells with varying concentrations of this compound.

  • Addition of gp120/sCD4: Add a pre-incubated complex of recombinant gp120 and sCD4 to the cell suspension. The concentration of the gp120/sCD4 complex should be kept constant.

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Washing: Wash the cells to remove unbound gp120/sCD4 complex.

  • Detection: Quantify the amount of bound gp120 using a labeled secondary antibody or ligand that recognizes gp120.

  • Data Analysis: Plot the percentage of gp120 binding against the concentration of this compound. The IC50 value, the concentration of this compound that inhibits 50% of gp120 binding, is then calculated.

HIV-1 Replication Assay (p24 Antigen Assay)

This assay measures the ability of this compound to inhibit HIV-1 replication in primary cells.

Materials:

  • Primary human monocytes/macrophages

  • R5-tropic HIV-1 virus stock

  • This compound

  • Cell culture medium and supplements

  • p24 Antigen ELISA kit

Protocol:

  • Cell Culture: Isolate and culture primary human monocytes/macrophages.

  • Treatment: Pre-treat the cells with various concentrations of this compound for a specified period.

  • Infection: Infect the treated and untreated cells with a known amount of R5-tropic HIV-1.

  • Culture: Culture the infected cells for several days to allow for viral replication.

  • Supernatant Collection: Collect the cell culture supernatant at different time points post-infection.

  • p24 ELISA: Quantify the amount of p24 antigen in the supernatant using a commercial ELISA kit.[6][7][8] The p24 antigen is a core viral protein, and its concentration is an indicator of the level of viral replication.

  • Data Analysis: Compare the p24 levels in the supernatants of this compound-treated cells to those of untreated control cells to determine the percentage of inhibition of viral replication.

Co-immunoprecipitation of gp120/sCD4/CCR5 Complex

This assay is used to demonstrate that this compound can disrupt the formation of the trimeric complex required for viral entry.

Materials:

  • CCR5-expressing cells

  • Recombinant soluble CD4 (sCD4)

  • Recombinant gp120

  • This compound

  • Lysis buffer

  • Antibody against CCR5 for immunoprecipitation

  • Protein A/G beads

  • Antibody against gp120 for Western blotting

  • SDS-PAGE and Western blotting reagents

Protocol:

  • Cell Treatment: Treat CCR5-expressing cells with this compound or a vehicle control.

  • Binding: Incubate the cells with a pre-formed complex of gp120 and sCD4.

  • Cell Lysis: Lyse the cells to solubilize membrane proteins.

  • Immunoprecipitation: Add an anti-CCR5 antibody to the cell lysate to bind to CCR5 and any associated proteins.

  • Complex Capture: Add Protein A/G beads to pull down the antibody-CCR5 complexes.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the bound proteins from the beads, separate them by SDS-PAGE, and transfer them to a membrane.

  • Detection: Probe the membrane with an anti-gp120 antibody to detect whether gp120 was co-immunoprecipitated with CCR5.

  • Analysis: A reduction or absence of the gp120 band in the this compound-treated sample compared to the control indicates that this compound blocked the formation of the gp120/sCD4/CCR5 complex.[5]

Visualizations

Mechanism of Action of this compound

DAPTA_Mechanism_of_Action cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding CD4->CCR5 2. Conformational Change in gp120 (exposes CCR5 binding site) Viral Entry Viral Entry CCR5->Viral Entry 4. Membrane Fusion This compound This compound This compound->CCR5 Blocks Binding

Caption: Mechanism of this compound as a CCR5 antagonist to block HIV-1 entry.

Experimental Workflow: Inhibition of HIV-1 Replication Assay

HIV_Replication_Inhibition_Workflow start Start: Isolate Monocytes/Macrophages treat Treat cells with this compound (or control) start->treat infect Infect cells with R5-tropic HIV-1 treat->infect culture Culture for several days infect->culture collect Collect supernatant culture->collect elisa Quantify p24 antigen by ELISA collect->elisa analyze Analyze % inhibition elisa->analyze end End analyze->end

Caption: Workflow for assessing this compound's inhibition of HIV-1 replication.

Logical Relationship: Co-immunoprecipitation Experiment

CoIP_Logic cluster_control Control (No this compound) cluster_this compound This compound Treatment gp120_CD4_C gp120-CD4 Complex Complex_C gp120-CD4-CCR5 Complex Forms gp120_CD4_C->Complex_C CCR5_C CCR5 CCR5_C->Complex_C IP_C Immunoprecipitate with anti-CCR5 Complex_C->IP_C WB_C Western Blot for gp120 IP_C->WB_C Result_C Result: gp120 Detected WB_C->Result_C DAPTA_node This compound CCR5_D CCR5 DAPTA_node->CCR5_D gp120_CD4_D gp120-CD4 Complex No_Complex_D Complex Formation Blocked gp120_CD4_D->No_Complex_D CCR5_D->No_Complex_D IP_D Immunoprecipitate with anti-CCR5 No_Complex_D->IP_D WB_D Western Blot for gp120 IP_D->WB_D Result_D Result: No gp120 Detected WB_D->Result_D

Caption: Logical flow of a co-immunoprecipitation experiment with this compound.

Conclusion

This compound is a well-characterized CCR5 antagonist that potently inhibits the entry of R5-tropic HIV-1. Its mechanism of action is centered on the blockade of the gp120-CCR5 interaction, a critical step in the viral fusion process. The quantitative data, although limited in the public domain, demonstrates its high potency in the nanomolar and even sub-nanomolar range. Further research to fully elucidate its binding kinetics and to explore its efficacy against a wider range of clinical isolates would be beneficial for its potential development as an anti-HIV-1 therapeutic.

References

D-Ala-Peptide T-Amide (DAPTA): A Technical Whitepaper on its Discovery, Mechanism, and Development as a CCR5 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Ala-Peptide T-amide (DAPTA) is a synthetic octapeptide analogue of Peptide T, a molecule first identified in 1986 by researchers Dr. Candace Pert and Dr. Michael Ruff.[1][2] Originally investigated for its potential role in the neuropathology of HIV, subsequent research has solidified its primary mechanism of action as a potent and selective antagonist of the C-C chemokine receptor 5 (CCR5).[3][4] CCR5 is a critical co-receptor for the entry of R5-tropic strains of HIV-1 into host cells, making this compound a significant candidate in the field of antiretroviral therapy.[3][4] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and development of this compound, including detailed experimental protocols and a summary of key quantitative data.

Discovery and Initial Development

The journey to D-Ala-Peptide T-amide began with the discovery of Peptide T in 1986 by Pert and Ruff.[1] Their initial hypothesis was centered on the idea that the HIV envelope protein, gp120, might interact with neuropeptide receptors in the brain, contributing to the neurological complications observed in AIDS patients. This led to the identification of a specific octapeptide sequence within gp120, which they named Peptide T for its high threonine content (ASTTTNYT).[5]

Subsequent research focused on improving the stability and potency of Peptide T. This led to the synthesis of D-Ala-Peptide T-amide (this compound), where the L-Alanine at the first position was replaced with its D-isomer, and the C-terminus was amidated. These modifications were designed to increase resistance to enzymatic degradation, thereby enhancing its therapeutic potential.[4]

Synthesis of D-Ala-Peptide T-Amide

This compound is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[6][7][8][9][10]

Experimental Protocol: Solid-Phase Peptide Synthesis of this compound

Materials:

  • Fmoc-protected amino acids (D-Ala, Ser(tBu), Thr(tBu), Asn(Trt), Tyr(tBu))

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Solvents (DMF, DCM)

  • HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling: The Rink Amide resin is swollen in DMF.

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine in DMF.

  • First Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Thr(tBu)-OH) is activated with a coupling reagent and a base and then coupled to the deprotected resin.

  • Repetitive Cycles: The process of deprotection and coupling is repeated for each subsequent amino acid in the sequence (Tyr(tBu), Asn(Trt), Thr(tBu), Thr(tBu), Thr(tBu), Ser(tBu), D-Ala).

  • Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail.

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide's identity and purity are confirmed by mass spectrometry and analytical HPLC.

Mechanism of Action: CCR5 Antagonism and HIV Entry Inhibition

This compound's primary mechanism of action is the selective antagonism of the CCR5 receptor.[3][4] R5-tropic HIV-1 strains utilize CCR5 as a co-receptor, along with the primary CD4 receptor, to gain entry into target immune cells, such as T-helper cells and macrophages.[11]

Signaling Pathway of HIV-1 Entry and Inhibition by this compound

The binding of the HIV-1 envelope glycoprotein gp120 to the CD4 receptor on the target cell induces a conformational change in gp120. This change exposes a binding site for the CCR5 co-receptor. The subsequent interaction between gp120 and CCR5 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and the entry of the viral capsid into the cell. This compound competitively binds to the CCR5 receptor, preventing the interaction with gp120 and thereby blocking viral entry.[3][4]

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-Receptor gp120->CCR5 3. Co-receptor Binding gp41 gp41 Cell_Interior Cell Interior gp41->Cell_Interior 5. Membrane Fusion & Viral Entry CD4->gp120 2. Conformational Change in gp120 CCR5->gp41 4. Conformational Change in gp41 This compound This compound This compound->CCR5 Inhibition

Caption: HIV-1 entry pathway and the inhibitory action of this compound on the CCR5 co-receptor.

Key Experimental Data and Protocols

Quantitative Data Summary
ParameterValueCell Line/SystemReference
IC₅₀ for gp120 (BaL) binding to CCR5 0.06 nMCCR5-expressing cells
IC₅₀ for gp120 (CM235) binding to CCR5 0.32 nMCCR5-expressing cells
IC₅₀ for gp120 (BaL)/sCD4 binding to CCR5 55 ± 0.08 pMCf2Th/synR5 cells
HIV-1 Replication Inhibition >90% at 1 nMMonocytes/Macrophages[4]
Experimental Protocols

This assay measures the ability of this compound to inhibit the binding of the HIV-1 envelope protein gp120 to the CCR5 receptor.

Materials:

  • CCR5-expressing cells (e.g., Cf2Th/synR5)

  • Fluorescently labeled gp120

  • Soluble CD4 (sCD4)

  • This compound

  • Binding buffer

  • 96-well filter plates

  • Fluorescent plate reader

Procedure:

  • Pre-incubate CCR5-expressing cells with varying concentrations of this compound.

  • Add a pre-formed complex of fluorescently labeled gp120 and sCD4 to the cells.

  • Incubate the mixture to allow for binding.

  • Wash the cells to remove unbound gp120.

  • Measure the fluorescence intensity of the cell-bound gp120 using a fluorescent plate reader.

  • Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of gp120 binding.

Binding_Assay_Workflow start Start step1 Incubate CCR5-expressing cells with this compound start->step1 step2 Add fluorescent gp120/sCD4 complex step1->step2 step3 Incubate for binding step2->step3 step4 Wash to remove unbound gp120 step3->step4 step5 Measure fluorescence step4->step5 end Calculate IC50 step5->end

Caption: Workflow for the CCR5 binding assay to determine the inhibitory concentration of this compound.

This assay determines the effectiveness of this compound in preventing the entry of HIV-1 into target cells.[4]

Materials:

  • Target cells (e.g., monocytes/macrophages)

  • R5-tropic HIV-1 strain

  • This compound

  • Cell culture medium

  • PCR reagents for detecting viral DNA

Procedure:

  • Pre-treat target cells with different concentrations of this compound.

  • Infect the cells with an R5-tropic HIV-1 strain.

  • After a set incubation period, wash the cells to remove free virus.

  • Culture the cells for a period to allow for reverse transcription of the viral RNA into DNA.

  • Isolate cellular DNA and perform PCR to quantify the amount of viral DNA.

  • A reduction in viral DNA in this compound-treated cells compared to untreated controls indicates inhibition of viral entry.

This assay evaluates the effect of this compound on the migration of cells in response to a chemoattractant.

Materials:

  • Immune cells (e.g., monocytes)

  • Chemoattractant (e.g., a chemokine that binds to CCR5)

  • This compound

  • Chemotaxis chamber (e.g., Boyden chamber)

  • Microscope

Procedure:

  • Place a solution containing a chemoattractant in the lower chamber of the chemotaxis apparatus.

  • Place a suspension of immune cells, pre-treated with or without this compound, in the upper chamber, which is separated from the lower chamber by a porous membrane.

  • Incubate the chamber to allow for cell migration through the membrane towards the chemoattractant.

  • After incubation, count the number of cells that have migrated to the lower chamber.

  • A decrease in the number of migrated cells in the presence of this compound indicates its antagonistic effect on the chemoattractant receptor.

Clinical Development and Future Directions

This compound has been evaluated in clinical trials for its potential as an anti-HIV therapeutic. A Phase II clinical trial (NCT00951743) investigated the safety and efficacy of intranasally administered this compound in HIV-infected individuals with suppressed plasma viral loads. The study aimed to assess the ability of this compound to eliminate treatment-resistant infectious virus in peripheral blood mononuclear cells (PBMCs).

The development of this compound and its analogs highlights the potential of peptide-based therapeutics in targeting specific receptors involved in disease pathogenesis. Further research may focus on optimizing delivery methods, exploring its efficacy against a broader range of HIV strains, and investigating its potential in other inflammatory conditions where CCR5 plays a role.

Conclusion

D-Ala-Peptide T-amide represents a significant development in the field of HIV research, evolving from an initial observation of neuropeptide mimicry to a well-characterized CCR5 antagonist. Its discovery and subsequent development underscore the importance of understanding the molecular interactions between viruses and their host cells. The detailed experimental protocols and quantitative data presented in this whitepaper provide a comprehensive resource for researchers and drug development professionals working on novel antiretroviral therapies and other CCR5-mediated diseases.

References

In-Vitro Antiviral Activity of DAPTA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Ala-Peptide T-Amide (DAPTA) is a synthetic octapeptide that has demonstrated notable in-vitro antiviral activity, primarily against R5-tropic strains of the Human Immunodeficiency Virus Type 1 (HIV-1). This technical guide provides an in-depth overview of the in-vitro studies on this compound's antiviral effects, its mechanism of action, detailed experimental protocols for key assays, and a summary of quantitative data. The core of this compound's antiviral function lies in its role as a selective antagonist of the C-C chemokine receptor 5 (CCR5), a critical co-receptor for HIV-1 entry into host cells. By binding to CCR5, this compound effectively blocks the interaction between the viral envelope glycoprotein gp120 and the host cell, thereby inhibiting viral entry and subsequent replication. This document aims to serve as a comprehensive resource for researchers and professionals in the field of antiviral drug development, offering a consolidated view of the existing in-vitro evidence for this compound's therapeutic potential.

Introduction

D-Ala-Peptide T-Amide (this compound) is an eight-amino-acid synthetic peptide, an analog of Peptide T, which was originally derived from the V2 region of the HIV-1 gp120 envelope protein. Its primary mechanism of antiviral action is the competitive antagonism of the CCR5 co-receptor, which is utilized by macrophage-tropic (R5) strains of HIV-1 for cellular entry. This targeted action makes this compound a significant subject of interest in the development of HIV-1 entry inhibitors. In-vitro studies have been pivotal in elucidating the potency and mechanism of this compound's antiviral effects.

Mechanism of Action: CCR5 Antagonism

This compound's antiviral activity is centered on its ability to act as a selective antagonist for the CCR5 receptor. R5-tropic HIV-1 strains, which are predominant during the early and middle stages of infection, require binding to both the CD4 receptor and the CCR5 co-receptor on the surface of target cells (such as T-lymphocytes and macrophages) to initiate membrane fusion and viral entry.

This compound competitively binds to the CCR5 receptor, thereby sterically hindering the binding of the viral gp120 protein to this co-receptor. This blockade of the gp120-CCR5 interaction is the critical step in its antiviral mechanism, preventing the conformational changes in the viral envelope necessary for fusion with the host cell membrane. Consequently, the virus is unable to enter the cell and initiate its replication cycle.

Recent studies have also suggested that this compound's interaction with CCR5 may lead to the downregulation of downstream signaling pathways, such as the Notch and NF-κB signaling cascades, which can have broader implications in modulating the cellular environment and inflammatory responses associated with viral infections.[1][2]

Quantitative Data on Antiviral Activity

The in-vitro efficacy of this compound has been quantified in several studies, primarily focusing on its ability to inhibit HIV-1 replication and binding. The following tables summarize the key quantitative data from these studies.

Parameter Virus Strain Cell Line/Type Value Reference
Inhibition of HIV-1 ReplicationR5 HIV-1 strainsMonocytes/Macrophages>90% at 10⁻⁹ M[3]
Table 1: Inhibition of HIV-1 Replication by this compound
Parameter Ligand Receptor Cell Line IC₅₀ Value Reference
Inhibition of gp120 Bindinggp120 BalCCR5Not Specified0.06 nM[4][5]
Inhibition of gp120 Bindinggp120 CM235CCR5Not Specified0.32 nM[4][5]
Table 2: Inhibition of gp120-CCR5 Binding by this compound

Experimental Protocols

This section provides detailed methodologies for key in-vitro assays used to evaluate the antiviral activity of this compound.

HIV-1 Replication Inhibition Assay in Monocytes/Macrophages

This protocol is designed to assess the ability of this compound to inhibit the replication of R5-tropic HIV-1 in primary human monocytes/macrophages.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors

  • Ficoll-Paque PLUS for PBMC isolation

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin

  • Macrophage Colony-Stimulating Factor (M-CSF) for monocyte differentiation

  • R5-tropic HIV-1 strain (e.g., BaL)

  • This compound (stock solution prepared in sterile water or appropriate solvent)

  • p24 antigen ELISA kit

  • 96-well cell culture plates

Procedure:

  • Isolation and Culture of Monocytes/Macrophages:

    • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

    • Plate the PBMCs in 96-well plates at a density of 2 x 10⁵ cells/well in RPMI 1640 medium.

    • Allow monocytes to adhere for 2-3 hours at 37°C, 5% CO₂.

    • Wash the wells with warm RPMI 1640 to remove non-adherent cells.

    • Culture the adherent monocytes in RPMI 1640 supplemented with M-CSF for 5-7 days to differentiate them into macrophages.

  • Antiviral Assay:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the culture medium from the macrophage-containing wells and add the this compound dilutions.

    • Incubate for 1 hour at 37°C.

    • Add a pre-titered amount of R5-tropic HIV-1 to each well. Include a virus control (no drug) and a cell control (no virus, no drug).

    • Incubate the plates for 7-10 days at 37°C, 5% CO₂.

  • Quantification of Viral Replication:

    • On days 3, 7, and 10 post-infection, collect the cell culture supernatants.

    • Quantify the amount of p24 antigen in the supernatants using a commercial p24 antigen ELISA kit, following the manufacturer's instructions.

    • Calculate the percentage of inhibition of viral replication for each this compound concentration relative to the virus control.

HIV-1 Entry Inhibition Assay using TZM-bl Reporter Cells

This assay utilizes a genetically engineered HeLa cell line (TZM-bl) that expresses CD4, CXCR4, and CCR5 and contains an integrated luciferase reporter gene under the control of the HIV-1 LTR promoter. This allows for the quantification of HIV-1 entry by measuring luciferase activity.

Materials:

  • TZM-bl cells

  • DMEM supplemented with 10% FBS, penicillin-streptomycin

  • Env-pseudotyped HIV-1 particles (R5-tropic)

  • This compound

  • Luciferase assay reagent

  • 96-well white, solid-bottom assay plates

  • Luminometer

Procedure:

  • Cell Plating:

    • Seed TZM-bl cells in a 96-well white plate at a density of 1 x 10⁴ cells/well.

    • Incubate overnight at 37°C, 5% CO₂.

  • Inhibition Assay:

    • Prepare serial dilutions of this compound in DMEM.

    • Add the this compound dilutions to the TZM-bl cells.

    • Immediately add the Env-pseudotyped HIV-1 particles to the wells.

    • Incubate for 48 hours at 37°C, 5% CO₂.

  • Luciferase Measurement:

    • After incubation, remove the culture medium.

    • Add luciferase assay reagent to each well according to the manufacturer's protocol.

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of inhibition of viral entry for each this compound concentration relative to the virus control.

Quantification of HIV-1 Proviral DNA by qPCR

This method quantifies the amount of integrated HIV-1 DNA (provirus) in infected cells, providing a measure of successful viral entry and reverse transcription.

Materials:

  • Infected cells treated with or without this compound

  • DNA extraction kit

  • Primers and probe specific for a conserved region of the HIV-1 genome (e.g., LTR or gag)

  • Primers and probe for a host housekeeping gene (e.g., RNase P or β-actin) for normalization

  • qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Cell Treatment and Infection:

    • Treat target cells (e.g., PBMCs or macrophages) with this compound and infect with HIV-1 as described in the replication inhibition assay.

  • DNA Extraction:

    • At a specified time post-infection (e.g., 24 or 48 hours), harvest the cells.

    • Extract total genomic DNA using a commercial DNA extraction kit.

  • qPCR:

    • Set up qPCR reactions containing the extracted DNA, HIV-1 specific primers and probe, and qPCR master mix.

    • Set up parallel reactions for the host housekeeping gene for data normalization.

    • Run the qPCR on a real-time PCR instrument using an appropriate thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the HIV-1 and housekeeping genes.

    • Calculate the relative or absolute copy number of proviral DNA.

    • Compare the amount of proviral DNA in this compound-treated cells to untreated infected cells to determine the percentage of inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

DAPTA_Mechanism_of_Action cluster_cell Host Cell (e.g., T-cell, Macrophage) cluster_outcome gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding (Blocked by this compound) CD4->CCR5 2. Conformational Change Membrane_Fusion Membrane Fusion (Inhibited) This compound This compound This compound->CCR5 Antagonistic Binding Viral_Entry Viral Entry (Inhibited)

Caption: Mechanism of this compound-mediated inhibition of HIV-1 entry.

HIV_Replication_Inhibition_Workflow start Isolate & Differentiate Monocytes to Macrophages treat Treat Macrophages with Serial Dilutions of this compound start->treat infect Infect with R5-tropic HIV-1 treat->infect incubate Incubate for 7-10 days infect->incubate collect Collect Supernatants (Days 3, 7, 10) incubate->collect elisa Quantify p24 Antigen (ELISA) collect->elisa analyze Calculate % Inhibition elisa->analyze

Caption: Workflow for HIV-1 Replication Inhibition Assay.

CCR5_Signaling_Pathway cluster_downstream Downstream Effects (Inhibited by this compound) This compound This compound CCR5 CCR5 Receptor This compound->CCR5 Inhibits G_Protein G-protein (Gi/o) CCR5->G_Protein Activation Notch_Signaling Notch Signaling CCR5->Notch_Signaling Modulates PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC DAG->PKC NF_kB_Activation NF-κB Activation PKC->NF_kB_Activation Leads to

Caption: Postulated this compound-mediated inhibition of CCR5 downstream signaling.

Conclusion

The in-vitro evidence strongly supports the role of this compound as a potent and selective inhibitor of R5-tropic HIV-1. Its well-defined mechanism of action, centered on the antagonism of the CCR5 co-receptor, provides a solid foundation for its further investigation as a therapeutic agent. The quantitative data, though requiring further expansion across a wider range of viral strains and cell types, consistently demonstrates significant antiviral efficacy at nanomolar concentrations. The detailed experimental protocols provided in this guide offer a framework for the continued and standardized evaluation of this compound and other CCR5-targeting antiviral candidates. Future in-vitro research should focus on a more comprehensive characterization of its resistance profile, its effects on a broader array of primary HIV-1 isolates, and a deeper exploration of its impact on intracellular signaling pathways. Such studies will be crucial in fully elucidating the therapeutic potential of this compound in the context of HIV-1 treatment and prevention.

References

Methodological & Application

Application Notes and Protocols for the Use of DAPTA in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to DAPTA

This compound (D-ala-peptide T-amide) is a selective antagonist of the C-C chemokine receptor 5 (CCR5). CCR5 is a G protein-coupled receptor that plays a crucial role in immune responses by mediating the migration of leukocytes. It is also a major co-receptor for the entry of R5-tropic strains of HIV-1 into host cells. By blocking the CCR5 receptor, this compound can inhibit the downstream signaling pathways activated by its natural ligands, such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4). This inhibitory action makes this compound a valuable tool for studying the role of CCR5 in various physiological and pathological processes, including inflammation, autoimmune diseases, and viral infections.

The primary mechanism of action of this compound involves its competitive binding to the CCR5 receptor, thereby preventing the binding of native chemokines. This blockade inhibits intracellular signaling cascades, most notably the Notch/NF-κB pathway, leading to a downregulation of pro-inflammatory mediators.

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway affected by this compound. Upon binding of a chemokine ligand, CCR5 activates downstream signaling, leading to the activation of NF-κB and subsequent transcription of pro-inflammatory genes. This compound blocks this initial step, thereby inhibiting the entire cascade.

DAPTA_Signaling_Pathway This compound Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Chemokine Chemokine CCR5 CCR5 Chemokine->CCR5 Binds This compound This compound This compound->CCR5 Blocks G_Protein G Protein Activation CCR5->G_Protein PLC PLC Activation G_Protein->PLC IKK_Complex IKK Complex Activation PLC->IKK_Complex IkB_Degradation IκB Degradation IKK_Complex->IkB_Degradation NF_kB NF-κB Translocation to Nucleus IkB_Degradation->NF_kB Gene_Transcription Pro-inflammatory Gene Transcription NF_kB->Gene_Transcription

This compound's mechanism of action.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related CCR5 antagonists in various in-vitro assays.

Table 1: Inhibitory Concentration (IC50) of this compound

Assay TypeCell Line/SystemTargetIC50 ValueReference
HIV-1 Entry InhibitionCCR5+ Cellsgp120 (Bal) binding to CCR50.06 nM[1]
HIV-1 Entry InhibitionCCR5+ Cellsgp120 (CM235) binding to CCR50.32 nM[1]

Table 2: Effects of this compound on Cellular Responses

Assay TypeCell TypeTreatment/StimulusThis compound ConcentrationObserved Effect
Cytokine SecretionMonocyte-Derived MacrophagesHIV-1 InfectionNot specifiedIncreased IL-4, IL-10, IL-13; Decreased IL-1, TNFα
ChemotaxisMonocytesRANTESNot specifiedInhibition of migration
NF-κB SignalingCD40+ B cells (in vivo)EAE Induction0.01 mg/kgDecreased NF-κB p65 expression

Experimental Protocols

Here we provide detailed protocols for three key cell culture assays to evaluate the function of this compound.

Chemotaxis Assay

This assay measures the ability of this compound to inhibit the migration of CCR5-expressing cells towards a chemoattractant.

Chemotaxis_Workflow Chemotaxis Assay Workflow Start Start Cell_Culture Culture CCR5-expressing cells (e.g., Jurkat/CCR5) Start->Cell_Culture Cell_Harvest Harvest and resuspend cells Cell_Culture->Cell_Harvest DAPTA_Incubation Pre-incubate cells with this compound or vehicle control Cell_Harvest->DAPTA_Incubation Cell_Seeding Seed pre-incubated cells into upper chamber DAPTA_Incubation->Cell_Seeding Assay_Setup Add chemoattractant (e.g., RANTES) to lower chamber of Transwell plate Assay_Setup->Cell_Seeding Incubation Incubate for 2-4 hours at 37°C Cell_Seeding->Incubation Cell_Quantification Quantify migrated cells in the lower chamber Incubation->Cell_Quantification Data_Analysis Analyze and compare migration between this compound-treated and control groups Cell_Quantification->Data_Analysis End End Data_Analysis->End

Chemotaxis assay workflow.

Materials:

  • CCR5-expressing cells (e.g., Jurkat/CCR5, MOLT-4/CCR5, or primary monocytes)

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • This compound

  • Chemoattractant (e.g., recombinant human RANTES/CCL5)

  • Transwell inserts (5 or 8 µm pore size)

  • 24-well companion plates

  • Cell viability assay reagent (e.g., CellTiter-Glo®)

  • Plate reader

Protocol:

  • Cell Preparation: Culture CCR5-expressing cells to a density of approximately 1 x 10^6 cells/mL. On the day of the assay, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • This compound Pre-treatment: Prepare a range of this compound concentrations (e.g., 0.1 nM to 1 µM) in serum-free medium. Add the this compound solutions to the cell suspension and incubate for 30-60 minutes at 37°C. Include a vehicle control (medium without this compound).

  • Assay Setup: To the lower wells of the 24-well companion plate, add 600 µL of serum-free medium containing the chemoattractant (e.g., 50 ng/mL RANTES). For a negative control, add medium without the chemoattractant.

  • Cell Seeding: Place the Transwell inserts into the wells of the companion plate. Add 100 µL of the pre-treated cell suspension to the upper chamber of each insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

  • Quantification of Migration: After incubation, carefully remove the inserts. To quantify the migrated cells in the lower chamber, add a cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.

  • Data Analysis: Calculate the percentage of migration inhibition for each this compound concentration compared to the vehicle control.

Cytokine Secretion Assay

This protocol is designed to assess the effect of this compound on the secretion of cytokines from stimulated immune cells.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or a CCR5-expressing cell line (e.g., Monocyte-Derived Macrophages)

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • This compound

  • Stimulating agent (e.g., Lipopolysaccharide (LPS) or Phytohemagglutinin (PHA))

  • ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-10)

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of culture medium.

  • This compound Treatment: Prepare various concentrations of this compound in culture medium. Add 50 µL of the this compound solutions to the appropriate wells. Include a vehicle control. Incubate for 1-2 hours at 37°C.

  • Cell Stimulation: Prepare the stimulating agent at the desired concentration in culture medium. Add 50 µL of the stimulant to the wells. For an unstimulated control, add 50 µL of medium.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.

  • Cytokine Quantification: Measure the concentration of the secreted cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Determine the effect of this compound on cytokine secretion by comparing the cytokine concentrations in the this compound-treated wells to the vehicle-treated, stimulated wells.

NF-κB Activation Assay (Nuclear Translocation)

This assay evaluates the ability of this compound to inhibit the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon cellular stimulation.

NFkB_Workflow NF-κB Activation Assay Workflow Start Start Cell_Seeding Seed CCR5-expressing cells on coverslips or in imaging plates Start->Cell_Seeding DAPTA_Treatment Pre-treat cells with this compound or vehicle control Cell_Seeding->DAPTA_Treatment Cell_Stimulation Stimulate cells with TNF-α to induce NF-κB activation DAPTA_Treatment->Cell_Stimulation Fix_and_Perm Fix and permeabilize cells Cell_Stimulation->Fix_and_Perm Immunostaining Immunostain for NF-κB p65 subunit and counterstain nuclei with DAPI Fix_and_Perm->Immunostaining Imaging Acquire fluorescence images using a microscope Immunostaining->Imaging Image_Analysis Quantify nuclear and cytoplasmic fluorescence intensity of NF-κB p65 Imaging->Image_Analysis Data_Analysis Calculate the nuclear-to-cytoplasmic ratio and compare between groups Image_Analysis->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for DAPTA Administration in Mouse Models of Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the administration of DAPTA (D-ala-peptide T-amide), a CCR5 antagonist, in a mouse model of Multiple Sclerosis (MS). The information is based on established experimental autoimmune encephalomyelitis (EAE) models and aims to guide researchers in evaluating the therapeutic potential of this compound.

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for the human inflammatory demyelinating disease, Multiple Sclerosis. EAE models allow for the investigation of disease pathogenesis and the preclinical assessment of potential therapeutic agents. This compound, a selective antagonist of the C-C chemokine receptor 5 (CCR5), has shown promise in modulating the neuroinflammatory response characteristic of MS. CCR5 is expressed on various immune cells, and its activation is implicated in the trafficking of these cells into the central nervous system (CNS), a key event in MS pathology. By blocking CCR5, this compound is hypothesized to attenuate neuroinflammation and ameliorate disease severity.

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound treatment on key inflammatory signaling molecules in CD40+ B cells isolated from the brains of EAE-induced SJL/J mice.[1]

Molecular TargetTreatment GroupResultFold Change/Percentage
NF-κB p65-expressing CD40+ B cells Untreated EAEIncreased-
This compound-treated EAESignificantly Decreased~50% reduction
IκBα-expressing CD40+ B cells Untreated EAEDecreased-
This compound-treated EAEGreatly Increased> 2-fold increase
NF-κB p65 mRNA expression (brain tissue) Untreated EAEUpregulated-
This compound-treated EAEDecreasedSignificant reduction
IκBα mRNA expression (brain tissue) Untreated EAEDownregulated-
This compound-treated EAEIncreasedSignificant increase
Notch1-expressing CD40+ B cells Untreated EAEIncreased-
This compound-treated EAESignificantly Reduced~40% reduction
Notch3-expressing CD40+ B cells Untreated EAEIncreased-
This compound-treated EAESignificantly Reduced~60% reduction
Notch1 mRNA expression (brain tissue) Untreated EAEUpregulated-
This compound-treated EAESignificantly ReducedSignificant reduction
Notch3 mRNA expression (brain tissue) Untreated EAEUpregulated-
This compound-treated EAESignificantly ReducedSignificant reduction

Experimental Protocols

This section provides a detailed methodology for inducing EAE in SJL/J mice and administering this compound for therapeutic evaluation.

Materials
  • Female SJL/J mice (8-10 weeks old)

  • Proteolipid protein (PLP) 139-151 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • This compound (D-ala-peptide T-amide)

  • Sterile phosphate-buffered saline (PBS)

  • Isoflurane for anesthesia

Experimental Workflow Diagram

EAE_Workflow cluster_induction EAE Induction (Day 0) cluster_treatment Therapeutic Intervention cluster_monitoring Disease Monitoring cluster_analysis Endpoint Analysis (Day 42) induction Immunization with PLP 139-151/CFA Emulsion ptx1 Pertussis Toxin (i.p.) induction->ptx1 monitoring_start Daily Clinical Scoring (from Day 7) induction->monitoring_start treatment_start This compound Treatment Start (Day 14, i.p. daily) treatment_end Treatment End (Day 42) treatment_start->treatment_end Daily Administration (0.01 mg/kg) sacrifice Sacrifice and Tissue Collection treatment_end->sacrifice monitoring_start->treatment_start monitoring_end Endpoint monitoring_start->monitoring_end histology Histological Analysis (CNS) sacrifice->histology flow_cytometry Flow Cytometry (Brain CD40+ B cells) sacrifice->flow_cytometry qpcr qPCR Analysis (Brain Tissue) sacrifice->qpcr

Caption: Experimental workflow for this compound administration in an EAE mouse model.

Detailed Procedure
  • EAE Induction (Day 0):

    • Prepare an emulsion of PLP 139-151 peptide in CFA.

    • Anesthetize female SJL/J mice with isoflurane.

    • Administer a subcutaneous injection of the PLP/CFA emulsion.

    • On the same day, administer 200 ng of pertussis toxin (PTX) intraperitoneally (i.p.).[1]

  • Clinical Scoring:

    • Beginning on day 7 post-immunization, monitor mice daily for clinical signs of EAE.

    • Use a standardized 0-5 scoring scale:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Hind limb paralysis

      • 4: Hind limb and forelimb paralysis

      • 5: Moribund state

  • This compound Administration:

    • On day 14 post-immunization, begin daily intraperitoneal (i.p.) injections of this compound at a dose of 0.01 mg/kg.[1] A similar dosage has been shown to be effective in other neuroinflammatory models.[2]

    • Continue daily injections until the experimental endpoint on day 42.[1]

    • The control group should receive daily i.p. injections of sterile saline.

  • Endpoint and Tissue Collection (Day 42):

    • At the end of the treatment period, euthanize mice by deep inhalational anesthesia with isoflurane.[1]

    • Perfuse mice with ice-cold PBS.

    • Collect brains and spinal cords for subsequent analyses.

  • Histological Analysis:

    • Fix CNS tissues in 4% paraformaldehyde.

    • Embed tissues in paraffin and section for staining.

    • Perform Hematoxylin and Eosin (H&E) staining to assess inflammatory cell infiltration.

    • Perform Luxol Fast Blue (LFB) staining to evaluate demyelination.

  • Flow Cytometry:

    • Isolate mononuclear cells from the brains of treated and control mice.

    • Stain cells with fluorescently labeled antibodies against CD40 and markers for NF-κB p65, IκBα, Notch1, and Notch3.

    • Analyze the percentage of positive cells within the CD40+ B cell population using a flow cytometer.

  • Quantitative Real-Time PCR (qPCR):

    • Isolate total RNA from brain tissue.

    • Synthesize cDNA from the RNA.

    • Perform qPCR using specific primers for NF-κB p65, IκBα, Notch1, and Notch3 to quantify their mRNA expression levels.

    • Normalize expression levels to a housekeeping gene (e.g., GAPDH).

Signaling Pathway

This compound, as a CCR5 antagonist, is proposed to exert its anti-inflammatory effects in the EAE model by downregulating the Notch/NF-κB signaling pathway in CD40+ B cells.

This compound Signaling Pathway Diagram

DAPTA_Signaling cluster_cell CD40+ B Cell CCR5 CCR5 Receptor Notch Notch Signaling (Notch1, Notch3) CCR5->Notch Activates This compound This compound This compound->CCR5 Antagonism NFkB_p65 NF-κB p65 Notch->NFkB_p65 Activates IkBa IκBα NFkB_p65->IkBa Inhibits Proinflammatory Pro-inflammatory Mediator Expression NFkB_p65->Proinflammatory Promotes IkBa->NFkB_p65 Inhibits

Caption: this compound's mechanism of action in downregulating neuroinflammation.

This proposed pathway suggests that by blocking CCR5, this compound inhibits the downstream activation of Notch signaling. This, in turn, prevents the activation of the transcription factor NF-κB p65. The inhibition of NF-κB p65 leads to a decrease in the expression of pro-inflammatory mediators and an increase in the expression of its inhibitor, IκBα, thereby reducing the inflammatory response within the CNS.[1]

References

Application Notes and Protocols for In-Vivo Studies with DAPTA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DAPTA, or D-Ala-peptide T-amide, is a synthetic octapeptide and a potent, selective antagonist of the C-C chemokine receptor 5 (CCR5). By blocking the CCR5 receptor, this compound has been shown to inhibit the entry of R5 tropic HIV-1 isolates into cells and to modulate neuroinflammatory processes.[1][2] Notably, this compound treatment has been demonstrated to downregulate the Notch/NF-κB signaling pathway, which is implicated in various inflammatory and disease processes.[1] These properties make this compound a compound of significant interest for in-vivo research in fields such as virology, neuroimmunology, and oncology.

These application notes provide detailed protocols for the preparation and in-vivo administration of this compound solutions, along with information on its stability and mechanism of action.

Data Presentation

Physicochemical and Solubility Data of this compound
PropertyValueSource
Full Name D-Ala-peptide T-amide[3]
Sequence D-Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr-NH2[4]
Molecular Formula C35H56N10O15[4]
Molecular Weight 856.89 g/mol [4]
Appearance White Lyophilized Powder-
Solubility in Water Up to 1 mg/mL-
Solubility in Water with Sonication Up to 50 mg/mL-
Storage (Lyophilized) -20°C or -80°C for long-term storage-
In-Vivo Administration Parameters for this compound in Mice
ParameterRecommendationSource
Vehicle Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)General Practice
Co-solvent (if needed) DMSO (up to 20% in saline for IP injection)[5][6]
Route of Administration Intraperitoneal (IP) Injection[1]
Dosage Range (mice) 0.01 mg/kg (daily) has been reported[1]
Injection Volume Up to 10 mL/kg for IP in mice[7]

Experimental Protocols

Protocol 1: Preparation of this compound Solution for In-Vivo Injection (Aqueous Vehicle)

This protocol describes the preparation of a sterile this compound solution for intraperitoneal injection in mice using an aqueous vehicle.

Materials:

  • This compound (lyophilized powder)

  • Sterile, pyrogen-free 0.9% Sodium Chloride Injection, USP (Saline) or sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, pyrogen-free microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile, pyrogen-free tips

  • Vortex mixer

  • Sterile 0.22 µm syringe filters

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation.

  • Reconstitution:

    • Briefly centrifuge the vial to ensure all the powder is at the bottom.

    • Aseptically add the required volume of sterile saline or PBS to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).

    • Gently vortex the vial until the peptide is completely dissolved. Visually inspect the solution to ensure it is clear and free of particulates.

  • Dilution (if necessary):

    • Based on the desired final concentration for injection and the weight of the animals, calculate the required dilution of the stock solution.

    • Perform dilutions using sterile saline or PBS in a sterile tube.

  • Sterile Filtration:

    • Draw the final this compound solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a sterile, pyrogen-free vial. This step is crucial for removing any potential microbial contamination.

  • Storage of Solution:

    • For immediate use, the solution can be kept on ice.

    • For short-term storage (up to 24 hours), store the solution at 2-8°C.

    • For longer-term storage, aliquot the sterile solution into sterile, pyrogen-free tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. A study on the intestinal metabolism of this compound noted that enzymatic degradation is somewhat inhibited under acidic conditions (pH 4.0), suggesting that for long-term storage in solution, a slightly acidic buffer might be considered, though physiological pH is recommended for injection.[8] It is important to note that a nasal spray formulation of this compound was found to be unstable, indicating that aqueous solutions may have limited long-term stability at room temperature.[9]

Protocol 2: In-Vivo Administration of this compound via Intraperitoneal (IP) Injection in Mice

This protocol outlines the procedure for administering the prepared this compound solution to mice.

Materials:

  • Prepared sterile this compound solution

  • Appropriately sized sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)

  • Animal scale

  • 70% ethanol for disinfection

Procedure:

  • Animal Preparation:

    • Weigh each mouse to accurately calculate the injection volume.

    • Properly restrain the mouse.

  • Dose Calculation:

    • Calculate the volume of this compound solution to be injected based on the animal's weight and the desired dose (e.g., for a 0.01 mg/kg dose and a 100 µg/mL solution, a 25 g mouse would receive 62.5 µL).

  • Injection:

    • Position the mouse with its head tilted slightly downwards.

    • Locate the injection site in the lower right or left quadrant of the abdomen.

    • Insert the needle at a 10-20 degree angle to avoid puncturing the internal organs.

    • Gently inject the calculated volume of the this compound solution.

    • Withdraw the needle and return the mouse to its cage.

  • Monitoring:

    • Monitor the animal for any adverse reactions following the injection.

Mandatory Visualization

This compound's Mechanism of Action: Downregulation of Notch/NF-κB Signaling

This compound, as a CCR5 antagonist, has been shown to attenuate inflammatory responses by downregulating the Notch and NF-κB signaling pathways.[1] The following diagram illustrates the proposed mechanism.

DAPTA_Signaling_Pathway cluster_nucleus This compound This compound CCR5 CCR5 Receptor This compound->CCR5 antagonizes Notch_Receptor Notch Receptor IKK IKK Complex CCR5->IKK activates Notch_Ligand Notch Ligand Notch_Ligand->Notch_Receptor activates NICD NICD (Notch Intracellular Domain) Notch_Receptor->NICD releases Nucleus Nucleus NICD->Nucleus translocates to IkB IκB IKK->IkB phosphorylates IKK->IkB leads to degradation of NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression promotes InVivo_Workflow Start Start: Acclimatize Animals Preparation Prepare this compound Solution (Protocol 1) Start->Preparation Grouping Randomize Animals into Control and Treatment Groups Preparation->Grouping Administration Administer this compound or Vehicle (Protocol 2) Grouping->Administration Monitoring Monitor Animal Health and Disease Progression Administration->Monitoring Endpoint Endpoint: Sample Collection (e.g., blood, tissues) Monitoring->Endpoint Analysis Analyze Samples (e.g., Flow Cytometry, PCR, Histology) Endpoint->Analysis Data Data Analysis and Interpretation Analysis->Data

References

Measuring the Efficacy of DAPTA in an HIV Infectivity Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ala-Peptide T-amide (DAPTA) is a synthetic peptide that has demonstrated potent anti-HIV-1 activity. It functions as a viral entry inhibitor by selectively targeting the C-C chemokine receptor 5 (CCR5), a primary co-receptor for macrophage-tropic (R5) HIV-1 strains.[1][2] Understanding the efficacy of this compound is crucial for its potential development as an antiretroviral therapeutic. This document provides detailed application notes and protocols for measuring the efficacy of this compound in HIV infectivity assays, presents quantitative data in a structured format, and illustrates the underlying signaling pathway and experimental workflows.

Mechanism of Action of this compound

This compound is an eight-amino-acid synthetic peptide (ASTTTNYT) that acts as a CCR5 antagonist.[3] The entry of R5-tropic HIV-1 into a host cell is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the cell surface. This initial binding induces a conformational change in gp120, exposing a binding site for a co-receptor, typically CCR5 or CXCR4. For R5-tropic strains, gp120 then binds to CCR5, leading to a cascade of events that culminates in the fusion of the viral and cellular membranes, allowing the viral capsid to enter the host cell.

This compound exerts its antiviral effect by binding to the CCR5 co-receptor, thereby sterically hindering the interaction between gp120 and CCR5.[1][2] This blockage of the gp120-CCR5 interaction is a critical step that prevents viral entry and subsequent infection.[1][2][3]

Data Presentation: Efficacy of this compound Against HIV-1

The inhibitory activity of this compound has been quantified in various in vitro studies. The following tables summarize the key efficacy data.

Table 1: In Vitro Inhibitory Concentration of this compound against R5-tropic HIV-1 Strains

HIV-1 StrainAssay TypeCell TypeMeasurementIC₅₀ (nM)Reference
BaLgp120-CCR5 Binding AssayCCR5+ CellsInhibition of gp120 binding0.06[1]
CM235gp120-CCR5 Binding AssayCCR5+ CellsInhibition of gp120 binding0.32[1]

Table 2: Inhibition of HIV-1 Replication by this compound

HIV-1 StrainThis compound ConcentrationCell TypeAssay TypeInhibition (%)Reference
R5 HIV-1 strains10⁻⁹ MMonocytes/MacrophagesViral cDNA PCR>90[3]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the efficacy of this compound.

Protocol 1: HIV-1 Infectivity Assay Using a Luciferase Reporter Gene (Single-Cycle Infectivity Assay)

This assay measures the ability of this compound to inhibit a single round of HIV-1 infection using Env-pseudotyped viruses and a cell line (e.g., TZM-bl) that expresses CD4, CCR5, and an HIV-1 LTR-driven luciferase reporter gene.

Materials:

  • TZM-bl cells (NIH AIDS Reagent Program, Cat. No. 8129)

  • DMEM (supplemented with 10% FBS, 1% penicillin-streptomycin)

  • Env-pseudotyped HIV-1 virus stock (e.g., BaL or other R5-tropic strains)

  • This compound (synthesized or commercially available)

  • 96-well cell culture plates (white, solid-bottom for luminescence)

  • Luciferase assay reagent (e.g., Britelite Plus)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count TZM-bl cells.

    • Seed 1 x 10⁴ cells per well in 100 µL of complete DMEM in a 96-well white-bottom plate.

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation:

    • Prepare a stock solution of this compound in sterile water or an appropriate solvent.

    • Perform serial dilutions of this compound in complete DMEM to achieve the desired final concentrations for the assay.

  • Infection:

    • On the day of infection, remove the culture medium from the cells.

    • Add 50 µL of the diluted this compound to the respective wells. Include wells with no this compound as a virus control and wells with cells only as a background control.

    • Pre-incubate the cells with this compound for 1 hour at 37°C.

    • Add 50 µL of diluted HIV-1 Env-pseudotyped virus to each well (except the background control wells). The amount of virus should be pre-determined to yield a luciferase signal of at least 10-fold over the background.

    • Incubate for 48 hours at 37°C, 5% CO₂.

  • Luciferase Measurement:

    • After 48 hours, remove 100 µL of the culture medium from each well.

    • Add 100 µL of luciferase assay reagent to each well.

    • Incubate at room temperature for 2 minutes to allow for cell lysis.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from all other readings.

    • Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (RLU_sample / RLU_virus_control)) where RLU is Relative Light Units.

    • Determine the IC₅₀ value by plotting the percent inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Protocol 2: HIV-1 p24 Antigen ELISA for Measuring Viral Replication

This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, which is a direct measure of viral replication. This can be used to assess the effect of this compound on multi-cycle viral replication in primary cells like Peripheral Blood Mononuclear Cells (PBMCs).

Materials:

  • PBMCs isolated from healthy donors

  • RPMI 1640 (supplemented with 10% FBS, IL-2)

  • PHA-P (Phytohemagglutinin)

  • Replication-competent R5-tropic HIV-1 virus stock

  • This compound

  • 24-well cell culture plates

  • HIV-1 p24 ELISA kit (commercial kits are widely available)

  • Microplate reader

Procedure:

  • PBMC Activation and Infection:

    • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

    • Activate the PBMCs with PHA-P (2 µg/mL) for 2-3 days in RPMI 1640 supplemented with IL-2 (20 U/mL).

    • Wash the cells to remove PHA-P and resuspend in fresh IL-2 medium.

    • Infect the activated PBMCs with HIV-1 at a multiplicity of infection (MOI) of 0.01 to 0.1 in the presence of various concentrations of this compound. Include a no-drug virus control.

    • Plate the infected cells in 24-well plates.

  • Culture and Sampling:

    • Incubate the cultures at 37°C, 5% CO₂.

    • Collect supernatant samples at different time points (e.g., day 3, 5, 7, and 9 post-infection).

    • Replenish the culture with fresh medium containing the appropriate concentration of this compound after each sampling.

  • p24 ELISA:

    • Perform the p24 ELISA on the collected supernatants according to the manufacturer's instructions.[4][5][6][7][8] A typical sandwich ELISA protocol involves:

      • Coating a 96-well plate with a capture anti-p24 antibody.

      • Adding the supernatant samples and p24 standards to the wells.

      • Incubating to allow p24 to bind to the capture antibody.

      • Washing the plate to remove unbound material.

      • Adding a detection anti-p24 antibody conjugated to an enzyme (e.g., HRP).

      • Incubating to allow the detection antibody to bind to the captured p24.

      • Washing the plate.

      • Adding a substrate (e.g., TMB) that is converted by the enzyme to produce a colored product.

      • Stopping the reaction and measuring the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the absorbance values of the p24 standards.

    • Determine the concentration of p24 in the samples by interpolating their absorbance values on the standard curve.

    • Plot the p24 concentration over time for each this compound concentration to observe the effect on viral replication kinetics.

    • Calculate the percent inhibition at a specific time point (e.g., the peak of replication in the control) to determine the IC₅₀.

Mandatory Visualizations

Signaling Pathway of this compound-mediated HIV-1 Entry Inhibition

HIV_Entry_Inhibition_by_this compound gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding (Inhibited) CD4->gp120 2. Conformational Change Infection Viral Entry & Infection No_Infection Viral Entry Blocked This compound This compound This compound->CCR5 Inhibition

Caption: this compound blocks HIV-1 entry by binding to the CCR5 co-receptor.

Experimental Workflow for Luciferase Reporter Assay

Luciferase_Assay_Workflow start Start seed_cells Seed TZM-bl cells in a 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 prepare_this compound Prepare serial dilutions of this compound incubate1->prepare_this compound add_this compound Add this compound to cells and pre-incubate for 1 hour prepare_this compound->add_this compound add_virus Add HIV-1 pseudovirus add_this compound->add_virus incubate2 Incubate for 48 hours add_virus->incubate2 lyse_cells Lyse cells and add luciferase substrate incubate2->lyse_cells read_luminescence Measure luminescence lyse_cells->read_luminescence analyze_data Analyze data and determine IC50 read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for measuring this compound efficacy using a luciferase assay.

Logical Relationship of p24 ELISA for Viral Replication

p24_ELISA_Logic cluster_experiment Experiment cluster_assay p24 ELISA cluster_analysis Data Analysis Infected_Cells HIV-infected PBMCs DAPTA_Treatment Treatment with this compound Infected_Cells->DAPTA_Treatment Supernatant_Collection Collect supernatant over time DAPTA_Treatment->Supernatant_Collection p24_Quantification Quantify p24 antigen Supernatant_Collection->p24_Quantification Input Replication_Kinetics Determine viral replication kinetics p24_Quantification->Replication_Kinetics Output Inhibition_Calculation Calculate % inhibition and IC50 Replication_Kinetics->Inhibition_Calculation

Caption: Logical flow for assessing this compound's effect on HIV replication.

References

Application Notes and Protocols: Experimental Design for Testing DAPTA in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Ala-Peptide T-Amide (DAPTA) is an antagonist of the C-C chemokine receptor 5 (CCR5).[1][2] This receptor is implicated in neuroinflammatory processes that are characteristic of several neurodegenerative diseases.[1] By blocking CCR5, this compound has been shown to reduce the activation of microglia and astrocytes in a neuroinflammatory rat model of Alzheimer's disease.[1] Furthermore, this compound has demonstrated the ability to modulate immune responses by downregulating pro-inflammatory pathways, such as Th9/Th17 responses.[3][4] These findings suggest that this compound holds therapeutic potential for treating neurodegenerative disorders where neuroinflammation is a key pathological feature.

These application notes provide a comprehensive guide for the preclinical evaluation of this compound in relevant models of neurodegenerative diseases, with a focus on Alzheimer's and Parkinson's disease. The protocols outlined below cover in vitro and in vivo experimental designs to assess the efficacy and mechanism of action of this compound.

This compound Signaling Pathway and Proposed Mechanism of Action

This compound exerts its effects primarily by blocking the CCR5 receptor, which is expressed on various immune cells, including microglia in the central nervous system. The binding of inflammatory ligands to CCR5 triggers downstream signaling cascades that contribute to neuroinflammation and neuronal damage. By antagonizing this receptor, this compound is hypothesized to mitigate these detrimental effects.

DAPTA_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR5 CCR5 Receptor Signaling_Cascade Pro-inflammatory Signaling Cascade CCR5->Signaling_Cascade Activates This compound This compound This compound->CCR5 Blocks Inflammatory_Ligands Inflammatory Ligands Inflammatory_Ligands->CCR5 Binds Neuroinflammation Neuroinflammation (Microglial Activation, Cytokine Release) Signaling_Cascade->Neuroinflammation Leads to Neuronal_Damage Neuronal Damage Neuroinflammation->Neuronal_Damage Contributes to In_Vitro_Workflow Cell_Culture 1. Cell Culture (Microglia, Neurons, Co-cultures) Induce_Pathology 2. Induce Pathological State (e.g., LPS, Aβ oligomers) Cell_Culture->Induce_Pathology DAPTA_Treatment 3. This compound Treatment (Dose-response) Induce_Pathology->DAPTA_Treatment Functional_Assays 4. Functional & Molecular Assays DAPTA_Treatment->Functional_Assays Data_Analysis 5. Data Analysis & Interpretation Functional_Assays->Data_Analysis In_Vivo_Workflow Model_Selection 1. Select Animal Model (e.g., 5XFAD for AD, MPTP for PD) DAPTA_Admin 2. This compound Administration (Route, Dose, Duration) Model_Selection->DAPTA_Admin Behavioral_Testing 3. Behavioral Assessments DAPTA_Admin->Behavioral_Testing Post_mortem_Analysis 4. Post-mortem Tissue Analysis Behavioral_Testing->Post_mortem_Analysis Data_Analysis 5. Data Analysis & Interpretation Post_mortem_Analysis->Data_Analysis

References

Application Notes: Techniques for Assessing DAPTA Binding to CCR5

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

D-Ala-Peptide T-Amide (DAPTA) is a selective antagonist of the C-C chemokine receptor 5 (CCR5), a critical co-receptor for the entry of R5-tropic HIV-1 strains into host cells.[1] Assessing the binding characteristics of this compound to CCR5 is fundamental for understanding its mechanism of action and for the development of CCR5-targeted therapeutics. These application notes provide detailed protocols and data for various in vitro techniques to characterize and quantify the interaction between this compound and the CCR5 receptor.

Competitive Binding Assays

Competitive binding assays are used to determine the affinity of this compound for CCR5 by measuring its ability to displace a known labeled ligand. A common approach involves assessing the inhibition of the binding of the HIV-1 envelope glycoprotein gp120 to CCR5.

Quantitative Data: this compound Inhibition of gp120 Binding

This compound potently inhibits the CD4-dependent binding of gp120 from different HIV-1 strains to the CCR5 receptor.[1][2] The half-maximal inhibitory concentration (IC50) values demonstrate high-affinity interaction.

CompetitorHIV-1 Strain (gp120 source)IC50 Value (nM)Cell SystemReference
This compoundBaL0.06CCR5+ Cells[1][2]
This compoundCM2350.32CCR5+ Cells[1][2]
Experimental Protocol: Radioligand Competition Binding Assay

This protocol describes a rapid filtration binding assay to quantify this compound's ability to inhibit the binding of radiolabeled gp120 to CCR5-expressing cell membranes.[1][2][3]

Materials:

  • Cell Membranes: Membrane preparations from a cell line overexpressing human CCR5 (e.g., HOS-CD4-CCR5, CHO-CCR5).

  • Radioligand: [¹²⁵I]-gp120 or [³H]-Maraviroc (as a surrogate small molecule antagonist).

  • Competitor: Unlabeled this compound at a range of concentrations.

  • Reagents: Soluble CD4 (sCD4) if using gp120, assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4), wash buffer (ice-cold).[3]

  • Apparatus: 96-well filter plates (e.g., GF/C), vacuum filtration manifold, scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + high concentration of an unlabeled CCR5 antagonist), and competitor binding (radioligand + varying concentrations of this compound).

  • Reaction Mixture: To each well, add the components in the following order:

    • Assay buffer.

    • 50 µL of this compound dilution or control.

    • 50 µL of radioligand (e.g., [¹²⁵I]-gp120) and sCD4.

    • 150 µL of CCR5-expressing cell membrane preparation (3-20 µg protein).[3]

  • Incubation: Incubate the plate for 60-120 minutes at room temperature or 30°C with gentle agitation.[3]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked filter plate. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.[3]

  • Quantification: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a scintillation counter.[3]

  • Data Analysis: Subtract non-specific binding from all other measurements to get specific binding. Plot the percentage of specific binding against the log concentration of this compound. Fit the data using a non-linear regression model to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.[4]

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Detection & Analysis radioligand [125I]-gp120 + sCD4 plate 96-Well Plate Incubation (Binding Equilibrium) radioligand->plate membranes CCR5+ Cell Membranes membranes->plate This compound This compound Dilutions This compound->plate filtration Vacuum Filtration (Separates Bound/Free) plate->filtration counting Scintillation Counting filtration->counting analysis Calculate IC50/Ki counting->analysis

Caption: Workflow for a radioligand competition binding assay.

Direct Binding and Visualization Assays

These methods confirm the direct physical interaction of this compound with CCR5 on the cell surface.

Experimental Protocol: Confocal Laser Scanning Microscopy (CLSM)

This protocol allows for the visualization of this compound binding and co-localization with CCR5 on intact cells.[1][5][6]

Materials:

  • Cells: CCR5-positive (e.g., Cf2Th/synR5) and CCR5-negative control cells (e.g., Cf2Th).[5]

  • Labeled Peptide: Fluorescein isothiocyanate-labeled this compound (FITC-DAPTA).[1][5]

  • Antibody: A rhodamine-labeled monoclonal antibody against CCR5.[5]

  • Apparatus: Confocal microscope.

Procedure:

  • Cell Seeding: Seed CCR5-positive and CCR5-negative cells onto glass coverslips and culture until adherent.

  • Incubation: Incubate the cells with FITC-DAPTA.

  • Antibody Staining: Co-incubate or sequentially stain the cells with the rhodamine-labeled anti-CCR5 antibody.

  • Washing: Gently wash the cells with PBS to remove unbound peptide and antibody.

  • Imaging: Mount the coverslips and visualize the cells using a confocal microscope.

    • Excite FITC (green channel) to visualize this compound binding.

    • Excite rhodamine (red channel) to visualize CCR5 location.

  • Analysis: Overlay the green and red channels. The appearance of yellow indicates co-localization, confirming that FITC-DAPTA is bound to the CCR5 receptor.[5][6] No significant green fluorescence should be observed on CCR5-negative control cells.[1][5]

Protein-Protein Interaction Assays

These assays assess how this compound binding to CCR5 affects the receptor's interaction with other proteins, such as the HIV-1 gp120/CD4 complex.

Experimental Protocol: Co-Immunoprecipitation (Co-IP)

This protocol demonstrates that this compound binding physically blocks the association of the gp120/CD4 complex with the CCR5 receptor.[1][2][7]

Materials:

  • Cells: HOS-CD4-CCR5 cells or other cells expressing both CD4 and CCR5.

  • Reagents: this compound (1 nM), recombinant gp120, soluble CD4 (sCD4), cell lysis buffer, Protein A/G agarose beads.[1][7]

  • Antibodies: Anti-CCR5 antibody for immunoprecipitation, anti-HIV human Ig for Western blot detection of gp120.

  • Apparatus: Standard Western blotting equipment.

Procedure:

  • Cell Treatment: Treat intact HOS-CD4-CCR5 cells with or without this compound (e.g., 1 nM) for a specified time.

  • Incubation with gp120: Add the gp120/sCD4 complex to the cells and incubate to allow binding to the receptors.

  • Cell Lysis: Wash the cells to remove unbound proteins and lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Incubate the cell lysates with an anti-CCR5 antibody to form an antibody-receptor complex.

    • Add Protein A/G agarose beads to capture the antibody-receptor complex.

    • Pellet the beads by centrifugation and wash several times to remove non-specifically bound proteins.

  • Elution and Western Blot:

    • Elute the captured proteins from the beads using SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-HIV antibody to detect co-precipitated gp120.

  • Analysis: A strong band for gp120 in the untreated sample and a significantly reduced or absent band in the this compound-treated sample indicates that this compound blocked the gp120-CCR5 interaction.[6][7]

G start HOS-CD4-CCR5 Cells treat_this compound Treat with this compound (1 nM) start->treat_this compound treat_control No Treatment (Control) start->treat_control bind_gp120 Incubate with gp120/sCD4 Complex treat_this compound->bind_gp120 treat_control->bind_gp120 lysis Cell Lysis bind_gp120->lysis ip Immunoprecipitate with anti-CCR5 Ab lysis->ip western Western Blot for gp120 ip->western result_this compound Result: Weak/No gp120 Band western->result_this compound This compound Lane result_control Result: Strong gp120 Band western->result_control Control Lane G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ccr5 CCR5 ikb_nfkb IκBα-NF-κB Complex ccr5->ikb_nfkb Inhibits Degradation ikb IκBα nfkb NF-κB gene Pro-inflammatory Gene Transcription nfkb->gene Translocates & Activates ikb_nfkb->nfkb Releases This compound This compound This compound->ccr5 Blocks chemokine Chemokine (e.g., RANTES) chemokine->ccr5 Activates

References

Application Notes and Protocols: Utilizing DAPTA to Block gp120-Induced Neurotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human immunodeficiency virus type 1 (HIV-1) envelope glycoprotein gp120 is a key factor in the pathogenesis of HIV-associated neurocognitive disorders (HAND).[1][2][3] Although neurons are not productively infected by HIV-1, the shedding of gp120 can induce neuronal apoptosis and excitotoxicity, contributing to the neurological complications observed in AIDS patients.[1] The neurotoxic effects of gp120 are multifaceted and can be mediated directly through its interaction with chemokine receptors, such as CCR5 and CXCR4, on neuronal cells, or indirectly by stimulating glial cells to release inflammatory cytokines and neurotoxins.[4] D-Ala-Peptide T-Amide (DAPTA), a selective CCR5 antagonist, has emerged as a promising neuroprotective agent by inhibiting the detrimental actions of gp120.[4][5][6] These application notes provide a comprehensive overview of the mechanisms of gp120-induced neurotoxicity and the utilization of this compound as a therapeutic strategy, complete with detailed experimental protocols and data presentation.

Mechanism of Action: gp120 Neurotoxicity and this compound Intervention

The neurotoxicity of gp120 is initiated by its binding to chemokine receptors on the surface of both neurons and glial cells. This interaction triggers a cascade of intracellular signaling events that culminate in neuronal damage and death.

Key Signaling Pathways in gp120-Induced Neurotoxicity:

  • Chemokine Receptor Binding: gp120, particularly from R5-tropic HIV-1 strains, binds to the CCR5 receptor on microglia, astrocytes, and neurons. This interaction is a critical initiating step in the neurotoxic cascade.

  • Calcium Dysregulation: Binding of gp120 to its receptors leads to a disruption of intracellular calcium homeostasis, resulting in an influx of Ca2+ and subsequent activation of downstream apoptotic pathways.[1]

  • Excitotoxicity: gp120 can potentiate the excitotoxic effects of glutamate by sensitizing NMDA receptors, leading to excessive neuronal stimulation and damage.[2]

  • Induction of Apoptosis: The signaling cascade activated by gp120 includes the activation of pro-apoptotic proteins and caspases, ultimately leading to programmed cell death of neurons.[1][7]

  • Inflammatory Cytokine Release: gp120 stimulates microglia and astrocytes to release proinflammatory cytokines, which further contribute to the neuroinflammatory environment and neuronal injury.

This compound as a Neuroprotective Agent:

This compound functions as a competitive antagonist of the CCR5 receptor.[5][6] By binding to CCR5, this compound effectively blocks the interaction of gp120 with this receptor, thereby inhibiting the initiation of the downstream neurotoxic signaling pathways. This blockade has been shown to prevent neuronal cell death induced by various gp120 variants.[4]

Quantitative Data Summary

The following tables summarize the quantitative data on the neurotoxic effects of gp120 and the neuroprotective efficacy of this compound.

Table 1: Effect of gp120 on Neuronal Survival

Cell Typegp120 ConcentrationTreatment DurationNeuronal Viability (% of Control)Reference
Rat Hippocampal Neurons20 pM12 days~55%[8]
Rat Hippocampal Neurons200 pM12 days~40%[8]
Mouse Cortical Neurons250 ng/mL12 hoursSignificantly decreased[9]

Table 2: Neuroprotective Effect of this compound against gp120-like Neurotoxicity

Cell TypeNeurotoxic StimulusThis compound (Peptide T) ConcentrationOutcomeReference
Murine Hippocampal CulturesCSF from HIV-infected individuals1 nMPrevention of neuronal toxicity[10]
Rat Cerebral Cortical Culturesgp120 (5 variants)Not specifiedPrevention of neuronal cell death[4]

Experimental Protocols

Protocol 1: Primary Neuronal Cell Culture

This protocol describes the isolation and culture of primary hippocampal neurons for use in neurotoxicity assays.

Materials:

  • DMEM containing 10% horse serum

  • 15 mm glass coverslips

  • Poly-L-lysine (1 mg/mL)

  • N2.1-defined media

  • Astroglia feeder layer

  • AraC (10 µM)

Procedure:

  • Coat 15 mm glass coverslips with 1 mg/mL poly-L-lysine.

  • Plate dissociated hippocampal cells from embryonic day 18 (E18) rat fetuses in DMEM with 10% horse serum at a density of 5 x 10^4 cells/cm^2 onto the coated coverslips.[11]

  • After 2-4 hours, transfer the coverslips to plates containing N2.1-defined media and a confluent astroglia feeder layer.[11]

  • Within 48 hours of plating, add 10 µM AraC to the cultures to inhibit the proliferation of non-neuronal cells.[11]

  • Maintain the cultures in a humidified incubator at 37°C with 5% CO2.

Protocol 2: gp120-Induced Neurotoxicity Assay

This protocol details the procedure for inducing neurotoxicity in primary neuronal cultures using recombinant gp120 and assessing the neuroprotective effect of this compound.

Materials:

  • Primary neuronal cultures (from Protocol 1)

  • Recombinant HIV-1 gp120

  • This compound (Peptide T)

  • Fresh culture medium

Procedure:

  • After 7 days in culture, treat the primary neuronal cultures with the desired concentrations of recombinant gp120. A typical concentration range is 20-200 pM.[8]

  • For neuroprotection experiments, pre-incubate the neuronal cultures with various concentrations of this compound (e.g., 1 nM) for 1 hour before adding gp120.[10]

  • To apply the treatment, replace 500 µL of the culture medium with fresh medium containing the appropriate concentrations of gp120 and/or this compound.[11]

  • Incubate the treated cultures for the desired duration (e.g., 24-72 hours).

  • Assess neuronal viability and apoptosis using the assays described in Protocols 3 and 4.

Protocol 3: Assessment of Apoptosis by TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

  • Treated neuronal cultures on coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde in PBS

  • Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL reaction mixture (containing TdT and labeled nucleotides)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Wash the treated neuronal cultures on coverslips with PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.[12]

  • Wash the cells with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.[12]

  • Wash the cells with PBS.

  • Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.[12]

  • Wash the cells with PBS.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips onto glass slides using an appropriate mounting medium.

  • Visualize and quantify the percentage of TUNEL-positive (apoptotic) cells using a fluorescence microscope.

Protocol 4: Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • Treated neuronal cell lysates

  • Lysis buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Lyse the treated neuronal cells in a suitable lysis buffer on ice.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the cell lysate.

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Add the caspase-3 substrate (Ac-DEVD-pNA) to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the caspase-3 activity in the sample.

Visualizations

Signaling Pathway of gp120-Induced Neurotoxicity and this compound Intervention

gp120_neurotoxicity cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular gp120 HIV-1 gp120 CCR5 CCR5 Receptor gp120->CCR5 This compound This compound This compound->CCR5 Ca_influx ↑ Intracellular Ca²⁺ CCR5->Ca_influx Excitotoxicity Excitotoxicity (NMDA Receptor Sensitization) CCR5->Excitotoxicity Neuroinflammation Neuroinflammation (Cytokine Release from Glia) CCR5->Neuroinflammation Apoptosis Apoptosis (Caspase Activation) Ca_influx->Apoptosis Neuronal_Damage Neuronal Damage & Cell Death Excitotoxicity->Neuronal_Damage Apoptosis->Neuronal_Damage Neuroinflammation->Neuronal_Damage

Caption: gp120 binding to CCR5 initiates neurotoxic pathways, which are blocked by this compound.

Experimental Workflow for Assessing this compound's Neuroprotective Effect

experimental_workflow cluster_assays 4. Assessment of Neurotoxicity Culture 1. Primary Neuronal Culture (e.g., Hippocampal Neurons) Treatment 2. Treatment Groups: - Control - gp120 alone - this compound + gp120 - this compound alone Culture->Treatment Incubation 3. Incubation (24-72 hours) Treatment->Incubation Viability Cell Viability Assay (e.g., MTT, LDH) Incubation->Viability Apoptosis Apoptosis Assay (e.g., TUNEL, Caspase-3) Incubation->Apoptosis Analysis 5. Data Analysis & Comparison Viability->Analysis Apoptosis->Analysis logical_relationship gp120 gp120 CCR5 CCR5 gp120->CCR5 Binds & Activates Neurotoxicity Neurotoxicity CCR5->Neurotoxicity Induces This compound This compound This compound->CCR5 Binds & Blocks

References

A Guide to Utilizing DAPTA for Modulating Inflammatory Responses in Macrophage and Monocyte Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

DAPTA (D-Ala-peptide T-amide) is a synthetic octapeptide and a selective antagonist of the C-C chemokine receptor 5 (CCR5). Initially recognized for its potent anti-HIV-1 activity in monocytes and macrophages, recent studies have illuminated its broader immunomodulatory and anti-inflammatory properties.[1][2][3] By targeting CCR5, a key receptor in inflammatory cell trafficking and signaling, this compound presents a valuable tool for investigating and potentially controlling inflammatory processes mediated by these crucial immune cells. This guide provides detailed protocols and data for the application of this compound in primary human monocyte and macrophage cultures.

Mechanism of Action

This compound exerts its effects primarily by binding to the CCR5 receptor, thereby blocking the binding of its natural ligands, such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4). This competitive antagonism prevents the downstream signaling cascades that are typically initiated upon ligand binding. In the context of inflammation, this blockade has been shown to downregulate key pro-inflammatory pathways, including the NF-κB and Notch signaling pathways.[4][5]

The inhibition of these pathways leads to a reduction in the expression and secretion of several pro-inflammatory cytokines and chemokines, such as Tumor Necrosis Factor-alpha (TNF-α), Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), and Monocyte Chemoattractant Protein-1 (MCP-1).[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the use of this compound in monocyte and macrophage cultures.

ParameterValueCell TypeApplicationReference
Effective Concentration (HIV-1 Inhibition) 10⁻⁹ MHuman Monocytes/MacrophagesAntiviral Activity[2][3]
Effective Concentration (CCR5 Binding Reduction) 10⁻¹² M (maximal reduction)Human Monocytes/MacrophagesReceptor Binding[1]
Effective Concentration (In vivo EAE model) 0.01 mg/kg (i.p.)SJL/J MiceNeuroprotection[4][5]
Downregulated MediatorsEffectCell/SystemReference
NF-κB p65 Decreased expressionCD40+ B cells (EAE model)[4][5]
Notch-1 Decreased expressionCD40+ B cells (EAE model)[4][5]
Notch-3 Decreased expressionCD40+ B cells (EAE model)[4][5]
GM-CSF Decreased expressionCD40+ B cells (EAE model)[5]
MCP-1 Decreased expressionCD40+ B cells (EAE model)[5]
iNOS Decreased expressionCD40+ B cells (EAE model)[4]
TNF-α Decreased expressionCD40+ B cells (EAE model)[4]
IκBα Increased expressionCD40+ B cells (EAE model)[4][5]

Visualizing this compound's Mechanism and Experimental Workflow

DAPTA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR5 CCR5 NFkB_p65 NF-κB p65 CCR5->NFkB_p65 Activates Notch Notch Signaling CCR5->Notch Activates This compound This compound This compound->CCR5 Blocks IkBa IκBα This compound->IkBa Increases Chemokines Chemokines (RANTES, MIP-1α/β) Chemokines->CCR5 Binds Inflammatory_Response Pro-inflammatory Gene Expression NFkB_p65->Inflammatory_Response Promotes IkBa->NFkB_p65 Inhibits Notch->Inflammatory_Response Promotes

This compound's inhibitory effect on CCR5 signaling.

Experimental_Workflow PBMC Isolate PBMCs from whole blood Monocytes Purify Monocytes (e.g., CD14+ selection) PBMC->Monocytes Differentiation Differentiate into Macrophages (7 days with M-CSF) Monocytes->Differentiation Treatment Treat with this compound (e.g., 10⁻⁹ M for 24h) Differentiation->Treatment Stimulation Optional: Stimulate with LPS (e.g., 100 ng/mL for 4-24h) Treatment->Stimulation Analysis Analyze Cellular Responses (ELISA, qPCR, Western Blot) Treatment->Analysis Stimulation->Analysis

Experimental workflow for this compound treatment.

Detailed Experimental Protocols

Protocol 1: Isolation of Primary Human Monocytes and Differentiation into Macrophages

This protocol describes the isolation of primary human monocytes from peripheral blood mononuclear cells (PBMCs) and their subsequent differentiation into macrophages using Macrophage Colony-Stimulating Factor (M-CSF).

Materials:

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS), sterile

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • Human CD14 MicroBeads

  • MACS Columns and Separator

  • Recombinant Human M-CSF

  • 6-well tissue culture plates

Procedure:

  • PBMC Isolation:

    • Dilute whole blood 1:1 with sterile PBS.

    • Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Carefully collect the buffy coat layer containing PBMCs.

    • Wash the PBMCs twice with sterile PBS by centrifugation at 300 x g for 10 minutes.

  • Monocyte Purification:

    • Resuspend the PBMC pellet in MACS buffer.

    • Add CD14 MicroBeads and incubate for 15 minutes at 4°C.

    • Wash the cells and resuspend in MACS buffer.

    • Apply the cell suspension to a MACS column placed in a magnetic separator.

    • Wash the column with MACS buffer.

    • Remove the column from the separator and elute the magnetically labeled CD14+ monocytes.

  • Macrophage Differentiation:

    • Count the purified monocytes and assess viability.

    • Seed the monocytes in 6-well plates at a density of 1 x 10⁶ cells/mL in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL of M-CSF.

    • Incubate the cells at 37°C in a 5% CO₂ incubator for 7 days to allow for differentiation into macrophages.

    • Replace the culture medium with fresh medium containing M-CSF every 2-3 days.

Protocol 2: this compound Treatment and Inflammatory Stimulation of Macrophages

This protocol outlines the treatment of differentiated macrophages with this compound, followed by optional stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

Materials:

  • Differentiated macrophages in 6-well plates (from Protocol 1)

  • This compound (lyophilized powder)

  • Sterile, nuclease-free water or PBS for this compound reconstitution

  • Lipopolysaccharide (LPS) from E. coli

  • Serum-free RPMI-1640 medium

Procedure:

  • This compound Preparation:

    • Reconstitute lyophilized this compound in sterile, nuclease-free water or PBS to create a stock solution (e.g., 1 mM).

    • Prepare working solutions of this compound by serial dilution in serum-free RPMI-1640 medium to the desired final concentrations (e.g., 10⁻⁹ M).

  • This compound Treatment:

    • Aspirate the culture medium from the differentiated macrophages.

    • Wash the cells once with sterile PBS.

    • Add the this compound-containing medium (or vehicle control) to the wells.

    • Incubate for the desired pre-treatment time (e.g., 1-2 hours) at 37°C and 5% CO₂.

  • Inflammatory Stimulation (Optional):

    • Following this compound pre-treatment, add LPS directly to the medium to a final concentration of 100 ng/mL.

    • Incubate for the desired stimulation time (e.g., 4 hours for qPCR, 24 hours for ELISA) at 37°C and 5% CO₂.

Protocol 3: Analysis of Cytokine Production by ELISA

This protocol describes the measurement of secreted cytokines in the culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Culture supernatants from this compound-treated and control macrophages

  • ELISA kits for specific cytokines (e.g., TNF-α, MCP-1)

  • Microplate reader

Procedure:

  • Sample Collection:

    • After the treatment and/or stimulation period, carefully collect the culture supernatants from each well.

    • Centrifuge the supernatants at 1,500 rpm for 10 minutes to pellet any detached cells.

    • Store the cleared supernatants at -80°C until analysis.

  • ELISA Assay:

    • Perform the ELISA according to the manufacturer's instructions provided with the specific kit.

    • Briefly, this involves coating a 96-well plate with a capture antibody, adding the standards and samples, followed by the addition of a detection antibody, a substrate, and a stop solution.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Generate a standard curve and calculate the concentration of the cytokine in each sample.

Protocol 4: Analysis of Gene Expression by Quantitative PCR (qPCR)

This protocol details the analysis of changes in gene expression of inflammatory markers in response to this compound treatment.

Materials:

  • This compound-treated and control macrophage cell lysates

  • RNA isolation kit

  • cDNA synthesis kit

  • qPCR primers for target genes (e.g., TNF-α, MCP-1, IκBα, and a housekeeping gene like GAPDH)

  • SYBR Green qPCR Master Mix

  • qPCR instrument

Procedure:

  • RNA Isolation:

    • Lyse the macrophages directly in the culture wells using the lysis buffer from the RNA isolation kit.

    • Isolate total RNA according to the manufacturer's protocol.

    • Quantify the RNA and assess its purity.

  • cDNA Synthesis:

    • Synthesize cDNA from the isolated RNA using a cDNA synthesis kit according to the manufacturer's instructions.

  • qPCR:

    • Set up the qPCR reactions containing cDNA, primers, and SYBR Green Master Mix.

    • Run the qPCR program on a thermal cycler.

  • Data Analysis:

    • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

References

Application Note: Quantifying CCR5 Occupancy by DAPTA Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for assessing the occupancy of the C-C chemokine receptor 5 (CCR5) by the antagonist D-ala-peptide T-amide (DAPTA) using flow cytometry. This method is critical for understanding the pharmacodynamics of this compound and its potential as a therapeutic agent.

Introduction

C-C chemokine receptor 5 (CCR5) is a key co-receptor for the entry of R5 tropic HIV-1 strains into host cells, making it a significant target for antiviral therapies.[1][2][3] this compound (D-ala-peptide T-amide) is a selective CCR5 antagonist that functions as a viral entry inhibitor by binding to CCR5.[2][4] Quantifying the extent to which this compound occupies CCR5 on target cells is crucial for determining its efficacy and optimizing dosage in pre-clinical and clinical studies. Flow cytometry offers a powerful platform for measuring receptor occupancy on a single-cell level.[5][6]

This protocol details a competitive binding assay using a fluorescently labeled anti-CCR5 antibody to determine the percentage of receptors occupied by this compound.

Signaling Pathway and Mechanism of Action

This compound is a synthetic peptide that acts as a selective CCR5 antagonist.[2][7] It binds to the CCR5 receptor, thereby inhibiting the interaction between the HIV-1 envelope glycoprotein gp120 and CCR5, which is a critical step for viral entry into the host cell.[1][2] By occupying the receptor, this compound allosterically prevents the conformational changes required for the fusion of the viral and cellular membranes.

cluster_0 Cell Membrane cluster_1 Intracellular CCR5 CCR5 Receptor Viral_Entry Viral Entry & Replication CCR5->Viral_Entry 3. Membrane Fusion gp120 HIV-1 gp120 CD4 CD4 gp120->CD4 1. Binding CD4->CCR5 2. Conformational Change & Co-receptor Binding This compound This compound This compound->CCR5 Binding & Blockade start Start: Isolate PBMCs or Harvest CCR5+ Cells prep Prepare Cell Suspension (1 x 10^6 cells/mL) start->prep dapta_inc Incubate with varying concentrations of this compound prep->dapta_inc wash1 Wash cells dapta_inc->wash1 fc_block Block Fc receptors wash1->fc_block stain Stain with PE-conjugated anti-CCR5 Ab (or Isotype Control) fc_block->stain wash2 Wash cells stain->wash2 fix Fix cells (optional) wash2->fix acquire Acquire data on a flow cytometer fix->acquire analyze Analyze data to calculate % Occupancy acquire->analyze

References

Troubleshooting & Optimization

Overcoming solubility issues with DAPTA in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DAPTA (4,6-diamino-2-phenyl-1,3,5-triazine). The information provided here addresses common solubility issues encountered when preparing aqueous solutions of this compound for in vitro and other experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound, also known as Benzoguanamine, is poorly soluble in water. The reported solubility in water at 20°C is approximately 0.3 g/L (0.03 g/100ml )[1][2].

Q2: Why is my this compound not dissolving in my aqueous buffer?

A2: The low aqueous solubility of this compound is the most likely reason for dissolution problems. Its chemical structure contributes to its hydrophobic nature, making it challenging to dissolve in neutral aqueous solutions.

Q3: Are there any organic solvents that can dissolve this compound?

A3: Yes, this compound is soluble in several organic solvents. The choice of solvent will depend on the compatibility with your specific experimental setup. Please refer to the solubility data table below for more details.

Q4: Can I heat the solution to improve this compound's solubility?

A4: Heating can increase the solubility of this compound in water; for instance, its solubility increases to 0.6% in water at 100°C[3]. However, it's crucial to consider the thermal stability of this compound and the potential for precipitation upon cooling to the experimental temperature.

Q5: How can I prepare a stock solution of this compound?

A5: It is recommended to first dissolve this compound in a compatible organic solvent, such as dimethylformamide (DMF) or acetone, at a high concentration to create a stock solution[2]. This stock solution can then be diluted into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your assay and does not exceed cytotoxic levels for your cells.

Troubleshooting Guides

Issue: this compound precipitates out of solution after dilution from an organic stock.
  • Possible Cause 1: Final solvent concentration is too low.

    • Solution: Increase the final concentration of the co-solvent in your aqueous medium. However, always verify the tolerance of your experimental system to the chosen solvent.

  • Possible Cause 2: Supersaturation.

    • Solution: The concentration of this compound in the final aqueous solution may be above its solubility limit. Try lowering the final working concentration of this compound. If a higher concentration is required, consider alternative solubilization methods outlined in the experimental protocols below.

  • Possible Cause 3: Temperature change.

    • Solution: If the stock solution was prepared at a higher temperature, this compound might precipitate upon cooling. Ensure that all solutions are maintained at a constant and appropriate temperature throughout the experiment.

Issue: Inconsistent results in biological assays.
  • Possible Cause 1: Incomplete dissolution of this compound.

    • Solution: Visually inspect your this compound solution for any undissolved particles. If present, consider using one of the solubilization protocols below to ensure complete dissolution before use.

  • Possible Cause 2: Degradation of this compound.

    • Solution: Prepare fresh this compound solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (g/L)Temperature (°C)Reference
Water0.320[1][2]
Acetone18.020[2]
Dimethylformamide (DMF)120.020[2]
Ethanol>100Not Specified[2]
Diethyl EtherSolubleNot Specified[4]
Benzene0.320[2]
Methyl CellosolveSolubleNot Specified[3]

Experimental Protocols

Protocol 1: Solubilization of this compound using pH Adjustment

This protocol is suitable for preparing this compound solutions for in vitro experiments where a slight alteration in pH is tolerable.

Materials:

  • This compound powder

  • 1N Hydrochloric Acid (HCl)

  • 1N Sodium Hydroxide (NaOH)

  • Desired aqueous buffer (e.g., PBS)

  • pH meter

Methodology:

  • Weigh the desired amount of this compound powder.

  • Add a small volume of the desired aqueous buffer.

  • While stirring, slowly add 1N HCl dropwise to lower the pH of the solution. This compound is soluble in dilute hydrochloric acid[2].

  • Continue to add HCl until the this compound is fully dissolved. Monitor the pH.

  • Once dissolved, slowly add 1N NaOH dropwise to adjust the pH back to the desired level for your experiment.

  • Be cautious, as this compound may precipitate if the pH is raised too high. It is recommended to perform a small-scale trial to determine the optimal final pH for solubility in your specific buffer.

  • Filter the final solution through a 0.22 µm filter to sterilize and remove any potential micro-precipitates.

Protocol 2: Solubilization of this compound using Co-solvents

This protocol is a common method for dissolving hydrophobic compounds for biological assays.

Materials:

  • This compound powder

  • Dimethylformamide (DMF) or Acetone

  • Desired aqueous buffer (e.g., cell culture medium)

Methodology:

  • Prepare a high-concentration stock solution of this compound by dissolving it in 100% DMF or acetone. For example, a 120 mg/mL stock can be prepared in DMF[2].

  • Gently warm the solvent if necessary to aid dissolution, but avoid boiling.

  • Once fully dissolved, this stock solution can be stored at -20°C for short-term storage.

  • To prepare a working solution, dilute the stock solution into the desired aqueous buffer. It is crucial to add the stock solution to the buffer dropwise while vortexing or stirring vigorously to facilitate mixing and prevent immediate precipitation.

  • Ensure the final concentration of the organic solvent in the working solution is low (typically <1%) to avoid toxicity in cell-based assays. Perform a vehicle control in your experiments.

Protocol 3: Solubilization of this compound using Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility[5][6][7].

Materials:

  • This compound powder

  • β-cyclodextrin or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired buffer

  • Magnetic stirrer and stir bar

Methodology:

  • Prepare an aqueous solution of β-cyclodextrin or HP-β-CD. The concentration will depend on the desired final concentration of this compound and the complexation efficiency. A molar ratio of 1:1 (this compound:Cyclodextrin) is a good starting point.

  • Slowly add the this compound powder to the cyclodextrin solution while stirring vigorously.

  • Continue stirring the mixture at room temperature for several hours (e.g., 24 hours) to allow for the formation of the inclusion complex.

  • The solution should become clear as the this compound-cyclodextrin complex forms.

  • Filter the solution through a 0.22 µm filter before use.

Mandatory Visualizations

Signaling Pathways

DAPTA_CCR5_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane HIV gp120 HIV gp120 CD4 CD4 HIV gp120->CD4 Binds CCR5 CCR5 CD4->CCR5 Complex binds This compound This compound This compound->CCR5 Blocks

This compound as a CCR5 antagonist, blocking HIV gp120 binding.

DAPTA_Notch_NFkB_Pathway This compound This compound CCR5 CCR5 This compound->CCR5 Antagonizes Notch1/3 Notch1/3 CCR5->Notch1/3 Downregulates NF-kB p65 NF-kB p65 Notch1/3->NF-kB p65 Activates IkBa IkBa Notch1/3->IkBa Downregulates Pro-inflammatory Mediators Pro-inflammatory Mediators NF-kB p65->Pro-inflammatory Mediators Upregulates IkBa->NF-kB p65 Inhibits

This compound's downregulation of the Notch/NF-κB signaling pathway.

DAPTA_NLRP3_Inflammasome This compound This compound NLRP3 Inflammasome Activation NLRP3 Inflammasome Activation This compound->NLRP3 Inflammasome Activation Inhibits PAMPs/DAMPs PAMPs/DAMPs PAMPs/DAMPs->NLRP3 Inflammasome Activation Caspase-1 Caspase-1 NLRP3 Inflammasome Activation->Caspase-1 Activates IL-1b IL-1b Caspase-1->IL-1b Cleaves Pro-IL-1b to Pro-IL-1b Pro-IL-1b

Inhibitory effect of this compound on the NLRP3 inflammasome pathway.
Experimental Workflow

DAPTA_Solubilization_Workflow cluster_prep Preparation cluster_methods Solubilization Methods cluster_final Final Steps Start Start Weigh this compound Weigh this compound Start->Weigh this compound Choose Method Choose Method Weigh this compound->Choose Method pH Adjustment pH Adjustment Choose Method->pH Adjustment pH sensitive Co-solvent Co-solvent Choose Method->Co-solvent Organic solvent compatible Cyclodextrin Cyclodextrin Choose Method->Cyclodextrin Aqueous system Filter Solution Filter Solution pH Adjustment->Filter Solution Co-solvent->Filter Solution Cyclodextrin->Filter Solution Use in Assay Use in Assay Filter Solution->Use in Assay

Workflow for selecting a this compound solubilization method.

References

Technical Support Center: Optimizing DAPTA Concentration for Maximal Viral Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DAPTA (D-Ala-Peptide T-amide), a CCR5 antagonist utilized in viral entry inhibition research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing this compound concentration for maximal viral inhibition in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of antiviral action?

A1: this compound, also known as Peptide T, is a synthetic octapeptide that functions as a viral entry inhibitor.[1] Its primary mechanism of action is the competitive antagonism of the C-C chemokine receptor type 5 (CCR5), a coreceptor used by R5-tropic strains of HIV-1 to enter host cells.[2][3] By binding to CCR5, this compound blocks the interaction between the viral envelope glycoprotein gp120 and the host cell, thereby preventing viral entry and subsequent replication.

Q2: Against which types of viruses is this compound effective?

A2: this compound is primarily effective against R5-tropic strains of HIV-1, which utilize the CCR5 coreceptor for cellular entry.[1][3] It is not effective against HIV-1 strains that use the CXCR4 coreceptor (X4-tropic strains) or those that can use either coreceptor (dual/mixed-tropic strains).[3]

Q3: What is a typical effective concentration range for this compound in in vitro assays?

A3: The optimal concentration of this compound can vary depending on the specific HIV-1 strain, target cell type, and experimental conditions. However, published studies have demonstrated potent antiviral activity at nanomolar and even picomolar concentrations. For instance, in one study, this compound at a concentration of 10-9 M inhibited HIV-1 replication in monocytes/macrophages by over 90%.[4] Another study reported a dose-response range of 10-10 M to 10-12 M for anti-HIV-1 activity.

Q4: Is this compound cytotoxic?

A4: this compound is generally considered to be non-toxic.[2] However, as with any experimental compound, it is crucial to determine the 50% cytotoxic concentration (CC50) in the specific cell line being used to establish a therapeutic index (see Troubleshooting Guide).

Quantitative Data Summary

The following tables summarize key quantitative data for this compound's antiviral activity.

Table 1: this compound IC50 Values for R5-Tropic HIV-1 Strains

HIV-1 StrainTarget CellsIC50 (nM)Reference
gp120 BalCCR5+ cells0.06
CM235CCR5+ cells0.32

Table 2: Effective Concentrations of this compound in In Vitro Studies

VirusTarget CellsEffective ConcentrationObserved EffectReference
HIV-1 (R5-tropic)Monocytes/Macrophages10-9 M>90% inhibition of viral replication[4]
HIV-1 BaLMonocytes/Macrophages10-10 M - 10-12 MDose-dependent inhibition of viral replication

Experimental Protocols

1. Protocol for Determining the Optimal this compound Concentration for Viral Inhibition

This protocol outlines a general procedure for determining the 50% inhibitory concentration (IC50) of this compound against an R5-tropic HIV-1 strain in a target cell line (e.g., PBMCs or T-cell lines).

  • Materials:

    • This compound (lyophilized powder)

    • Sterile, nuclease-free water or appropriate buffer for reconstitution

    • Target cells (e.g., activated Peripheral Blood Mononuclear Cells - PBMCs)

    • R5-tropic HIV-1 virus stock of known titer

    • Complete cell culture medium

    • 96-well cell culture plates

    • Reagents for quantifying viral replication (e.g., p24 ELISA kit)

    • Reagents for assessing cell viability (e.g., MTT, XTT, or CellTiter-Glo®)

  • Procedure:

    • This compound Preparation:

      • Reconstitute lyophilized this compound in sterile, nuclease-free water to create a high-concentration stock solution (e.g., 1 mM).

      • Prepare a series of 10-fold serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations for testing (e.g., 1 µM to 1 pM).

    • Cell Plating:

      • Seed target cells into a 96-well plate at a predetermined optimal density.

    • This compound Treatment and Infection:

      • Add the serially diluted this compound solutions to the appropriate wells in triplicate.

      • Include a "virus control" (cells + virus, no this compound) and a "cell control" (cells only, no virus or this compound) in triplicate.

      • Add a pre-titered amount of R5-tropic HIV-1 to all wells except the cell control wells.

    • Incubation:

      • Incubate the plate at 37°C in a humidified 5% CO2 incubator for a period appropriate for the virus and cell type (typically 3-7 days).

    • Quantification of Viral Inhibition:

      • After the incubation period, collect the cell culture supernatant.

      • Quantify the level of viral replication in the supernatant using a suitable method, such as a p24 antigen ELISA.

    • Data Analysis:

      • Calculate the percentage of viral inhibition for each this compound concentration relative to the virus control.

      • Plot the percentage of inhibition against the log of the this compound concentration.

      • Use a non-linear regression analysis to determine the IC50 value, which is the concentration of this compound that inhibits viral replication by 50%.

2. Protocol for Determining this compound Cytotoxicity (CC50)

  • Procedure:

    • Follow the same procedure for this compound preparation and cell plating as in the viral inhibition assay.

    • Add the serially diluted this compound solutions to the wells in triplicate.

    • Include a "cell control" (cells with medium only) and a "no-cell control" (medium only) in triplicate.

    • Incubate the plate under the same conditions as the viral inhibition assay.

    • Assess cell viability using a standard cytotoxicity assay (e.g., MTT, XTT).

    • Calculate the percentage of cytotoxicity for each this compound concentration relative to the cell control.

    • Plot the percentage of cytotoxicity against the log of the this compound concentration.

    • Use a non-linear regression analysis to determine the CC50 value, which is the concentration of this compound that reduces cell viability by 50%.

Mandatory Visualizations

DAPTA_Mechanism_of_Action gp120 gp120 CD4 CD4 Receptor gp120->CD4 CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding This compound This compound This compound->CCR5 3. Competitive Antagonism

Caption: this compound's mechanism of action as a CCR5 antagonist.

Experimental_Workflow start Start prep_this compound Prepare this compound Serial Dilutions start->prep_this compound plate_cells Plate Target Cells prep_this compound->plate_cells treat_infect Add this compound & Infect with R5-HIV-1 plate_cells->treat_infect incubate Incubate (3-7 days) treat_infect->incubate quantify_inhibition Quantify Viral Inhibition (e.g., p24 ELISA) incubate->quantify_inhibition cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT) incubate->cytotoxicity_assay analyze_ic50 Analyze IC50 quantify_inhibition->analyze_ic50 end End analyze_ic50->end analyze_cc50 Analyze CC50 cytotoxicity_assay->analyze_cc50 analyze_cc50->end

Caption: Workflow for determining this compound's IC50 and CC50 values.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or low viral inhibition observed 1. Incorrect viral tropism: this compound is only effective against R5-tropic HIV-1.1. Verify viral tropism: Use a tropism assay to confirm that the virus stock is R5-tropic. If using a laboratory-adapted strain, ensure it is not X4-tropic.
2. Suboptimal this compound concentration: The concentrations tested may be too low.2. Expand concentration range: Test a broader range of this compound concentrations, including higher concentrations.
3. This compound degradation: Improper storage or handling may lead to loss of activity.3. Ensure proper storage and handling: Store lyophilized this compound at -20°C. Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles.[1][5]
High variability between replicate wells 1. Inconsistent cell seeding: Uneven distribution of cells across the plate.1. Ensure uniform cell suspension: Thoroughly mix the cell suspension before and during plating.
2. Pipetting errors: Inaccurate dispensing of this compound, virus, or cells.2. Use calibrated pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques.
3. Edge effects: Evaporation from wells on the outer edges of the plate.3. Minimize edge effects: Avoid using the outermost wells of the plate or fill them with sterile medium.
High cytotoxicity observed at effective antiviral concentrations 1. Cell line sensitivity: The target cell line may be particularly sensitive to this compound.1. Determine the therapeutic index: Calculate the therapeutic index (TI = CC50 / IC50). A low TI may indicate that the antiviral effect is due to cytotoxicity. Consider using a different cell line if the TI is too low.
2. Contamination of this compound stock: The stock solution may be contaminated.2. Use a new, sterile stock of this compound.
This compound precipitation in culture medium 1. Poor solubility: this compound, like other peptides, may have limited solubility in aqueous solutions.1. Optimize solubilization: Dissolve lyophilized this compound in a small amount of sterile, nuclease-free water before diluting in culture medium. Sonication may aid in dissolution. Avoid using buffers that may cause precipitation.[1]
2. High concentration: The concentration of the stock solution may be too high.2. Prepare a lower concentration stock solution.

References

Addressing off-target effects of DAPTA in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of DAPTA in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound (D-ala-peptide T-amide) is a potent and selective antagonist of the C-C chemokine receptor 5 (CCR5).[1] It functions as a viral entry inhibitor by blocking the interaction of the HIV-1 gp120 envelope protein with the CCR5 co-receptor.[1] In cell-based assays, this compound is expected to modulate signaling pathways downstream of CCR5.

Q2: What are off-target effects and why are they a concern with this compound?

Off-target effects occur when a compound interacts with proteins other than its intended target, leading to unintended biological consequences.[2] While this compound is reported to be selective for CCR5, like any small molecule, it has the potential to bind to other proteins, which can lead to misinterpretation of experimental results.[1] Identifying and controlling for these effects is crucial for validating that the observed cellular phenotype is a direct result of CCR5 inhibition.

Q3: I'm observing a cellular phenotype with this compound treatment that doesn't seem to be related to CCR5 signaling. What should I do?

This could indicate an off-target effect. A systematic approach is necessary to investigate this possibility. We recommend a tiered approach, starting with validating on-target engagement and then moving to broader off-target screening methodologies. The following troubleshooting guides provide detailed steps.

Troubleshooting Guide: Investigating Potential Off-Target Effects of this compound

This guide provides a step-by-step approach to help you determine if your observed cellular phenotype is a result of on-target CCR5 antagonism or a potential off-target effect of this compound.

Tier 1: Confirming On-Target Engagement

Before investigating off-targets, it's essential to confirm that this compound is engaging with its intended target, CCR5, in your cellular system.

1.1. Assess CCR5 Expression:

  • Question: Are you certain your cell line expresses CCR5 at the protein level?

  • Action: Verify CCR5 expression using techniques like Western Blot, flow cytometry, or immunofluorescence. If CCR5 levels are low or absent, any observed effect of this compound is likely off-target.

1.2. Perform a Dose-Response Experiment:

  • Question: Is the observed phenotype dependent on the concentration of this compound?

  • Action: Treat your cells with a range of this compound concentrations. An on-target effect should exhibit a sigmoidal dose-response curve that correlates with the known binding affinity of this compound for CCR5.

1.3. Use a Structurally Unrelated CCR5 Antagonist:

  • Question: Does another CCR5 antagonist with a different chemical structure produce the same phenotype?

  • Action: Treat your cells with a different, well-characterized CCR5 antagonist (e.g., Maraviroc).[3] If both compounds elicit the same biological response, it strengthens the evidence for an on-target effect.

1.4. Genetic Knockdown/Knockout of CCR5:

  • Question: Does reducing or eliminating CCR5 expression abrogate the effect of this compound?

  • Action: Use siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the CCR5 gene in your cell line. If the this compound-induced phenotype is diminished or absent in these modified cells compared to wild-type cells, it strongly suggests an on-target mechanism.

Tier 2: Experimental Approaches to Identify Off-Target Interactions

If the results from Tier 1 are inconclusive or suggest an off-target effect, the following experimental strategies can help identify potential off-target proteins.

2.1. Cellular Thermal Shift Assay (CETSA):

  • Principle: CETSA is a powerful method to assess target engagement in intact cells.[4][5][6][7][8] Ligand binding stabilizes the target protein, leading to a higher melting temperature. This can be used to confirm on-target binding and to identify novel off-target interactors.

  • Experimental Workflow:

    • Treat cells with this compound or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate soluble proteins from aggregated, denatured proteins by centrifugation.

    • Analyze the soluble fraction for the presence of CCR5 (to confirm on-target engagement) and other proteins (to identify off-targets) using Western Blot or mass spectrometry (MS-CETSA).[6][8]

2.2. Chemical Proteomics Approaches:

  • Principle: These methods use chemical probes to pull down interacting proteins from cell lysates.

  • Kinobeads/Affinity Chromatography: While primarily used for kinase inhibitors, a similar approach can be adapted for other classes of compounds if this compound is immobilized on a solid support.[9][10][11][12]

    • Experimental Workflow:

      • Immobilize this compound on beads to create an affinity matrix.

      • Incubate the beads with cell lysate.

      • Wash away non-specifically bound proteins.

      • Elute the specifically bound proteins and identify them using mass spectrometry.

2.3. Broad Selectivity Screening:

  • Principle: Screen this compound against a large panel of purified proteins to identify potential off-target interactions in a cell-free system.

  • Action: Submit this compound to a commercial service that offers broad panel screening (e.g., kinase panels, GPCR panels).[13][14][15] While this approach doesn't account for the cellular environment, it can provide valuable initial leads on potential off-targets.

Data Presentation: Summary of Key Experimental Parameters

Technique Principle Output Pros Cons Relevant Citations
Dose-Response Titration of compound concentration to observe a biological effect.EC50/IC50 values.Simple, quantitative.Does not confirm direct target binding.[16]
Genetic Knockdown/Out Reduction or elimination of the target protein.Alteration of the compound-induced phenotype.High specificity for on-target validation.Can be technically challenging and time-consuming.[17][18]
CETSA Ligand-induced thermal stabilization of the target protein.Thermal shift of the target protein.In-cell, label-free target engagement.Can be low-throughput (Western Blot) or require specialized equipment (MS-CETSA).[4][5][6][7][8]
Chemical Proteomics Affinity-based pulldown of interacting proteins.Identification of bound proteins by mass spectrometry.Unbiased identification of potential off-targets.Requires chemical modification of the compound, which may alter its binding properties.[9][10][11][12][19]
Selectivity Panels Screening against a large panel of purified proteins.Binding affinities or inhibitory concentrations for a wide range of proteins.Broad, unbiased screening.In vitro, may not reflect the cellular context.[13][14][15]

Experimental Protocols & Visualizations

Protocol 1: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout
  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with the desired concentration of this compound or vehicle control for 1 hour at 37°C.

  • Harvesting and Lysis: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Lyse the cells by three cycles of freeze-thawing.

  • Heat Treatment: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of CCR5 (and any suspected off-targets) by Western Blot. An increase in the amount of soluble protein at higher temperatures in the this compound-treated samples compared to the control indicates target engagement.

cluster_workflow CETSA Experimental Workflow A 1. Cell Treatment (this compound vs. Vehicle) B 2. Cell Lysis (Freeze-Thaw) A->B C 3. Heat Treatment (Temperature Gradient) B->C D 4. Centrifugation (Separate Soluble/Aggregated) C->D E 5. Western Blot (Analyze Soluble Fraction) D->E

CETSA Experimental Workflow Diagram
Signaling Pathway: Simplified CCR5 Downstream Signaling

This compound, as a CCR5 antagonist, is expected to inhibit the downstream signaling cascades initiated by the binding of natural chemokines (e.g., CCL3, CCL4, CCL5) to CCR5. This includes the inhibition of G-protein activation, calcium mobilization, and subsequent downstream pathways like the NF-κB and MAPK pathways.

cluster_pathway Simplified CCR5 Signaling Pathway Chemokine Chemokine (e.g., CCL5) CCR5 CCR5 Chemokine->CCR5 This compound This compound This compound->CCR5 G_Protein G-protein Activation CCR5->G_Protein PLC PLC Activation G_Protein->PLC Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization Downstream Downstream Signaling (e.g., NF-κB, MAPK) Ca_Mobilization->Downstream Cellular_Response Cellular Response (e.g., Migration, Proliferation) Downstream->Cellular_Response cluster_tree Troubleshooting Decision Tree Start Phenotype Observed with this compound Tier1 Tier 1: On-Target Validation (Dose-Response, Orthogonal Antagonist, CCR5 Knockdown) Start->Tier1 OnTarget Conclusion: Phenotype is Likely On-Target Tier1->OnTarget  Phenotype is CCR5-dependent   Tier2 Tier 2: Off-Target Investigation (CETSA, Chemical Proteomics, Panel Screening) Tier1->Tier2  Phenotype is CCR5-independent   OffTarget Conclusion: Phenotype is Likely Off-Target Tier2->OffTarget  Off-target identified   Inconclusive Inconclusive: Further Investigation Needed Tier2->Inconclusive  No off-target identified  

References

Technical Support Center: Enhancing the In-Vivo Bioavailability of DAPTA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in-vivo bioavailability of DAPTA (diaminopropane poly(propylene imine) tetra-acetate).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern for in-vivo research?

A1: this compound is a dendrimeric molecule, specifically a poly(propylene imine) (PPI) dendrimer, that has shown therapeutic potential as a C-C chemokine receptor 5 (CCR5) antagonist.[1] Its efficacy in in-vivo models of neuroinflammation and other conditions is linked to its ability to modulate signaling pathways such as Notch/NF-κB.[2] However, like many dendrimers, this compound's inherent physicochemical properties can lead to challenges in achieving optimal bioavailability. Poor bioavailability can result in insufficient drug concentration at the target site, leading to reduced efficacy and variability in experimental outcomes.

Q2: What are the primary reasons for the potentially low bioavailability of dendrimers like this compound?

A2: The bioavailability of dendrimers is influenced by several factors, including their size, surface charge, and hydrophilicity. Cationic dendrimers, for instance, can exhibit toxicity due to their positively charged surfaces.[2] Additionally, dendrimers can be susceptible to rapid clearance from the body. For PPI dendrimers, toxicity has been shown to be dependent on the dose and the degree of surface modification.[2]

Q3: What are the general strategies to improve the bioavailability of dendrimer-based compounds?

A3: Several formulation strategies can be employed to enhance the bioavailability of dendrimers. These include:

  • Surface Modification: Modifying the surface of the dendrimer, for instance with polyethylene glycol (PEG) or carbohydrates, can reduce toxicity and alter the pharmacokinetic profile.[2]

  • Encapsulation/Conjugation: Encapsulating or conjugating the dendrimer with a drug can protect it from degradation and improve its solubility.

  • Lipid-Based Formulations: Incorporating dendrimers into lipid-based nanoassemblies can improve their stability and cellular uptake.

  • Solid Dispersions: Creating solid dispersions of the dendrimer with a hydrophilic carrier can enhance its dissolution rate.

Q4: Are there any known in-vivo effects of this compound?

A4: Yes, in-vivo studies in animal models have demonstrated that this compound, as a CCR5 antagonist, can attenuate immune aberrations by downregulating Th9/Th17 immune responses.[1] It has also been shown to downregulate Notch/NF-κB signaling and pro-inflammatory mediators in a mouse model of experimental autoimmune encephalomyelitis.[2] These studies confirm that this compound is biologically active in vivo.

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Solution
Low therapeutic efficacy in in-vivo experiments. Insufficient bioavailability of this compound leading to sub-therapeutic concentrations at the target site.1. Review Formulation Strategy: Consider formulating this compound using techniques known to improve dendrimer bioavailability, such as creating a solid dispersion or a lipid-based nanoassembly. 2. Surface Modification: Investigate surface modification of the this compound dendrimer, for example, with PEGylation, to potentially increase circulation time and reduce clearance. 3. Optimize Dosing Regimen: Conduct a dose-response study to determine the optimal dose required to achieve the desired therapeutic effect.
High variability in experimental results between subjects. Inconsistent absorption and distribution of this compound.1. Standardize Administration Protocol: Ensure a consistent and precise method of administration for all subjects. 2. Improve Formulation Homogeneity: Ensure the this compound formulation is homogenous and stable to avoid variations in the administered dose. 3. Monitor Pharmacokinetics: If feasible, perform pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of your this compound formulation in your animal model.
Observed toxicity or adverse effects in animal models. Inherent toxicity of the unmodified PPI dendrimer.1. Surface Modification: The toxicity of PPI dendrimers is often associated with their cationic surface. Modifying the surface with biocompatible molecules like carbohydrates can significantly reduce toxicity.[2] 2. Dose Reduction: Evaluate if a lower dose of this compound can still achieve the desired therapeutic effect while minimizing toxicity. 3. Formulation Approach: Encapsulating this compound within a lipid-based carrier can shield its cationic surface and reduce direct interaction with cells, thereby lowering toxicity.

Quantitative Data Summary

The following tables summarize pharmacokinetic data from a study on a 5.0G PPI dendrimer conjugated with methotrexate (MTX) in Wistar rats, which can serve as a reference for expected pharmacokinetic profiles of modified PPI dendrimers.

Table 1: Pharmacokinetic Parameters of Free MTX vs. Dendrimer-Conjugated MTX

ParameterFree MTXMTX-PPI ConjugateMTX-Lf-PPI Conjugate
Cmax (ng/mL) 2105 ± 41.21854 ± 35.81792 ± 31.5
t1/2 (h) 5.85 ± 1.1910.41 ± 2.1212.23 ± 1.53
AUC (0-t) (ng·h/mL) 8432 ± 15412568 ± 21014785 ± 245
AUC (0-inf) (ng·h/mL) 9125 ± 16814896 ± 25417654 ± 298

Data from a study on lactoferrin (Lf)-conjugated 5.0G PPI dendrimers for lung targeting of methotrexate.[3]

Experimental Protocols

Protocol 1: Preparation of a Dendrimer-Drug Solid Dispersion

This protocol provides a general method for preparing a solid dispersion of a dendrimer-drug conjugate to enhance solubility and dissolution rate.

Materials:

  • This compound

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))

  • Common solvent (e.g., methanol, ethanol, or a mixture)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolution: Dissolve both this compound and the chosen hydrophilic carrier in a common solvent. The ratio of drug to carrier should be optimized based on preliminary studies.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum to form a solid mass.

  • Grinding and Sieving: Pulverize the solid mass using a mortar and pestle and then pass it through a sieve to obtain a uniform particle size.

  • Drying: Dry the resulting powder to remove any residual solvent.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical properties (e.g., using DSC, XRD).

Protocol 2: Formulation of a Dendrimer-Lipid Nanoassembly

This protocol outlines the steps to create a lipid-based nanoformulation for improved in-vivo delivery of this compound.

Materials:

  • This compound

  • Phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)

  • Organic solvent (e.g., chloroform, methanol)

  • Aqueous buffer (e.g., PBS)

  • Rotary evaporator

  • Sonication equipment (probe or bath sonicator)

  • Extruder with polycarbonate membranes (optional)

Procedure:

  • Lipid Film Formation: Dissolve the phospholipids in an organic solvent in a round-bottom flask. Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with an aqueous buffer containing the dissolved this compound. The mixture should be agitated to facilitate the formation of multilamellar vesicles.

  • Sonication: Sonicate the suspension to reduce the size of the vesicles and form small unilamellar vesicles (SUVs).

  • Extrusion (Optional): For a more uniform size distribution, the vesicle suspension can be extruded through polycarbonate membranes with a defined pore size.

  • Purification: Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.

  • Characterization: Characterize the nanoassembly for particle size, zeta potential, encapsulation efficiency, and in-vitro release profile.

Visualizations

DAPTA_Signaling_Pathway This compound This compound CCR5 CCR5 Receptor This compound->CCR5 antagonizes G_Protein G-Protein CCR5->G_Protein activates PLC Phospholipase C G_Protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC Activation IP3_DAG->Ca_PKC NF_kappaB_Activation NF-κB Activation Ca_PKC->NF_kappaB_Activation Inflammatory_Response Inflammatory Response NF_kappaB_Activation->Inflammatory_Response promotes Notch_Signaling Notch Signaling Pathway Notch_Signaling->NF_kappaB_Activation crosstalk

Caption: Signaling pathway of this compound as a CCR5 antagonist, inhibiting the NF-κB pathway.

Bioavailability_Enhancement_Workflow cluster_formulation Formulation Strategies cluster_evaluation In-Vivo Evaluation Solid_Dispersion Solid Dispersion Pharmacokinetics Pharmacokinetic Studies (AUC, Cmax, t1/2) Solid_Dispersion->Pharmacokinetics Lipid_Nanoassembly Lipid-Based Nanoassembly Lipid_Nanoassembly->Pharmacokinetics Surface_Modification Surface Modification Surface_Modification->Pharmacokinetics Toxicity_Assessment Toxicity Assessment Pharmacokinetics->Toxicity_Assessment Efficacy_Studies Efficacy Studies Toxicity_Assessment->Efficacy_Studies This compound This compound This compound->Solid_Dispersion This compound->Lipid_Nanoassembly This compound->Surface_Modification

Caption: Workflow for improving this compound's in-vivo bioavailability.

References

Technical Support Center: 4-(N,N-dimethylamino)phenyl-trans-cinnamate (DAPTA)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the cytotoxicity of 4-(N,N-dimethylamino)phenyl-trans-cinnamate (DAPTA) at high concentrations. The information is intended for researchers, scientists, and drug development professionals.

Introduction

Ambiguity in "this compound" Nomenclature: The acronym "this compound" can refer to two distinct molecules: D-ala-peptide T-amide, a CCR5 antagonist, and 4-(N,N-dimethylamino)phenyl-trans-cinnamate, a derivative of cinnamaldehyde. This guide focuses on the latter, addressing the specific challenges of its cytotoxicity at elevated concentrations, a common characteristic of α,β-unsaturated carbonyl compounds.

Cinnamic acid and its derivatives are of interest for various therapeutic applications.[1][2] However, their electrophilic nature can lead to reactions with cellular nucleophiles, such as glutathione, which can induce cytotoxicity, particularly at high concentrations.[3]

Frequently Asked Questions (FAQs)

Q1: Why is this compound cytotoxic at high concentrations?

A1: this compound, as a cinnamaldehyde derivative, is an α,β-unsaturated carbonyl compound. This chemical structure makes it a Michael reaction acceptor.[3] At high concentrations, it can react with cellular nucleophiles like glutathione (GSH). Depletion of intracellular GSH can lead to oxidative stress and subsequent cell death.[3]

Q2: What are the observable signs of this compound-induced cytotoxicity in cell culture?

A2: Common indicators of cytotoxicity include:

  • Reduced cell viability and proliferation.

  • Changes in cell morphology (e.g., rounding, detachment).

  • Increased membrane permeability, detectable by assays like LDH release.

  • Activation of apoptotic pathways.

Q3: How can I mitigate the cytotoxicity of this compound in my experiments?

A3: A primary strategy is the co-administration of N-acetylcysteine (NAC). NAC is a precursor to L-cysteine, which is required for intracellular glutathione synthesis. It can also directly react with and neutralize electrophilic compounds like cinnamaldehyde derivatives, thereby reducing their cytotoxicity.[3]

Q4: Are there alternative strategies to reduce the cytotoxicity of cinnamaldehyde derivatives?

A4: Yes, other approaches include:

  • Structural Modification: Modifying the chemical structure to reduce electrophilicity while retaining the desired activity can be a long-term strategy.

  • Drug Delivery Systems: Encapsulating this compound in nanoparticles or liposomes can control its release and reduce the effective concentration exposed to non-target cells.

  • Dose Optimization: Carefully titrating the concentration of this compound to find the optimal therapeutic window with minimal toxicity is crucial.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High cell death observed even at low this compound concentrations. The cell line being used is particularly sensitive to electrophilic compounds.1. Perform a dose-response curve to determine the EC50 and CC50 values accurately.2. Consider using a more resistant cell line if appropriate for the experimental goals.3. Implement the NAC co-administration protocol.
Inconsistent results in cytotoxicity assays. 1. Variability in cell seeding density.2. Inconsistent incubation times with this compound.3. Issues with the cytotoxicity assay itself.1. Ensure a consistent number of cells are seeded in each well.2. Standardize all incubation and treatment times.3. Include positive and negative controls for the cytotoxicity assay.
NAC co-administration is interfering with the intended biological effect of this compound. NAC is neutralizing this compound before it can exert its effect.1. Optimize the concentration of NAC to a level that reduces cytotoxicity without completely abrogating the desired activity.2. Investigate the timing of NAC addition (pre-treatment, co-treatment, or post-treatment).

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium, ranging from a high concentration (e.g., 50 µM) to a low concentration (e.g., 0.08 µM).

  • Treatment: Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.5% DMSO).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Mitigation of this compound Cytotoxicity with N-acetylcysteine (NAC)
  • Cell Seeding: Follow step 1 from Protocol 1.

  • Compound Preparation:

    • Prepare serial dilutions of this compound as in Protocol 1.

    • Prepare a stock solution of NAC (e.g., 1 M in water, filter-sterilized).

    • For co-treatment, prepare this compound dilutions that also contain a fixed concentration of NAC (e.g., 1 mM).

  • Treatment: Add the this compound-only and this compound+NAC solutions to the respective wells.

  • Incubation and Assay: Follow steps 4-6 from Protocol 1.

  • Comparison: Compare the cell viability curves of this compound-only treatment with this compound+NAC co-treatment to assess the mitigating effect of NAC.

Quantitative Data Summary

The following table summarizes hypothetical data based on the expected outcomes of the described experiments.

Treatment Concentration (µM) Cell Viability (%)
This compound 195 ± 4.2
578 ± 5.1
1052 ± 3.8
2521 ± 2.5
505 ± 1.2
This compound + 1mM NAC 198 ± 3.9
592 ± 4.5
1085 ± 5.3
2565 ± 4.7
5048 ± 3.6

Visualizations

Signaling Pathway of Cinnamaldehyde-Induced Cytotoxicity and NAC Mitigation

G This compound This compound (High Concentration) GSH Glutathione (GSH) This compound->GSH Depletion ROS Reactive Oxygen Species (ROS) This compound->ROS Induces Neutralization Neutralization This compound->Neutralization GSH->ROS Scavenges OxidativeStress Oxidative Stress ROS->OxidativeStress CellDeath Cell Death OxidativeStress->CellDeath NAC N-acetylcysteine (NAC) NAC->this compound Reacts with NAC->Neutralization GSH_Synth GSH Synthesis NAC->GSH_Synth Promotes Neutralization->OxidativeStress Prevents

Caption: Mechanism of this compound cytotoxicity and NAC's protective role.

Experimental Workflow for Assessing Cytotoxicity Mitigation

G Start Start: Seed Cells (96-well plate) Prepthis compound Prepare this compound Serial Dilutions Start->Prepthis compound PrepNAC Prepare this compound + NAC Serial Dilutions Start->PrepNAC Treatment Treat Cells (24-48h incubation) Prepthis compound->Treatment PrepNAC->Treatment MTT Add MTT Reagent (3-4h incubation) Treatment->MTT Measure Measure Absorbance (570 nm) MTT->Measure Analyze Analyze Data: Compare Viability Measure->Analyze

Caption: Workflow for cytotoxicity assessment and mitigation.

References

Technical Support Center: Controlling Variability in DAP-Treated Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for variability in animal studies involving diaminopimelic acid (DAP).

Frequently Asked Questions (FAQs)

QuestionAnswer
What is Diaminopimelic Acid (DAP) and what is its primary mechanism of action in animal studies? Diaminopimelic acid (DAP) is a component of peptidoglycan in the cell walls of most Gram-negative and certain Gram-positive bacteria.[1][2] In animal studies, its primary role is as a specific ligand for the intracellular pattern-recognition receptor Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1).[1][3][4] The binding of DAP to NOD1 initiates a signaling cascade that typically leads to the activation of the NF-κB and MAPK pathways, resulting in the production of pro-inflammatory cytokines and an innate immune response.[3][4]
What are the major sources of variability in DAP-treated animal studies? Variability in DAP-treated animal studies can arise from several factors, broadly categorized as biological, experimental, and environmental. Inter-individual differences in the microbiome, genetic background, and immune status of the animals are significant biological sources.[5][6] Experimental variability can be introduced through inconsistencies in DAP formulation and administration, as well as the timing and methods of endpoint analysis.[7][8] Environmental factors such as housing conditions, diet, and handling can also contribute to variable outcomes.[7]
How can I choose the appropriate animal model for my DAP study? The choice of animal model depends on the research question. For general studies on NOD1 activation, standard inbred mouse strains (e.g., C57BL/6) are often used. However, if studying the interplay with specific genetic factors, transgenic or knockout models may be necessary.[9] It is crucial to select a model that is appropriate for the disease being studied and to consider species-specific differences in immune responses.[6][8]
What are the recommended routes of administration for DAP in animal studies? The route of administration should be chosen based on the target organ and the desired systemic exposure. Common routes include intraperitoneal (IP), intravenous (IV), subcutaneous (SC), and oral gavage. The IP route is frequently used to elicit a systemic inflammatory response.[10] However, the choice of route can significantly impact the pharmacokinetics and, consequently, the biological response, so it should be carefully considered and consistently applied.[11][12]

Troubleshooting Guides

Issue: High Variability in Inflammatory Cytokine Levels Post-DAP Treatment
Potential Cause Troubleshooting Step
Inconsistent DAP Administration Ensure the DAP solution is homogenous and the administration technique (e.g., injection depth for IP) is consistent across all animals. Utilize standardized restraint methods to minimize stress-induced variations.[12][13]
Inter-individual Microbiome Differences Consider co-housing animals for a period before the experiment to normalize gut microbiota. Alternatively, profile the microbiome of a subset of animals to identify potential correlations with the observed variability.
Variable Animal Handling Implement a strict handling protocol to minimize stress, as stress hormones can modulate the immune response. Ensure all personnel are adequately trained in the handling and administration techniques.[7][14]
Timing of Sample Collection The kinetics of cytokine production can be rapid. Establish a precise and consistent time point for sample collection post-DAP administration for all animals.
Issue: Lack of Expected Phenotypic Response to DAP Treatment
Potential Cause Troubleshooting Step
Suboptimal DAP Dosage Perform a dose-response study to determine the optimal concentration of DAP for the desired effect in your specific animal model.
Incorrect Route of Administration The chosen route may not be optimal for reaching the target tissue. Consider alternative administration routes based on the literature for your specific research question.[10]
Animal Strain is a Low Responder Some animal strains may have polymorphisms in the NOD1 signaling pathway that make them less responsive to DAP.[5] Consider using a different, more responsive strain.
DAP Degradation Ensure the DAP solution is freshly prepared and properly stored. Test the bioactivity of the DAP batch in an in vitro assay before in vivo use.

Experimental Protocols

DAP Solution Preparation and Administration (Intraperitoneal Injection)
  • Reagent Preparation:

    • Dissolve meso-Diaminopimelic acid in sterile, endotoxin-free phosphate-buffered saline (PBS) to the desired stock concentration.

    • Vortex thoroughly to ensure complete dissolution.

    • Filter the solution through a 0.22 µm filter to ensure sterility.

    • Prepare fresh on the day of the experiment or store at -20°C for short-term use. Avoid multiple freeze-thaw cycles.

  • Animal Preparation:

    • Acclimatize animals to the housing facility for at least one week prior to the experiment.

    • Weigh each animal on the day of injection to calculate the precise volume of DAP solution to be administered.

  • Intraperitoneal (IP) Injection Procedure:

    • Restrain the mouse using an appropriate and consistent method.[13]

    • Tilt the animal slightly with the head downwards.

    • Insert a 25-27 gauge needle into the lower abdominal quadrant, aspirating to ensure the needle has not entered the bladder or intestines.[11]

    • Inject the calculated volume of DAP solution slowly and smoothly.

    • Return the animal to its cage and monitor for any adverse reactions.

Signaling Pathways and Experimental Workflows

DAP_NOD1_Signaling_Pathway cluster_extracellular Extracellular/Cytosol cluster_cytosol Cytosol cluster_nucleus Nucleus DAP Diaminopimelic Acid (DAP) NOD1 NOD1 DAP->NOD1 Binds to RIPK2 RIPK2 NOD1->RIPK2 Recruits & Activates IKK_complex IKK Complex RIPK2->IKK_complex Activates MAPK MAPK Pathway RIPK2->MAPK Activates NF_kB NF-κB IKK_complex->NF_kB Activates Gene_Expression Pro-inflammatory Gene Expression NF_kB->Gene_Expression Translocates & Initiates MAPK->Gene_Expression Modulates Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Animal_Acclimatization Animal Acclimatization (≥ 1 week) Group_Allocation Randomized Group Allocation Animal_Acclimatization->Group_Allocation Baseline_Measurement Baseline Measurements (e.g., weight, temp) Group_Allocation->Baseline_Measurement DAP_Preparation DAP Solution Preparation Baseline_Measurement->DAP_Preparation DAP_Administration DAP Administration (Consistent Route & Time) DAP_Preparation->DAP_Administration Monitoring Animal Monitoring DAP_Administration->Monitoring Sample_Collection Sample Collection (e.g., blood, tissue) Monitoring->Sample_Collection Endpoint_Analysis Endpoint Analysis (e.g., ELISA, qPCR) Sample_Collection->Endpoint_Analysis Data_Analysis Statistical Analysis Endpoint_Analysis->Data_Analysis

References

Validation & Comparative

A Comparative Analysis of DAPTA and Other CCR5 Antagonists for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the C-C chemokine receptor 5 (CCR5) antagonist D-ala-peptide T-amide (DAPTA) with other prominent CCR5 antagonists, including Maraviroc, Vicriviroc, Aplaviroc, and Leronlimab. This guide synthesizes available experimental data on their efficacy, mechanism of action, and clinical development status to inform researchers and professionals in the field of drug development.

Introduction to CCR5 Antagonism

C-C chemokine receptor 5 (CCR5) is a G protein-coupled receptor that plays a crucial role in the immune system. It is also a key co-receptor utilized by the most common strains of HIV-1 to enter host cells. By blocking this receptor, CCR5 antagonists prevent viral entry, making them a vital class of antiretroviral drugs. Beyond HIV therapy, the immunomodulatory function of CCR5 has led to the investigation of its antagonists in other therapeutic areas, including inflammatory and autoimmune diseases. This guide provides a comparative overview of this compound against other notable CCR5 antagonists.

Mechanism of Action: A Shared Target, Diverse Interactions

All the compounds discussed are antagonists of the CCR5 receptor, however, their molecular interactions and classifications differ. Small molecules like Maraviroc, Vicriviroc, and Aplaviroc are allosteric non-competitive antagonists.[1][2][3] They bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor, inducing a conformational change that prevents the binding of HIV-1's gp120 envelope protein.[1][4] In contrast, Leronlimab is a humanized monoclonal antibody that binds to a distinct site on the CCR5 co-receptor, competitively inhibiting viral entry.[5][6] this compound, a synthetic peptide, also functions as a selective CCR5 antagonist, blocking viral entry.[7][8]

CCR5_Antagonist_Mechanism cluster_membrane Cell Membrane CCR5 {CCR5 Receptor | Transmembrane Protein} Cell_Entry Viral Entry & Replication CCR5->Cell_Entry 4. Fusion & Entry Blocked_Entry Entry Blocked CCR5->Blocked_Entry HIV HIV-1 (gp120) HIV->CCR5 3. Co-receptor Binding CD4 CD4 Receptor HIV->CD4 1. Binds CD4->CCR5 2. Conformational Change This compound This compound This compound->CCR5 Blocks Binding Other_Antagonists Maraviroc, Vicriviroc, Aplaviroc, Leronlimab Other_Antagonists->CCR5 Blocks Binding Antiviral_Assay_Workflow A Isolate PBMCs B Stimulate with PHA & IL-2 A->B C Add serial dilutions of CCR5 Antagonist B->C D Infect with CCR5-tropic HIV-1 C->D E Culture for 7 days D->E F Measure p24 antigen (ELISA) or Reverse Transcriptase Activity E->F G Calculate EC50 F->G Chemotaxis_Assay Chamber Upper Chamber Porous Membrane Lower Chamber Migration Cell Migration Chamber:f1->Migration Cells CCR5-expressing cells + Antagonist Cells->Chamber:f0 Chemoattractant CCR5 Ligand (e.g., RANTES) Chemoattractant->Chamber:f2 Quantification Quantify Migrated Cells Migration->Quantification

References

DAPTA's Anti-Inflammatory Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of D-ala-peptide T-amide (DAPTA) as a potential therapeutic agent for multiple sclerosis, based on its performance in preclinical EAE models.

This guide provides a comprehensive comparison of the anti-inflammatory effects of this compound in Experimental Autoimmune Encephalomyelitis (EAE), the most commonly used animal model for multiple sclerosis (MS).[1][2] We will delve into the experimental data, outline the underlying mechanisms of action, and present detailed experimental protocols to offer researchers, scientists, and drug development professionals a thorough understanding of this compound's therapeutic potential.

Mechanism of Action: Targeting the Inflammatory Cascade

This compound, a selective antagonist for the C-C Chemokine Receptor 5 (CCR5), demonstrates significant neuroprotective effects by modulating key inflammatory signaling pathways.[3] Evidence suggests that this compound's primary mechanism involves the downregulation of the Notch and NF-κB signaling pathways, which are crucial in the progression of neuroinflammation.[3]

Treatment with this compound in EAE-induced mice has been shown to reduce the activation of microglia and astrocytes within the hippocampus.[4] This is accompanied by a significant decrease in the expression of several pro-inflammatory mediators, including Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), Monocyte Chemoattractant Protein-1 (MCP-1), inducible Nitric Oxide Synthase (iNOS), and Tumor Necrosis Factor-alpha (TNF-α).[3] Conversely, this compound treatment leads to an increase in IκBα, an inhibitor of the NF-κB pathway.[3]

DAPTA_Mechanism_of_Action cluster_inflammation Pro-inflammatory Cascade cluster_intervention Therapeutic Intervention CCR5 CCR5 Notch_NFkB Notch/NF-κB Signaling CCR5->Notch_NFkB Pro_inflammatory_Mediators GM-CSF, MCP-1, iNOS, TNF-α Notch_NFkB->Pro_inflammatory_Mediators Microglia_Astrocyte_Activation Microglia & Astrocyte Activation Notch_NFkB->Microglia_Astrocyte_Activation Neuroinflammation Neuroinflammation Pro_inflammatory_Mediators->Neuroinflammation Microglia_Astrocyte_Activation->Neuroinflammation This compound This compound This compound->CCR5 Antagonizes IkBa IκBα (Inhibitor) This compound->IkBa Upregulates IkBa->Notch_NFkB Inhibits

This compound's mechanism of action in EAE models.

Comparative Efficacy: this compound vs. Other EAE Treatments

While direct head-to-head studies are limited, the available data allows for a comparative assessment of this compound's efficacy against other experimental treatments for EAE.

TreatmentMechanism of ActionKey Findings in EAE Models
This compound CCR5 antagonist; downregulates Notch/NF-κB signaling.[3]Reduces clinical score, decreases infiltration of inflammatory cells, and suppresses pro-inflammatory cytokines (TNF-α, GM-CSF, MCP-1).[3]
Daphnetin Anti-inflammatory agent.Ameliorates EAE by inhibiting inflammatory cytokines like IL-1β and TNF-α.[5]
IDAC-3 Delivers multiple antigenic peptides to antigen-presenting cells.Suppresses and delays the onset of EAE, and lowers IL-17 production.[6]
Dexamethasone (in Ac-DEX microparticles) Corticosteroid with broad anti-inflammatory and immunosuppressive effects.Significantly reduces EAE clinical score and inhibits disease-associated cytokines like IL-17 and GM-CSF.[7]
TnP Peptide Synthetic peptide with immunomodulatory properties.Protects against CNS symptoms and inflammation, proving more effective than betaseron in long-term control of neuronal degeneration.[8]

Experimental Protocols

The validation of this compound's anti-inflammatory effects has been demonstrated through standardized EAE induction and treatment protocols.

EAE Induction in SJL/J Mice:

  • Immunization: Female SJL/J mice (6-8 weeks old) are immunized with myelin basic protein (MBP) emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

  • Pertussis Toxin Administration: Mice receive intraperitoneal injections of pertussis toxin on the day of immunization and 48 hours later to facilitate the entry of inflammatory cells into the central nervous system.

  • Clinical Scoring: Disease progression is monitored daily using a standardized 0-5 scale: 0, no clinical signs; 1, tail limpness; 2, impaired righting reflex; 3, hind limb paralysis; 4, hind- and forelimb paralysis; 5, death.[8]

This compound Treatment Regimen:

  • Dosage: this compound is administered subcutaneously at a dose of 0.01 mg/kg.[4]

  • Frequency: Daily injections for a specified duration, often starting at the onset of clinical symptoms.

EAE_Workflow cluster_induction EAE Induction Phase cluster_treatment Treatment & Monitoring Phase Immunization Day 0: Immunization (MBP in CFA) PTX1 Day 0: Pertussis Toxin Onset Day 9-14: Onset of Clinical Symptoms Immunization->Onset Incubation Period PTX2 Day 2: Pertussis Toxin DAPTA_Treatment Daily this compound (s.c.) or Vehicle Control Onset->DAPTA_Treatment Monitoring Daily Clinical Scoring (Scale 0-5) DAPTA_Treatment->Monitoring Peak Day 12-19: Peak Disease Severity Monitoring->Peak Analysis Post-mortem Analysis: - Histology - Cytokine Profiling - Gene Expression Peak->Analysis

References

A Head-to-Head In-Vitro Comparison of DAPTA and Maraviroc: Efficacy and Mechanism of Action as CCR5 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of HIV-1 entry inhibitors, both D-Ala-Peptide T-Amide (DAPTA) and Maraviroc have emerged as significant antagonists of the C-C chemokine receptor 5 (CCR5), a critical co-receptor for the entry of R5-tropic HIV-1 into host cells. This guide provides a comprehensive in-vitro comparison of their performance, mechanism of action, and effects on downstream cellular signaling, supported by experimental data to inform researchers, scientists, and drug development professionals.

Executive Summary

This compound, a peptide-based CCR5 antagonist, and Maraviroc, a small molecule allosteric inhibitor, both effectively block HIV-1 entry by targeting the CCR5 co-receptor. In-vitro studies demonstrate that both compounds exhibit potent anti-HIV-1 activity. This compound has been shown to potently inhibit the binding of the viral envelope glycoprotein gp120 to CCR5 with IC50 values in the low nanomolar range.[1][2] Maraviroc also demonstrates potent antiviral activity against a broad range of R5-tropic HIV-1 primary isolates, with a geometric mean 90% inhibitory concentration (IC90) of 2.0 nM.[3] While both drugs target the same co-receptor, their distinct molecular nature—a peptide versus a small molecule—leads to different mechanisms of action and potential downstream effects. Maraviroc functions as a non-competitive allosteric inhibitor, binding to a transmembrane pocket on CCR5 distinct from the gp120 binding site, thereby inducing a conformational change in the receptor that prevents its interaction with the viral protein.[4] In contrast, this compound appears to directly interfere with the binding of the gp120-CD4 complex to CCR5.[1][2] Furthermore, this compound has been observed to modulate downstream inflammatory signaling pathways, such as Notch/NF-κB, which may offer additional therapeutic benefits.[5] Maraviroc, on the other hand, has been shown in some in-vitro assays to be a functional antagonist without affecting CCR5 cell surface levels or certain associated intracellular signaling pathways, such as calcium redistribution.[3][6][7]

Data Presentation

Antiviral Activity and Receptor Binding Affinity

The following tables summarize the in-vitro efficacy of this compound and Maraviroc from various studies. It is important to note that the data are compiled from different sources and experimental conditions may vary.

Table 1: In-Vitro Anti-HIV-1 Activity

CompoundAssay TypeVirus Strain/TargetCell Line/SystemIC50/IC90Reference
This compound gp120 Binding Inhibitiongp120 BalCCR5-expressing cellsIC50 = 0.06 nM[2]
gp120 Binding Inhibitiongp120 CM235CCR5-expressing cellsIC50 = 0.32 nM[2]
HIV-1 Replication InhibitionR5 HIV-1 strainsMonocytes/Macrophages>90% inhibition at 1 nM[8]
Maraviroc HIV-1 Replication Inhibition43 primary isolates (various clades)PBMCsGeometric Mean IC90 = 2.0 nM[3]
Pseudovirus Neutralization200 Env-recombinant pseudovirusesU87.CD4.CCR5 cellsGeometric Mean IC90 = 13.7 nM[9]
HIV-1 Replication InhibitionHIV-1/M R5 strain (ARP1102)Not specifiedIC50 = 1.89 nM[10]
HIV-1 Replication InhibitionHIV-1/O strains (40)Not specifiedMedian IC50 = 1.23 nM[10]

Table 2: CCR5 Binding Affinity

CompoundAssay TypeLigand/TracerCell Line/SystemBinding Affinity (Kd/Ki)Reference
This compound Not explicitly found in searchesNot explicitly found in searches
Maraviroc Radioligand Binding Assay[3H]MaravirocCCR5 membranesKd = 0.18 ± 0.02 nM[11]
Radioligand Binding AssayNot specifiedNot specifiedKd = 0.40 ± 0.02 nM[11]

Mechanism of Action and Signaling Pathways

This compound: Competitive Antagonism and Immunomodulation

This compound, a synthetic peptide analog of Peptide T, functions as a competitive antagonist of CCR5. It directly interferes with the interaction between the HIV-1 gp120, complexed with the primary receptor CD4, and the CCR5 co-receptor, thereby preventing viral entry into the host cell.

DAPTA_Mechanism cluster_membrane Cell Membrane cluster_extracellular Extracellular Space CD4 CD4 CCR5 CCR5 gp120 HIV-1 gp120 gp120->CD4 1. Binding gp120->CCR5 2. Co-receptor Binding (Blocked by this compound) This compound This compound This compound->CCR5 Inhibition

This compound's mechanism of action.

Beyond its direct antiviral effect, in-vitro studies have shown that this compound can modulate downstream signaling pathways. Specifically, it has been demonstrated to downregulate Notch/NF-κB signaling, which is implicated in inflammatory responses.[5] This suggests a potential dual role for this compound as both an antiviral and an immunomodulatory agent.

DAPTA_Signaling This compound This compound CCR5 CCR5 This compound->CCR5 Binds to Notch_NFkB Notch/NF-κB Signaling This compound->Notch_NFkB Inhibits Inflammation Pro-inflammatory Mediators This compound->Inflammation Downregulates CCR5->Notch_NFkB Activates Notch_NFkB->Inflammation Upregulates

This compound's effect on downstream signaling.
Maraviroc: Allosteric Inhibition

Maraviroc is a small molecule that acts as a non-competitive, allosteric inhibitor of CCR5. It binds to a hydrophobic pocket within the transmembrane helices of the receptor, distinct from the binding site of gp120 and native chemokines.[4] This binding induces a conformational change in CCR5, rendering it unable to interact with the HIV-1 gp120 envelope protein, thus preventing viral entry.

Maraviroc_Mechanism cluster_membrane Cell Membrane cluster_extracellular Extracellular Space CCR5 CCR5 CCR5_altered Altered CCR5 (Maraviroc-bound) CCR5->CCR5_altered Induces conformational change gp120 HIV-1 gp120 gp120->CCR5_altered Binding prevented Maraviroc Maraviroc Maraviroc->CCR5 Binds allosterically

Maraviroc's allosteric mechanism.

In terms of downstream signaling, Maraviroc is considered a functional antagonist. In-vitro studies have shown that it inhibits chemokine-induced intracellular calcium redistribution.[3][7] However, it does not appear to affect CCR5 cell surface levels or trigger receptor internalization, and in some contexts, it has been reported to have minimal effects on T-cell activation markers.[3][12][13]

Experimental Protocols

Detailed, standardized protocols for the in-vitro assays are crucial for the accurate comparison of antiviral agents. Below are outlines of key experimental methodologies.

HIV-1 Entry/Replication Inhibition Assay

This assay measures the ability of a compound to inhibit HIV-1 infection of target cells.

HIV_Entry_Assay A 1. Seed Target Cells (e.g., PBMCs, TZM-bl) B 2. Pre-incubate cells with serial dilutions of this compound or Maraviroc A->B C 3. Infect cells with R5-tropic HIV-1 B->C D 4. Incubate for a defined period (e.g., 48-72 hours) C->D E 5. Quantify viral replication (e.g., p24 ELISA, Luciferase assay) D->E F 6. Calculate IC50/IC90 values E->F

Workflow for HIV-1 Entry Inhibition Assay.

Methodology:

  • Cell Culture: Target cells susceptible to HIV-1 infection, such as peripheral blood mononuclear cells (PBMCs) or engineered cell lines like TZM-bl, are cultured under appropriate conditions.

  • Compound Treatment: Cells are pre-incubated with a range of concentrations of the test compound (this compound or Maraviroc) for a specified time.

  • Viral Infection: A known amount of an R5-tropic HIV-1 strain is added to the cell cultures.

  • Incubation: The infected cells are incubated for a period that allows for viral replication (typically 48-72 hours).

  • Quantification: The extent of viral replication is measured using methods such as p24 antigen capture ELISA (to quantify viral protein) or a luciferase reporter gene assay (in engineered cell lines).

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to untreated control cells, and the IC50 (the concentration at which 50% of viral replication is inhibited) and/or IC90 values are determined.

CCR5 Receptor Binding Assay

This assay quantifies the affinity of a compound for the CCR5 receptor.

Binding_Assay A 1. Prepare cell membranes or whole cells expressing CCR5 B 2. Incubate with a radiolabeled CCR5 ligand (e.g., [3H]Maraviroc, 125I-MIP-1β) A->B C 3. Add increasing concentrations of unlabeled competitor (this compound or Maraviroc) B->C D 4. Separate bound from free radioligand (e.g., filtration) C->D E 5. Quantify bound radioactivity D->E F 6. Determine Ki or Kd values E->F

Workflow for CCR5 Receptor Binding Assay.

Methodology:

  • Preparation: Membranes from cells overexpressing CCR5 or whole cells are prepared.

  • Binding Reaction: The membranes or cells are incubated with a constant concentration of a radiolabeled ligand that binds to CCR5.

  • Competition: Increasing concentrations of the unlabeled test compound (this compound or Maraviroc) are added to compete with the radiolabeled ligand for binding to CCR5.

  • Separation: The reaction is terminated, and the bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a filter that retains the cell membranes.

  • Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the inhibition constant (Ki) or dissociation constant (Kd) of the test compound is calculated.

In-Vitro Cytotoxicity Assay

This assay is essential to determine if the observed antiviral effect is due to specific inhibition of the virus or to general toxicity to the host cells.

Cytotoxicity_Assay A 1. Seed cells in a multi-well plate B 2. Add serial dilutions of This compound or Maraviroc A->B C 3. Incubate for the same duration as the antiviral assay B->C D 4. Assess cell viability using a colorimetric or fluorometric assay (e.g., MTT, MTS) C->D E 5. Calculate the 50% cytotoxic concentration (CC50) D->E

Workflow for In-Vitro Cytotoxicity Assay.

Methodology:

  • Cell Seeding: The same type of cells used in the antiviral assay are seeded in a multi-well plate.

  • Compound Addition: Serial dilutions of the test compound are added to the cells.

  • Incubation: The cells are incubated for the same duration as in the antiviral assay.

  • Viability Assessment: A reagent that measures metabolic activity, such as MTT or MTS, is added. The conversion of this reagent into a colored product by viable cells is quantified using a spectrophotometer.

  • Data Analysis: The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is calculated. A high CC50 value relative to the IC50 value indicates a favorable therapeutic index.

Conclusion

Both this compound and Maraviroc are potent in-vitro inhibitors of R5-tropic HIV-1 entry, operating through distinct mechanisms of CCR5 antagonism. Maraviroc, as a small molecule allosteric inhibitor, has been extensively characterized and is an approved therapeutic. This compound, a peptide antagonist, not only blocks viral entry but also exhibits potential immunomodulatory effects by influencing downstream inflammatory signaling pathways. The choice between these or similar CCR5 antagonists in future drug development may be guided by the desired specificity of action and the potential for ancillary therapeutic benefits. Further head-to-head in-vitro studies under identical experimental conditions would be invaluable for a more direct comparison of their potency and pharmacological profiles.

References

Cross-Validation of DAPTA's Antiviral Activity in Diverse Cell Lineages: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral activity of D-Ala-Peptide T-Amide (DAPTA), a CCR5 antagonist, across different cell lines. The data presented is based on available experimental evidence to assist researchers in evaluating its potential as an antiviral agent.

Introduction to this compound

This compound is a synthetic octapeptide that acts as a selective antagonist for the C-C chemokine receptor 5 (CCR5).[1][2] CCR5 is a critical co-receptor for the entry of R5-tropic strains of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells. By binding to CCR5, this compound effectively blocks the interaction between the viral envelope glycoprotein gp120 and the host cell, thereby inhibiting viral entry and subsequent replication.[1][3] This mechanism of action makes this compound a promising candidate for antiviral therapy, particularly against HIV-1.

Comparative Antiviral Efficacy of this compound

The antiviral activity of this compound has been evaluated in different cell types that are relevant to HIV-1 pathogenesis, primarily in immune cells and neuronal cell lines. The following table summarizes the available quantitative data on this compound's efficacy.

Cell LineVirusEfficacyAlternative CCR5 AntagonistEfficacy of AlternativeReference
Monocytes/Macrophages (M/M)R5-tropic HIV-1>90% inhibition at 10⁻⁹ MTAK-779Not specified in direct comparison[4]
Neuroblastoma Cell LineR5-tropic HIV-1 (apoptosis inhibition)More active than TAK-779TAK-779Less active than this compound[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are the generalized protocols for the key experiments cited in the evaluation of this compound's antiviral activity.

Antiviral Assay in Monocytes/Macrophages (M/M)

This protocol is based on the methodology described by Pollicita et al., 2007.[4]

  • Isolation and Culture of M/M:

    • Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors by Ficoll-Hypaque density gradient centrifugation.

    • Monocytes are purified from PBMCs by adherence to plastic culture dishes.

    • Adherent monocytes are cultured in RPMI-1640 medium supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics, and allowed to differentiate into macrophages over 7-10 days.

  • HIV-1 Infection:

    • Differentiated macrophages are pre-treated with various concentrations of this compound for 1 hour at 37°C.

    • Cells are then infected with a known titer of an R5-tropic HIV-1 strain (e.g., BaL).

    • After 2-4 hours of incubation, the viral inoculum is removed, and the cells are washed with fresh medium.

    • The cells are then cultured in the presence of the corresponding concentration of this compound for the duration of the experiment (typically 14-21 days).

  • Quantification of Viral Replication:

    • Supernatants are collected at multiple time points post-infection.

    • The level of HIV-1 p24 antigen in the supernatants is quantified using an enzyme-linked immunosorbent assay (ELISA) as a measure of viral replication.

    • The percentage of inhibition is calculated by comparing the p24 levels in this compound-treated cultures to those in untreated control cultures.

Apoptosis Inhibition Assay in Neuroblastoma Cell Line

This protocol is a generalized representation of the experiment described by Pollicita et al., 2007.[4]

  • Cell Culture:

    • A human neuroblastoma cell line (e.g., SK-N-SH) is cultured in appropriate medium (e.g., DMEM with FBS, L-glutamine, and antibiotics).

  • Induction of Apoptosis:

    • Neuroblastoma cells are treated with conditioned medium from HIV-1 infected monocyte/macrophage cultures (containing viral proteins and other soluble factors known to induce apoptosis) or with purified gp120 from an R5-tropic HIV-1 strain.

    • This compound or a comparator CCR5 antagonist (e.g., TAK-779) is added to the culture medium at various concentrations.

  • Assessment of Apoptosis:

    • After a defined incubation period (e.g., 24-48 hours), the percentage of apoptotic cells is determined using methods such as:

      • Annexin V/Propidium Iodide (PI) Staining: Cells are stained with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and PI (a fluorescent dye that enters cells with compromised membrane integrity). The stained cells are then analyzed by flow cytometry.

      • TUNEL Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.

Visualizing the Mechanism and Workflow

To better understand the experimental processes and the underlying biological pathways, the following diagrams are provided.

HIV_Entry_Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding CD4->gp120 This compound This compound This compound->CCR5

Figure 1. Mechanism of this compound-mediated HIV-1 entry inhibition.

Antiviral_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Infection cluster_analysis Analysis isolate_mm Isolate & Differentiate Monocytes/Macrophages pretreat Pre-treat with this compound isolate_mm->pretreat infect Infect with R5-tropic HIV-1 pretreat->infect culture Culture for 14-21 days infect->culture collect Collect Supernatants culture->collect elisa Quantify p24 Antigen (ELISA) collect->elisa analyze Calculate % Inhibition elisa->analyze

Figure 2. Experimental workflow for assessing antiviral activity in M/M.

Conclusion

The available data indicates that this compound is a potent inhibitor of R5-tropic HIV-1 replication in monocytes/macrophages and can effectively inhibit apoptosis in a neuroblastoma cell line. Its mechanism as a CCR5 antagonist provides a clear rationale for its antiviral activity. However, a direct cross-validation of its efficacy with standardized IC50 or EC50 values across a broader range of cell lines is not extensively documented in the accessible literature. Further studies providing such quantitative comparisons would be highly valuable for a more comprehensive assessment of this compound's therapeutic potential relative to other CCR5 antagonists. The detailed protocols provided herein offer a foundation for such future comparative investigations.

References

A Comparative Analysis of DAPTA and TAK-779 in the Modulation of Neuronal Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to DAPTA and TAK-779

This compound (d-Ala-Peptide T-Amide) and TAK-779 are both antagonists of the C-C chemokine receptor type 5 (CCR5). This receptor, primarily known for its role in the immune system and as a co-receptor for HIV entry, is also expressed on various cell types in the brain, including neurons and microglia. The involvement of CCR5 in neuroinflammatory processes has led to investigations into the neuroprotective potential of its antagonists.

Performance in Neuroprotection: An Overview of CCR5 Antagonists

A systematic review of preclinical studies on CCR5 antagonists in stroke models has indicated a potential neuroprotective effect for this class of drugs. The review, which included studies on both this compound and TAK-779, found that the administration of CCR5 antagonists was associated with a reduction in infarct volume following ischemic events. While this suggests a role in preventing neuronal death, specific data detailing a direct comparison of this compound and TAK-779 on the molecular markers of neuronal apoptosis, such as caspase activation and the regulation of the Bcl-2 family of proteins, is limited.

Studies on other CCR5 antagonists, such as Maraviroc, have shown a reduction in apoptosis markers in the hippocampus, lending weight to the hypothesis that CCR5 antagonism can directly impact neuronal survival pathways. The proposed mechanism involves the modulation of neuroinflammatory responses that can exacerbate apoptotic processes in neurons.

Quantitative Data Summary

Due to the absence of direct comparative experimental data for this compound and TAK-779 on key markers of neuronal apoptosis, a quantitative comparison table cannot be provided at this time. Future research directly comparing these two compounds using standardized neuronal apoptosis assays is necessary to generate the data required for a comprehensive performance evaluation.

Experimental Protocols

To facilitate further research into the comparative effects of this compound and TAK-779 on neuronal apoptosis, detailed methodologies for key experimental assays are provided below.

Caspase-3 Activity Assay (Fluorometric)

This protocol is designed to quantify the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • 96-well microplate reader with fluorescence capabilities (excitation/emission: 380/440 nm)

  • Caspase-3 substrate (e.g., Ac-DEVD-AMC)

  • Cell lysis buffer

  • Assay buffer

  • Dithiothreitol (DTT)

  • Cultured neuronal cells treated with this compound, TAK-779, or vehicle control

Procedure:

  • Cell Lysis:

    • Induce apoptosis in neuronal cell cultures and treat with the desired concentrations of this compound or TAK-779 for the specified duration.

    • Pellet the cells by centrifugation and resuspend in chilled cell lysis buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute to pellet cellular debris. The supernatant is the cell lysate.

  • Assay Reaction:

    • Add 50 µL of 2X reaction buffer (containing 10 mM DTT) to each well of a 96-well plate.

    • Add 50 µL of cell lysate to each well.

    • Add 5 µL of the 1 mM caspase-3 substrate Ac-DEVD-AMC (final concentration 50 µM).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement:

    • Measure the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 440 nm.

    • The fluorescence intensity is proportional to the amount of caspase-3 activity in the sample.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay is a method for detecting DNA fragmentation that results from apoptotic signaling cascades.

Materials:

  • Fluorescence microscope

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL reaction mixture (containing TdT and FITC-dUTP)

  • DAPI nuclear stain

  • Cultured neuronal cells on coverslips treated with this compound, TAK-779, or vehicle control

Procedure:

  • Fixation and Permeabilization:

    • Treat neuronal cells on coverslips with this compound or TAK-779.

    • Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash with PBS and permeabilize with 0.1% Triton X-100 for 2 minutes on ice.

  • TUNEL Staining:

    • Wash cells with PBS.

    • Incubate cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.

    • Wash cells with PBS.

  • Counterstaining and Imaging:

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash with PBS and mount the coverslips onto microscope slides.

    • Visualize the cells under a fluorescence microscope. TUNEL-positive cells (apoptotic) will show green fluorescence, while all nuclei will show blue fluorescence.

Western Blot for Bcl-2 and Bax

This protocol allows for the semi-quantitative analysis of the expression levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. The ratio of Bax to Bcl-2 is a critical indicator of the cell's propensity to undergo apoptosis.

Materials:

  • SDS-PAGE and Western blotting equipment

  • Primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein lysis buffer with protease inhibitors

  • Cultured neuronal cells treated with this compound, TAK-779, or vehicle control

Procedure:

  • Protein Extraction:

    • Treat neuronal cells with this compound or TAK-779.

    • Lyse the cells in protein lysis buffer.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.

    • Incubate the membrane with the primary antibodies against Bcl-2, Bax, and the loading control overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify the band intensities and normalize to the loading control to determine the relative expression levels of Bcl-2 and Bax.

Signaling Pathways and Visualizations

The following diagrams illustrate the general intrinsic pathway of neuronal apoptosis and a hypothetical experimental workflow for comparing this compound and TAK-779.

Neuronal_Apoptosis_Pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., Oxidative Stress, Neurotoxins) Bcl2_Family Bcl-2 Family Proteins Apoptotic_Stimulus->Bcl2_Family Bax_Bak Bax/Bak Activation Bcl2_Family->Bax_Bak Bcl2_BclXL Bcl-2/Bcl-xL (Anti-apoptotic) Bcl2_Family->Bcl2_BclXL Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Pore formation Bcl2_BclXL->Bax_Bak Inhibits Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation (Initiator Caspase) Apaf1->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis (DNA Fragmentation, Cell Death) Caspase3->Apoptosis CCR5_Antagonist CCR5 Antagonist (this compound or TAK-779) CCR5_Antagonist->Bax_Bak Potential Inhibition CCR5_Antagonist->Bcl2_BclXL Potential Upregulation

Caption: Intrinsic pathway of neuronal apoptosis and potential intervention points for CCR5 antagonists.

Experimental_Workflow Start Neuronal Cell Culture Induction Induce Apoptosis (e.g., with H2O2 or Staurosporine) Start->Induction Treatment Treatment Groups Induction->Treatment Control Vehicle Control Treatment->Control This compound This compound Treatment Treatment->this compound TAK779 TAK-779 Treatment Treatment->TAK779 Incubation Incubation Control->Incubation This compound->Incubation TAK779->Incubation Assays Apoptosis Assays Incubation->Assays Caspase Caspase-3 Activity Assay Assays->Caspase TUNEL TUNEL Assay Assays->TUNEL Western Western Blot (Bcl-2/Bax) Assays->Western Analysis Data Analysis and Comparison Caspase->Analysis TUNEL->Analysis Western->Analysis

Assessing the Synergistic Potential of DAPTA in Antiretroviral Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ala-Peptide T-amide (DAPTA) is a viral entry inhibitor that functions as a CCR5 antagonist, blocking the entry of R5-tropic HIV-1 into host cells.[1] As the landscape of HIV treatment increasingly relies on combination antiretroviral therapy (cART) to enhance efficacy, reduce toxicity, and combat drug resistance, understanding the synergistic potential of novel agents like this compound is paramount. This guide provides a comparative assessment of this compound's potential for synergistic effects with other antiretroviral drugs, outlines the experimental protocols for evaluating such interactions, and visualizes the underlying mechanisms and workflows. While direct quantitative data on the synergistic effects of this compound with other specific antiretroviral drugs is limited in publicly available literature, this guide synthesizes the existing knowledge and provides a framework for future research.

Data Presentation: A Framework for Assessing Synergy

A critical aspect of evaluating drug combinations is the quantitative assessment of synergy, additivity, or antagonism. The Combination Index (CI) is a widely used metric, where:

  • CI < 1 indicates synergy

  • CI = 1 indicates an additive effect

  • CI > 1 indicates antagonism

The strength of the synergy can be further classified based on the CI value (e.g., <0.1 for very strong synergy, 0.1-0.3 for strong synergy).[2]

Drug Class Examples Mechanism of Action Rationale for Synergy with this compound
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) Zidovudine (AZT), Tenofovir (TDF), Emtricitabine (FTC)Inhibit the HIV reverse transcriptase enzyme, preventing the conversion of viral RNA into DNA.Dual blockade of the viral lifecycle at two distinct stages: entry (this compound) and reverse transcription (NRTIs).
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) Efavirenz (EFV), Nevirapine (NVP)Bind to a different site on the reverse transcriptase enzyme to inhibit its function.Similar to NRTIs, this combination targets both viral entry and a key enzymatic step in replication.
Protease Inhibitors (PIs) Ritonavir, DarunavirInhibit the HIV protease enzyme, preventing the maturation of new, infectious virus particles.Targeting both the initial entry of the virus and the final step of producing mature virions could lead to a potent antiviral effect.
Integrase Strand Transfer Inhibitors (INSTIs) Raltegravir, DolutegravirBlock the integrase enzyme, which is responsible for inserting the viral DNA into the host cell's genome.Combining an entry inhibitor with an integrase inhibitor would interfere with two critical steps for establishing a productive infection.
Fusion Inhibitors Enfuvirtide (T-20)Prevent the fusion of the viral and cellular membranes, another step in the entry process.Although both are entry inhibitors, they target different components of the entry machinery (CCR5 vs. gp41), potentially leading to synergistic inhibition of viral entry.

Experimental Protocols

The following outlines a standard experimental protocol for assessing the in vitro synergistic effects of this compound with other antiretroviral drugs.

Checkerboard Assay for Synergy Analysis

The checkerboard assay is a common method to evaluate the interaction of two antimicrobial agents.

  • Cell Culture and Virus Preparation:

    • Maintain a suitable host cell line (e.g., TZM-bl cells or peripheral blood mononuclear cells) in appropriate culture conditions.

    • Prepare a stock of a well-characterized HIV-1 strain (e.g., a CCR5-tropic laboratory strain or a clinical isolate).

  • Drug Dilution Series:

    • Prepare serial dilutions of this compound and the other antiretroviral drug(s) to be tested. The concentration range should span from well below to well above the 50% inhibitory concentration (IC50) of each drug.

  • Assay Setup:

    • In a 96-well plate, add the diluted drugs in a checkerboard pattern. Each well will contain a unique combination of concentrations of the two drugs. Include wells with each drug alone and wells with no drugs as controls.

    • Add the host cells to each well.

    • Infect the cells with the prepared HIV-1 stock.

  • Incubation and Endpoint Measurement:

    • Incubate the plates for a period sufficient for viral replication (e.g., 48-72 hours).

    • Measure the extent of viral replication in each well. This can be done using various methods, such as a luciferase reporter gene assay (for TZM-bl cells), a p24 antigen ELISA, or a reverse transcriptase activity assay.

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each drug combination compared to the no-drug control.

    • Use a software program like CalcuSyn or CompuSyn to analyze the data based on the median-effect principle developed by Chou and Talalay. This analysis will generate Combination Index (CI) values for different effect levels (e.g., CI50, CI75, CI90).

Mandatory Visualization

Signaling Pathways and Experimental Workflows

HIV_Lifecycle_and_ART_Intervention cluster_Cell Host Cell cluster_Nucleus Nucleus CD4_Receptor CD4 Receptor CCR5_Coreceptor CCR5 Co-receptor CD4_Receptor->CCR5_Coreceptor 2. Co-receptor Binding Cytoplasm Cytoplasm CCR5_Coreceptor->Cytoplasm 3. Fusion & Entry Viral_RNA Viral RNA Cytoplasm->Viral_RNA 4. Uncoating Nucleus Nucleus Integrated_Provirus Integrated Provirus Nucleus->Integrated_Provirus 7. Integration Host_DNA Host_DNA Viral_mRNA Viral mRNA Integrated_Provirus->Viral_mRNA 8. Transcription Viral_Proteins Viral Proteins Viral_mRNA->Viral_Proteins 9. Translation HIV_Virion HIV Virion HIV_Virion->CD4_Receptor 1. Binding Viral_DNA Viral DNA Viral_RNA->Viral_DNA 5. Reverse Transcription Viral_DNA->Nucleus 6. Nuclear Entry New_Virion New Virion Viral_Proteins->New_Virion 10. Assembly & Budding New_Virion->HIV_Virion 11. Maturation NRTIs_NNRTIs NRTIs/NNRTIs NRTIs_NNRTIs->Viral_RNA Inhibit INSTIs INSTIs INSTIs->Integrated_Provirus Block Integration PIs Protease Inhibitors PIs->New_Virion Block Maturation This compound This compound This compound->CCR5_Coreceptor Blocks Binding

Caption: HIV lifecycle and points of intervention for different antiretroviral drug classes.

Synergy_Assay_Workflow Start Start Drug_Dilution Prepare Serial Dilutions of This compound and Test ARV Start->Drug_Dilution Checkerboard_Setup Add Drug Combinations in a Checkerboard Layout Drug_Dilution->Checkerboard_Setup Cell_Plating Plate Host Cells in 96-well Format Cell_Plating->Checkerboard_Setup Infection Infect Cells with HIV-1 Checkerboard_Setup->Infection Incubation Incubate for 48-72 hours Infection->Incubation Endpoint_Assay Measure Viral Replication (e.g., p24 ELISA, Luciferase) Incubation->Endpoint_Assay Data_Analysis Calculate % Inhibition and Determine Combination Index (CI) Endpoint_Assay->Data_Analysis Results Results Data_Analysis->Results

Caption: Experimental workflow for assessing in vitro drug synergy using a checkerboard assay.

Conclusion and Future Directions

This compound, with its mechanism as a CCR5 antagonist, holds theoretical promise for synergistic activity when combined with other classes of antiretroviral drugs that target different stages of the HIV-1 lifecycle. The combination of ART with this compound has been suggested to lead to an effective suppression of active HIV replication in blood monocytes compared to either treatment alone.[1] However, a significant gap exists in the published scientific literature regarding specific quantitative data to confirm and characterize these potential synergies.

Future research should prioritize conducting comprehensive in vitro checkerboard assays to determine the Combination Index values for this compound with a wide range of approved antiretroviral agents. Promising synergistic combinations identified in vitro should then be further evaluated in preclinical animal models and ultimately in well-designed clinical trials. The generation of this quantitative data is crucial for guiding the strategic development of this compound as a component of future combination therapies for HIV-1 infection.

References

Independent Verification of DAPTA's Mechanism of Action: A Comparative Guide to CCR5 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of D-Ala-Peptide T-Amide (DAPTA), a CCR5 antagonist, with other key alternatives. The information presented is based on independently verifiable experimental data to assist in evaluating its mechanism of action and performance.

Introduction to this compound and its Primary Mechanism of Action

This compound, a synthetic octapeptide, functions as a selective antagonist for the C-C chemokine receptor 5 (CCR5). This receptor is a critical co-receptor for the entry of R5-tropic strains of HIV-1 into host cells. Beyond its role in HIV-1 infection, CCR5 is implicated in various inflammatory and neuroinflammatory processes, making it a therapeutic target for a range of diseases.

This compound's primary mechanism of action involves binding to the CCR5 receptor, thereby sterically hindering the interaction between the receptor and its ligands. In the context of HIV-1, this blockage prevents the viral envelope glycoprotein gp120 from engaging with CCR5, a crucial step in the viral fusion and entry process. In inflammatory conditions, this compound's antagonism of CCR5 is thought to impede the migration of inflammatory cells to sites of inflammation.

Comparative Analysis of In Vitro Potency

The in vitro potency of CCR5 antagonists is a key indicator of their potential therapeutic efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

CompoundAssay TypeTarget/LigandIC50 (nM)Reference(s)
This compound gp120 Binding Inhibitiongp120 Bal0.06[1]
gp120 Binding Inhibitiongp120 CM2350.32[1]
Maraviroc Chemokine Binding InhibitionMIP-1α3.3[2]
Chemokine Binding InhibitionMIP-1β7.2[2][3]
Chemokine Binding InhibitionRANTES5.2[2][3]
Vicriviroc CCR5 AntagonismCCR510[4]
Chemokine Binding InhibitionMIP-1α0.91[4]
RANTES-induced Calcium ReleaseRANTES16[4]
TAK-779 Apoptosis InhibitionR5 HIV-1 infected M/MThis compound more active[5]

Note: IC50 values are highly dependent on the specific assay conditions, cell types, and viral strains used. Direct comparison between studies should be made with caution.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by CCR5 antagonists and typical experimental workflows used to assess their activity.

DAPTA_Mechanism_of_Action cluster_hiv_entry HIV-1 Entry Pathway cluster_dapta_inhibition Inhibition by this compound HIV HIV-1 gp120 CD4 CD4 Receptor HIV->CD4 1. Binding BlockedCCR5 CCR5 (Blocked) HIV->BlockedCCR5 Binding Inhibited CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change Fusion Membrane Fusion & Viral Entry CCR5->Fusion 3. Co-receptor Binding HostCell Host Cell Membrane This compound This compound This compound->BlockedCCR5 Binds to CCR5 Chemotaxis_Assay_Workflow cluster_workflow Chemotaxis Assay Workflow start Start: Prepare cell suspension (e.g., CCR5-expressing cells) step1 Add chemoattractant (e.g., RANTES) to lower chamber of Transwell plate start->step1 step2 Add cell suspension with or without CCR5 antagonist (e.g., this compound) to upper chamber step1->step2 step3 Incubate to allow cell migration step2->step3 step4 Quantify migrated cells in the lower chamber step3->step4 end End: Determine inhibition of chemotaxis step4->end Radioligand_Binding_Assay cluster_assay Radioligand Binding Assay Principle Receptor CCR5 Receptor Binding Binding Event Receptor->Binding NoBinding No Binding Receptor->NoBinding Radioligand Radiolabeled Ligand (e.g., [125I]-MIP-1α) Radioligand->Receptor Binds Antagonist Unlabeled Antagonist (e.g., this compound) Antagonist->Receptor Competes for Binding

References

Evaluating the Cross-Reactivity of DAPTA with Other Chemokine Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the cross-reactivity of D-Ala-Peptide T-Amide (DAPTA), a selective C-C chemokine receptor 5 (CCR5) antagonist, with other chemokine receptors. This compound has been a subject of interest primarily for its role as a viral entry inhibitor for R5 tropic HIV-1 strains.[1][2] Its therapeutic potential is also being explored in other inflammatory and neurodegenerative diseases.[3][4] Understanding its selectivity is crucial for predicting its therapeutic efficacy and potential off-target effects.

Executive Summary

Data Presentation: Quantitative Analysis of this compound's Receptor Affinity

The following table summarizes the available quantitative data for this compound's inhibitory activity at the CCR5 receptor. It is important to note that these values were determined in the context of inhibiting the binding of the HIV-1 gp120 protein to CCR5, which is its primary therapeutic application.

ReceptorLigand/Interaction MeasuredAssay TypeIC50 (nM)Reference
CCR5gp120 (Bal strain) - CCR5Radioligand Binding Assay0.06[2]
CCR5gp120 (CM235 strain) - CCR5Radioligand Binding Assay0.32[2]

Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.

Currently, there is a lack of published, direct, and comparative quantitative data (e.g., Ki or IC50 values) from binding or functional assays for this compound against a broad panel of other chemokine receptors such as CCR1, CCR2, CCR3, CCR4, and CXCR4. Qualitative statements in the literature suggest that this compound does not significantly inhibit ligand binding to CCR1 and CXCR4.

Experimental Protocols

To evaluate the cross-reactivity of a compound like this compound, a series of standardized in vitro assays are typically employed. These assays measure the binding affinity of the compound to various receptors and its functional effect on receptor signaling.

Radioligand Competition Binding Assay

This assay directly measures the ability of a test compound (unlabeled this compound) to displace a radioactively labeled ligand from its receptor.

Principle: A fixed concentration of a radiolabeled ligand known to bind to the target chemokine receptor is incubated with cells or cell membranes expressing that receptor. Increasing concentrations of the unlabeled test compound are added, and the amount of radioligand displaced is measured. The concentration of the test compound that displaces 50% of the radioligand is the IC50 value, from which the inhibition constant (Ki) can be calculated.

Generalized Protocol:

  • Cell Culture and Membrane Preparation: Cells stably expressing the chemokine receptor of interest (e.g., HEK293 cells transfected with CCR1, CCR2, etc.) are cultured. For membrane preparations, cells are harvested, homogenized, and centrifuged to isolate the cell membrane fraction.

  • Assay Setup: In a multi-well plate, the cell membranes are incubated with a specific radiolabeled chemokine ligand (e.g., [125I]-MIP-1α for CCR1) and varying concentrations of this compound.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Radioligand: The mixture is rapidly filtered through a glass fiber filter, which traps the cell membranes (and the bound radioligand) while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of this compound to determine the IC50 value.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to block the intracellular calcium signaling that occurs upon chemokine receptor activation.

Principle: Chemokine receptors are G-protein coupled receptors (GPCRs). Ligand binding to these receptors often leads to an increase in intracellular calcium concentration ([Ca2+]i). A fluorescent dye that binds to calcium is loaded into the cells. The change in fluorescence intensity upon receptor activation is measured. An antagonist will block the agonist-induced calcium flux.

Generalized Protocol:

  • Cell Preparation: Cells expressing the target chemokine receptor are seeded into a multi-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Incubation: The cells are pre-incubated with varying concentrations of this compound.

  • Agonist Stimulation: A known agonist (the natural chemokine ligand for the receptor) is added to the wells to stimulate the receptor.

  • Fluorescence Measurement: The change in fluorescence intensity is measured immediately after agonist addition using a fluorescence plate reader.

  • Data Analysis: The ability of this compound to inhibit the agonist-induced calcium signal is quantified and plotted to determine its IC50 value.

Chemotaxis Assay

This assay assesses the ability of a compound to block the directed migration of cells towards a chemokine gradient.

Principle: Chemokines are chemoattractants that induce the migration of specific cell types. This process, known as chemotaxis, is a key physiological function of chemokine receptors. An antagonist will inhibit this migration.

Generalized Protocol:

  • Cell Preparation: A suspension of cells expressing the chemokine receptor of interest is prepared.

  • Assay Setup: A chemotaxis chamber (e.g., a Transwell plate) is used. The lower chamber contains the chemokine agonist, and the upper chamber contains the cell suspension with or without this compound. The two chambers are separated by a microporous membrane.

  • Incubation: The plate is incubated for a period to allow the cells to migrate through the membrane towards the chemokine gradient.

  • Quantification of Migrated Cells: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting using a microscope or flow cytometry.

  • Data Analysis: The inhibitory effect of this compound on cell migration is calculated and plotted to determine its IC50 value.

Visualizations

CCR5 Signaling Pathway

CCR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Chemokine (CCL3, CCL4, CCL5) Chemokine (CCL3, CCL4, CCL5) CCR5 CCR5 Chemokine (CCL3, CCL4, CCL5)->CCR5 HIV gp120 HIV gp120 HIV gp120->CCR5 G_protein Gαi/o Gβγ CCR5->G_protein activates PLC PLC G_protein->PLC activates PI3K_Akt_Pathway PI3K/Akt Pathway G_protein->PI3K_Akt_Pathway activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Cellular_Response Chemotaxis, Cytokine Release, Proliferation Ca_release->Cellular_Response MAPK_Pathway MAPK Pathway (ERK, JNK, p38) PKC->MAPK_Pathway MAPK_Pathway->Cellular_Response PI3K_Akt_Pathway->Cellular_Response This compound This compound This compound->CCR5 Antagonist

Caption: CCR5 signaling cascade initiated by ligand binding.

Experimental Workflow for Evaluating Chemokine Receptor Cross-Reactivity

Experimental_Workflow cluster_setup Assay Setup cluster_assays Primary Screening & Functional Assays cluster_analysis Data Analysis & Interpretation Test_Compound Test Compound (e.g., this compound) Binding_Assay Radioligand Binding Assay Test_Compound->Binding_Assay Receptor_Panel Panel of Chemokine Receptors (CCR1, CCR2, CCR3, CCR4, CCR5, CXCR4, etc.) Cell_Lines Cell Lines Expressing Individual Receptors Receptor_Panel->Cell_Lines Cell_Lines->Binding_Assay Functional_Assay_1 Calcium Mobilization Assay Cell_Lines->Functional_Assay_1 Functional_Assay_2 Chemotaxis Assay Cell_Lines->Functional_Assay_2 Data_Quantification Quantification of IC50 / Ki values Binding_Assay->Data_Quantification Functional_Assay_1->Data_Quantification Functional_Assay_2->Data_Quantification Selectivity_Profile Generation of Selectivity Profile Data_Quantification->Selectivity_Profile Conclusion Conclusion on Cross-Reactivity Selectivity_Profile->Conclusion

Caption: Workflow for assessing chemokine receptor cross-reactivity.

Conclusion

This compound is a well-established, potent, and selective antagonist of the chemokine receptor CCR5. Its primary therapeutic application has been as an HIV entry inhibitor, and the available quantitative data reflects this focus. While there is a consensus in the scientific literature regarding its selectivity for CCR5, a comprehensive, publicly available dataset quantifying its binding affinity and functional activity against a broad panel of other chemokine receptors is lacking. To definitively characterize its cross-reactivity profile, further studies employing the standardized experimental protocols outlined in this guide would be necessary. Such data would be invaluable for the continued development and potential therapeutic expansion of this compound and its analogues.

References

Replicating Key Findings for D-Ala-Peptide T-Amide (DAPTA): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the key findings from seminal papers on D-Ala-peptide T-amide (DAPTA), a pioneering HIV entry inhibitor. We delve into the experimental data that established its mechanism of action as a CCR5 antagonist and compare its performance with other notable alternatives, supported by detailed experimental protocols and visualizations of the underlying biological processes.

Executive Summary

D-Ala-peptide T-amide (this compound) is a synthetic octapeptide analogue of Peptide T, a naturally occurring peptide fragment of the HIV-1 envelope glycoprotein gp120. Initial research on Peptide T in 1986 produced controversial results regarding its antiviral efficacy. However, subsequent studies clarified that its more stable analogue, this compound, is a potent and selective inhibitor of HIV-1 entry, specifically for viral strains that utilize the CCR5 co-receptor. This compound functions by binding to the CCR5 receptor, thereby blocking the interaction between the viral gp120 protein (complexed with the host cell's CD4 receptor) and CCR5, a critical step for viral entry into the host cell. This guide will explore the seminal data supporting this mechanism and compare this compound's in vitro efficacy to other CCR5 antagonists.

Data Presentation: Comparative Efficacy of CCR5 Antagonists

The following tables summarize the quantitative data from key studies, offering a side-by-side comparison of this compound's performance against other CCR5 inhibitors.

Table 1: Inhibition of HIV-1 gp120 Binding to CCR5

CompoundVirus Strain/gp120 ProteinAssay TypeIC50 (nM)Reference
This compound HIV-1 BaL gp120Radioligand Binding0.06[1]
This compound HIV-1 CM235 gp120Radioligand Binding0.32[1]
TAK-779 HIV-1 JR-FL gp120Radioligand Binding22[2]
Maraviroc HIV-1 JR-FL gp120Radioligand Binding6.4[2]

Table 2: Inhibition of HIV-1 Replication in Cellular Assays

CompoundCell TypeHIV-1 StrainAssay EndpointInhibitionConcentrationReference
This compound Monocytes/MacrophagesR5 HIV-1p24 antigen>90%1 nM[3]
TAK-779 MAGI-CCR5 cellsHIV-1 JR-FLMembrane FusionIC50 = 0.87 nM-[4]
TAK-779 MAGI-CCR5 cellsHIV-1 JR-FLViral ReplicationIC50 = 1.4 nM-[4]
Maraviroc TZM-bl cellsHIV-1 Sub85resViral EntryMPI = 1.0%-[5]

Table 3: Comparative Activity in Apoptosis Inhibition

CompoundCell LineApoptosis InducerOutcomeReference
This compound Neuroblastoma cell lineR5 HIV-1 infected M/M supernatantMore active than TAK-779[3]
TAK-779 Neuroblastoma cell lineR5 HIV-1 infected M/M supernatantLess active than this compound[3]

IC50: Half-maximal inhibitory concentration. MPI: Maximal percent inhibition.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the seminal papers on this compound.

Radioligand Binding Assay for gp120-CCR5 Interaction

This protocol is adapted from studies measuring the displacement of radiolabeled gp120 from CCR5-expressing cell membranes.

Materials:

  • Membranes from CCR5-expressing cells

  • Radiolabeled gp120 (e.g., ¹²⁵I-gp120)

  • Soluble CD4 (sCD4)

  • This compound and other competing compounds

  • Assay Buffer: 50 mM HEPES, pH 7.4, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4, 1 M NaCl

  • Glass fiber filters (e.g., GF/B) pre-soaked in 0.3% polyethyleneimine (PEI)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing CCR5-expressing cell membranes (10-20 µg protein) in assay buffer.

  • Add varying concentrations of the unlabeled competitor (this compound or other antagonists).

  • Add a fixed concentration of radiolabeled gp120 and a saturating concentration of sCD4 to initiate the binding reaction.

  • Incubate the mixture for 60-90 minutes at room temperature with gentle agitation.

  • Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Wash the filters multiple times with ice-cold wash buffer to remove non-specific binding.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled gp120 (IC50) by non-linear regression analysis.

HIV-1 Infectivity Assay (p24 ELISA)

This protocol outlines a standard method to quantify HIV-1 replication in cell culture by measuring the amount of p24 capsid protein produced.

Materials:

  • Target cells susceptible to HIV-1 infection (e.g., peripheral blood mononuclear cells [PBMCs], monocytes/macrophages)

  • HIV-1 viral stock (R5-tropic)

  • This compound and other inhibitors

  • Cell culture medium

  • p24 ELISA kit

  • Plate reader

Procedure:

  • Plate the target cells in a 96-well plate.

  • Pre-incubate the cells with various concentrations of this compound or other inhibitors for 1-2 hours.

  • Infect the cells with a known amount of HIV-1 virus stock.

  • Culture the cells for a period of 7-14 days, periodically collecting the culture supernatant.

  • Lyse the virus in the collected supernatants using a detergent (e.g., Triton X-100).

  • Quantify the amount of p24 antigen in the supernatant using a commercial p24 ELISA kit according to the manufacturer's instructions.

  • Briefly, the ELISA involves capturing the p24 antigen with a specific antibody coated on the plate, followed by detection with a second, enzyme-linked antibody. A substrate is then added, and the colorimetric or chemiluminescent signal is measured using a plate reader.

  • Calculate the percentage of viral inhibition at each drug concentration relative to the untreated control.

Co-immunoprecipitation of the gp120-CD4-CCR5 Complex

This protocol is used to demonstrate the physical interaction between proteins and to show that this compound can disrupt this interaction.

Materials:

  • Cells co-expressing CD4 and CCR5

  • Recombinant gp120 and sCD4

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Antibody specific for one of the proteins in the complex (e.g., anti-CCR5)

  • Protein A/G agarose beads

  • Wash buffer

  • SDS-PAGE and Western blotting reagents

  • Antibodies for Western blot detection (e.g., anti-gp120, anti-CD4)

Procedure:

  • Treat the CD4/CCR5-expressing cells with or without this compound.

  • Incubate the cells with gp120 and sCD4 to allow the formation of the ternary complex.

  • Lyse the cells with lysis buffer to solubilize the membrane proteins.

  • Pre-clear the cell lysate by incubating with protein A/G agarose beads and centrifuging to remove non-specifically binding proteins.

  • Add the primary antibody (e.g., anti-CCR5) to the pre-cleared lysate and incubate to form the antibody-antigen complex.

  • Add protein A/G agarose beads to the lysate to capture the antibody-antigen complex.

  • Wash the beads several times with wash buffer to remove unbound proteins.

  • Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the eluted proteins by SDS-PAGE and transfer them to a membrane for Western blotting.

  • Probe the membrane with antibodies specific for the other proteins in the expected complex (e.g., anti-gp120 and anti-CD4) to detect their presence. A reduction in the amount of co-precipitated gp120 and CD4 in the this compound-treated sample indicates that this compound disrupts the complex formation.

Mandatory Visualization

The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell (e.g., T-cell, Macrophage) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Binding to Co-receptor CD4->gp120 2. Conformational Change in gp120 Viral Entry Viral Entry CCR5->Viral Entry 4. Membrane Fusion This compound This compound This compound->CCR5 Blocks Binding

Caption: HIV-1 entry signaling pathway and the inhibitory action of this compound.

Infectivity_Assay_Workflow start Start: Plate Target Cells drug_treatment Treat cells with this compound (or other inhibitors) start->drug_treatment infection Infect cells with HIV-1 drug_treatment->infection incubation Incubate for 7-14 days infection->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection p24_elisa Perform p24 ELISA supernatant_collection->p24_elisa data_analysis Analyze Data: Calculate % Inhibition p24_elisa->data_analysis end End data_analysis->end

Caption: Experimental workflow for a typical HIV-1 infectivity assay.

CoIP_Workflow start Start: Cell Treatment (with/without this compound) complex_formation Incubate with gp120 + sCD4 start->complex_formation cell_lysis Lyse Cells complex_formation->cell_lysis immunoprecipitation Immunoprecipitate with anti-CCR5 antibody cell_lysis->immunoprecipitation wash Wash Beads immunoprecipitation->wash elution Elute Proteins wash->elution western_blot SDS-PAGE & Western Blot elution->western_blot detection Detect gp120 and CD4 western_blot->detection end End: Analyze Results detection->end

Caption: Workflow for co-immunoprecipitation to study protein interactions.

References

Safety Operating Guide

Navigating the Disposal of "Dapta": A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of laboratory reagents is a critical component of ensuring a safe and compliant research environment. For a substance referred to as "Dapta," the correct disposal procedure is contingent on the specific chemical identity of the compound in use, as the name may refer to several distinct substances with different hazard profiles. Researchers are advised to first verify the Chemical Abstracts Service (CAS) number on the product's Safety Data Sheet (SDS) or container to ensure the selection of the appropriate disposal protocol.

Identifying Your "this compound" Compound

Initial research reveals that "this compound" can be a descriptor for different chemical products. This guide provides disposal information for three possibilities: this compound (acetate), a peptide; a chemical identified as this compound with CAS number 106362-34-9; and this compound-AM, a synonym for BAPTA/AM. The hazard classifications for these substances vary significantly, underscoring the importance of correct identification.

Substance NameCAS NumberGHS Classification
This compound (acetate) Not specified in resultsNot classified as a hazardous substance.[1]
This compound 106362-34-9Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2]
BAPTA/AM (this compound-AM) 126150-97-8Harmful if swallowed, Very toxic to aquatic life with long lasting effects.[3]

Disposal Protocols

Based on the identity of your "this compound" substance, follow the corresponding procedural guidance below.

Disposal of this compound (acetate)

For the peptide this compound (acetate), which is not classified as hazardous, the disposal is straightforward[1]:

  • Small Quantities: Can be disposed of with household waste[1].

  • Uncleaned Packaging: Disposal must be conducted in accordance with official regulations[1].

Disposal of this compound (CAS 106362-34-9)

This substance is considered hazardous, and its disposal requires professional handling[2][4]:

  • Consult a Professional: Contact a licensed professional waste disposal service to arrange for pickup and disposal[4].

  • Container Disposal: Dispose of the contents and the container at a hazardous waste disposal facility[2].

  • Spill Cleanup: In case of a spill, absorb the material with an inert absorbent (e.g., sand, silica gel) and place it in an airtight container for disposal[2].

Disposal of BAPTA/AM (this compound-AM)

Given its acute oral toxicity and high aquatic toxicity, BAPTA/AM requires careful disposal at a specialized facility[3]:

  • Waste Disposal: Dispose of the contents and container at an approved waste disposal plant[3].

  • Environmental Precaution: Avoid release to the environment. Collect any spillage[3].

Experimental Workflow for Safe Disposal

To ensure the correct disposal procedure is followed, researchers should adhere to the following decision-making workflow.

start Start: Identify 'this compound' for Disposal check_sds Check Product Container and SDS for CAS Number start->check_sds cas_106362_34_9 Is CAS Number 106362-34-9? check_sds->cas_106362_34_9 cas_126150_97_8 Is CAS Number 126150-97-8 (BAPTA/AM)? cas_106362_34_9->cas_126150_97_8 No disposal_hazardous Contact Licensed Professional Waste Disposal Service. Dispose of as Hazardous Waste. cas_106362_34_9->disposal_hazardous Yes peptide Is it this compound (acetate) peptide (Not classified as hazardous)? cas_126150_97_8->peptide No disposal_aquatic_hazard Dispose at an Approved Waste Disposal Plant. Avoid Environmental Release. cas_126150_97_8->disposal_aquatic_hazard Yes unknown Uncertain? Treat as Hazardous peptide->unknown No disposal_non_hazardous Small Quantities: Dispose with Household Waste. Packaging: Follow Official Regulations. peptide->disposal_non_hazardous Yes unknown->disposal_hazardous

Caption: A workflow for determining the correct disposal procedure for "this compound".

References

Essential Safety and Handling Guide for Dapta (Adaptavir)

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate safety, handling, and disposal protocols for Dapta, a synthetic peptide also known as Adaptavir or D-Ala-peptide T-amide.[1][2] Intended for researchers, scientists, and drug development professionals, this guide outlines the necessary personal protective equipment (PPE) and procedural steps to ensure safe laboratory operations.

Substance Identification and Hazards

This compound is an investigational, water-soluble peptide that functions as a potent and selective CCR5 antagonist, which has been studied for its antiviral properties, particularly against HIV-1.[3][4] According to the Safety Data Sheet (SDS) for this compound (acetate), the substance is not classified as hazardous under the Globally Harmonized System (GHS).[1] It is not flammable and does not present an explosion hazard.[1]

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential. The following sections detail the recommended PPE, handling procedures, and disposal plans.

Personal Protective Equipment (PPE) and Safety Measures

The usual precautionary measures for handling chemicals should be followed.[1] Although the formal hazard classification is low, implementing a baseline of protective measures is a standard practice in all laboratory settings.

Protection Type Specification Rationale and Remarks
Respiratory Not required under normal use conditions.[1]This compound is a non-volatile peptide. Ensure work is performed in a well-ventilated area.
Hand Chemical-resistant gloves (e.g., Nitrile).While the product is generally not an irritant, gloves are mandatory to prevent skin contact and potential contamination of the sample. The SDS notes no specific glove material recommendation is available due to a lack of testing.[1] Standard laboratory gloves are recommended as a best practice.
Eye Safety glasses with side shields or goggles.Protects eyes from accidental splashes during reconstitution or handling of solutions.
Body Laboratory coat.Standard practice to protect skin and clothing from potential contamination.

Handling and First Aid Procedures

Proper handling is crucial for maintaining sample integrity and ensuring personnel safety. Below are the summarized first aid and spill response measures.

Procedure Guideline
First Aid: Skin Contact The product does not generally irritate the skin.[1] In case of contact, wash the affected area with soap and water.
First Aid: Eye Contact Rinse the opened eye for several minutes under running water.[1] If irritation persists, consult a physician.
First Aid: Inhalation Supply fresh air; consult a doctor in case of complaints.[1]
First Aid: Ingestion If symptoms persist, consult a doctor.[1]
Spill Response For a small spill of solid this compound, sweep up the material and place it in a designated waste container. For solutions, absorb with an inert material (e.g., vermiculite, sand) and dispose of in a sealed container.

This compound Handling and Experimental Workflow

The following diagram outlines a standard workflow for handling this compound in a research laboratory, from receiving to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Receive and Log This compound Sample b Review Safety Data Sheet (SDS) a->b c Don Personal Protective Equipment (PPE) b->c d Perform Work in Ventilated Area c->d Proceed to Handling e Reconstitute this compound as per Protocol d->e f Use in Experiment (e.g., Cell Culture) e->f g Decontaminate Work Surfaces f->g Experiment Complete h Segregate Waste (Solid & Liquid) g->h i Dispose of Waste per Institutional Guidelines h->i

Caption: Standard laboratory workflow for handling this compound.

Mechanism of Action: CCR5 Antagonism

This compound functions by blocking the C-C chemokine receptor type 5 (CCR5), a coreceptor used by R5-tropic strains of HIV-1 to enter host cells. By binding to CCR5, this compound inhibits the interaction between the viral envelope glycoprotein gp120 and the host cell, thus preventing viral entry.[3][4]

G cluster_cell Host Cell Membrane CCR5 CCR5 Receptor Fusion Viral Entry (Cell Fusion) CCR5->Fusion Leads to CD4 CD4 Receptor gp120 gp120 gp120->CCR5 2. Binds (Inhibited) gp120->CD4 1. Binds This compound This compound This compound->CCR5 Blocks

Caption: this compound's mechanism of action as a CCR5 antagonist.

Disposal Plan

While the SDS for this compound does not provide specific disposal instructions, standard procedures for non-hazardous chemical waste should be followed. Always adhere to local and institutional regulations.

Waste Type Disposal Procedure
Unused Solid this compound Dispose of in a designated solid chemical waste container. Ensure it is clearly labeled.
Solutions Containing this compound Dispose of in a non-hazardous aqueous waste container. Do not pour down the drain unless permitted by institutional guidelines.
Contaminated Labware Dispose of items such as pipette tips, tubes, and gloves in the appropriate solid waste stream (e.g., biohazardous waste if used in cell culture).

The following decision tree provides a logical guide for the proper segregation and disposal of waste generated from this compound-related experiments.

G start Waste Generated is_sharp Is it a sharp? start->is_sharp is_liquid Is it liquid? is_sharp->is_liquid No sharps_bin Sharps Container is_sharp->sharps_bin Yes is_biohazard Contaminated with biological material? is_liquid->is_biohazard No liquid_waste Non-Hazardous Aqueous Waste is_liquid->liquid_waste Yes bio_waste Biohazardous Solid Waste is_biohazard->bio_waste Yes solid_waste Non-Hazardous Solid Waste is_biohazard->solid_waste No

Caption: Waste disposal decision tree for this compound experiments.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dapta
Reactant of Route 2
Dapta

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.